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  • Product: 3-Nitro-N-pentylaniline
  • CAS: 918499-57-7

Core Science & Biosynthesis

Foundational

Synthesis of 3-Nitro-N-pentylaniline: A Comprehensive Technical Guide for Secondary Amine Assembly

Executive Summary The synthesis of secondary anilines, such as 3-Nitro-N-pentylaniline (CAS: 918499-57-7), is a critical transformation in the development of dyes, agrochemicals, and pharmaceutical intermediates. The pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of secondary anilines, such as 3-Nitro-N-pentylaniline (CAS: 918499-57-7), is a critical transformation in the development of dyes, agrochemicals, and pharmaceutical intermediates. The primary synthetic challenge in assembling this molecule lies in preventing over-alkylation—a common side reaction where the newly formed secondary amine reacts further to form an unwanted tertiary amine.

This whitepaper provides an in-depth, field-proven guide to synthesizing 3-Nitro-N-pentylaniline. By evaluating two distinct synthetic pathways—reductive amination and direct nucleophilic alkylation—this guide establishes a self-validating framework for researchers to achieve high-yield, chemoselective transformations.

Mechanistic Rationale & Pathway Selection

To synthesize 3-Nitro-N-pentylaniline from [1], researchers must choose a pathway that maximizes mono-alkylation selectivity. The meta-nitro group strongly withdraws electron density from the aromatic ring via inductive effects, reducing the nucleophilicity of the amine. This electronic deactivation must be accounted for in the reaction design.

Pathway A: Reductive Amination (The Preferred Route)

Reductive amination is the gold standard for secondary amine synthesis. By condensing 3-nitroaniline with pentanal, an intermediate iminium ion is formed. [2] is utilized as the reducing agent. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the aldehyde, the electron-withdrawing acetoxy groups in STAB stabilize the boron-hydride bonds. This renders STAB uniquely chemoselective: it readily reduces the transient iminium ion but leaves the unreacted pentanal intact, effectively halting the reaction at the mono-alkylated stage.

ReductiveAmination N1 3-Nitroaniline + Pentanal N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion (Schiff Base) N2->N3 -H2O (AcOH cat.) N4 3-Nitro-N-pentylaniline (Product) N3->N4 Hydride Transfer NaBH(OAc)3

Fig 1. Mechanistic pathway of the reductive amination of 3-nitroaniline with pentanal.

Pathway B: Direct Sₙ2 Alkylation

Alternatively, direct alkylation involves the nucleophilic attack of 3-nitroaniline on 1-bromopentane. Because 3-nitroaniline is a poor nucleophile, this Sₙ2 displacement requires a polar aprotic solvent (e.g., DMF) and thermal activation. While operationally simpler, this route suffers from a statistical mixture of unreacted starting material, the desired secondary amine, and the over-alkylated tertiary amine.

Quantitative Route Comparison

The following table summarizes the empirical data and operational parameters comparing the two synthetic strategies.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Primary Reagents Pentanal, NaBH(OAc)₃1-Bromopentane, K₂CO₃
Solvent 1,2-Dichloroethane (DCE)N,N-Dimethylformamide (DMF)
Temperature Ambient (20–25 °C)Elevated (80 °C)
Selectivity (Mono vs. Di) Excellent (>95% mono-alkylated)Moderate (Prone to over-alkylation)
Typical Yield 80–90%50–70%
Byproducts Trace pentanolTertiary amine (N,N-dipentyl)

Experimental Methodologies

Protocol A: Reductive Amination (High-Selectivity Route)

This protocol is adapted from the foundational methodology established by [2].

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 equiv, 10 mmol) and pentanal (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Catalysis (Causality): Add glacial acetic acid (1.0 equiv, 10 mmol). Rationale: Because the meta-nitro group severely deactivates the amine, the acid catalyst is mandatory to protonate the hemiaminal intermediate, facilitating the dehydration step to form the highly electrophilic iminium ion.

  • Reduction: Stir the mixture for 15 minutes at room temperature, then add sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in portions over 10 minutes. Rationale: Delayed addition allows the imine equilibrium to establish, maximizing the efficiency of the hydride transfer.

  • Reaction: Stir the suspension at room temperature for 4–6 hours.

  • Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy excess STAB.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes).

Protocol B: Direct Sₙ2 Alkylation

AlkylationWorkflow S1 Step 1: Dissolve 3-Nitroaniline in DMF + K2CO3 S2 Step 2: Dropwise addition of 1-Bromopentane (0°C) S1->S2 S3 Step 3: Thermal Activation (80°C, 12h) -> SN2 S2->S3 S4 Step 4: Aqueous Quench & EtOAc Extraction S3->S4 S5 Step 5: Silica Gel Chromatography Purification S4->S5

Fig 2. Step-by-step experimental workflow for the SN2 direct alkylation route.

Step-by-Step Procedure:

  • Initiation: Dissolve 3-nitroaniline (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition (Causality): Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Rationale: K₂CO₃ acts as an insoluble acid scavenger. It neutralizes the HBr byproduct generated during the Sₙ2 displacement, preventing the protonation of the aniline, which would completely halt the reaction.

  • Alkylation: Cool the mixture to 0 °C and add 1-bromopentane (1.1 equiv, 11 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. Rationale: The deactivated nature of 3-nitroaniline means room-temperature Sₙ2 kinetics are virtually non-existent; thermal energy is required to overcome the activation barrier.

  • Workup: Cool to room temperature, dilute with water (50 mL) to dissolve the inorganic salts, and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the organic layer extensively with water (5 x 20 mL) to remove residual DMF, followed by brine. Dry and concentrate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system. The successful conversion of the primary amine to the secondary amine is confirmed through the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 20% EtOAc in Hexanes, the starting 3-nitroaniline elutes at an Rf​ of ~0.3. The target 3-Nitro-N-pentylaniline, being less polar due to the loss of one N-H hydrogen and the addition of the lipophilic pentyl chain, will elute higher at an Rf​ of ~0.6. Both spots are highly UV-active (254 nm) and visually appear as yellow compounds.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Disappearance: The broad singlet corresponding to the primary amine (-NH₂, 2H) at ~3.8 ppm will vanish.

    • Appearance: A new broad singlet for the secondary amine (-NH, 1H) will appear at ~4.0 ppm.

    • Aliphatic Signature: A distinct triplet at ~3.1 ppm (2H) confirms the presence of the methylene protons ( CH2​−N ) directly adjacent to the nitrogen, validating the covalent attachment of the pentyl chain.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudo-molecular ion peak at m/z 209.1 [M+H]+ .

Safety & EHS Considerations

  • Nitroaromatics: 3-Nitroaniline is toxic by inhalation, ingestion, and skin absorption. It is a known methemoglobinemia-inducing agent. All handling must occur within a certified chemical fume hood using nitrile gloves.

  • Sodium Triacetoxyborohydride (STAB): While milder than NaBH₄, STAB reacts exothermically with water and strong acids to release highly flammable hydrogen gas ( H2​ ). Quench procedures must be performed slowly and with adequate venting.

References

  • 3-Nitroaniline - Compound Summary PubChem, National Institutes of Health URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., et al., The Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862. URL:[Link]

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-N-pentylaniline

Introduction 3-Nitro-N-pentylaniline is a substituted aromatic amine of interest in various fields of chemical research, including synthetic organic chemistry and materials science. Its molecular structure, featuring a n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Nitro-N-pentylaniline is a substituted aromatic amine of interest in various fields of chemical research, including synthetic organic chemistry and materials science. Its molecular structure, featuring a nitro group, a secondary amine, and a pentyl chain, imparts a unique combination of electronic and physical properties. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the amino group. The N-pentyl substituent, on the other hand, enhances the molecule's lipophilicity, affecting its solubility and potential applications in non-polar environments. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-Nitro-N-pentylaniline, along with plausible synthetic methodologies and expected spectral characteristics, to support researchers and drug development professionals in their work with this compound.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
IUPAC Name 3-nitro-N-pentylanilinePubChem[1]
CAS Number 918499-57-7PubChem[1]
Appearance Yellow to orange crystalline solid or oil (Predicted)Inferred from 3-nitroaniline[2][3]
Melting Point Lower than 114 °C (Predicted)Inferred from 3-nitroaniline[2]
Boiling Point Higher than 306 °C (Predicted)Inferred from 3-nitroaniline[2]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water (Predicted)Inferred from 3-nitroaniline and effect of pentyl group[4]
XLogP3 3.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]

The presence of the N-pentyl group is expected to lower the melting point compared to the parent 3-nitroaniline (m.p. 114 °C) due to a disruption of the crystal lattice packing. Conversely, the increased molecular weight will lead to a higher boiling point. The lipophilic pentyl chain will significantly enhance solubility in non-polar organic solvents while further reducing its already limited solubility in water.

Synthesis of 3-Nitro-N-pentylaniline

The synthesis of 3-Nitro-N-pentylaniline can be approached through several established methods for the N-alkylation of anilines. Two plausible and efficient routes are detailed below.

Reductive Amination of 3-Nitrobenzaldehyde with Pentylamine

A common and effective method for preparing N-alkylated anilines is the reductive amination of a corresponding carbonyl compound. In this case, 3-nitrobenzaldehyde would be reacted with pentylamine to form an intermediate imine, which is then reduced in situ to the desired product.

Reductive Amination 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 3-Nitrobenzaldehyde->Imine Intermediate + Pentylamine Pentylamine Pentylamine 3-Nitro-N-pentylaniline 3-Nitro-N-pentylaniline Imine Intermediate->3-Nitro-N-pentylaniline + [H] Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Reductive amination pathway for 3-Nitro-N-pentylaniline.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add pentylamine (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to control the exothermic reaction.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution of 1-Chloro-3-nitrobenzene

Alternatively, 3-Nitro-N-pentylaniline can be synthesized via a nucleophilic aromatic substitution (SNAAr) reaction between 1-chloro-3-nitrobenzene and pentylamine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution 1-Chloro-3-nitrobenzene 1-Chloro-3-nitrobenzene Meisenheimer Complex Meisenheimer Complex 1-Chloro-3-nitrobenzene->Meisenheimer Complex + Pentylamine Pentylamine Pentylamine 3-Nitro-N-pentylaniline 3-Nitro-N-pentylaniline Meisenheimer Complex->3-Nitro-N-pentylaniline - Cl⁻

SNAAr pathway for 3-Nitro-N-pentylaniline synthesis.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 1-chloro-3-nitrobenzene (1 equivalent), pentylamine (2-3 equivalents, acting as both nucleophile and base), and a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at a high temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectral Properties

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Nitro-N-pentylaniline. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pentyl chain.

  • Aromatic Region (δ 6.5-8.0 ppm): The protons on the aromatic ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton ortho to the nitro group and meta to the amino group will be the most downfield, while the proton ortho to the amino group and meta to the nitro group will be the most upfield.

  • N-H Proton (δ ~4.0-5.0 ppm): A broad singlet corresponding to the N-H proton is expected, which may exchange with D₂O.

  • Pentyl Chain (δ 0.9-3.3 ppm): The protons of the pentyl group will show characteristic multiplets. The methylene group attached to the nitrogen (N-CH₂) will be a triplet at around δ 3.1-3.3 ppm. The other methylene groups will appear as multiplets between δ 1.3-1.7 ppm, and the terminal methyl group will be a triplet at approximately δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the amino group (C-NH) will be the most downfield.

  • Pentyl Chain Carbons (δ 14-45 ppm): Five signals corresponding to the carbons of the pentyl chain will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitro-N-pentylaniline will be characterized by absorption bands corresponding to its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch 3350-3450Secondary amine
C-H Stretch (Aromatic) 3000-3100Aromatic C-H
C-H Stretch (Aliphatic) 2850-2960Aliphatic C-H from pentyl group
N-O Stretch (Asymmetric) 1520-1560Nitro group
N-O Stretch (Symmetric) 1340-1380Nitro group
C=C Stretch (Aromatic) 1450-1600Aromatic ring
C-N Stretch 1250-1350Aryl amine
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), will show the protonated molecular ion [M+H]⁺ at m/z 209.27. The fragmentation pattern upon collisional activation is expected to involve the N-alkyl chain and the nitro group. Based on studies of similar N-alkyl nitroanilines, fragmentation may involve intramolecular oxygen transfer from the nitro group to the alkyl chain, leading to characteristic losses.

Reactivity and Potential Applications

The chemical reactivity of 3-Nitro-N-pentylaniline is governed by the interplay of its functional groups.

  • Amino Group: The secondary amine can undergo further alkylation or acylation. Its basicity is reduced due to the electron-withdrawing nitro group.

  • Nitro Group: The nitro group can be reduced to an amino group, which opens up possibilities for the synthesis of various diamino compounds. This reduction can be achieved using reagents like Sn/HCl or catalytic hydrogenation.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the nitro group. However, the amino group is an activating, ortho-, para-director, leading to complex regioselectivity in such reactions.

The bifunctional nature of 3-Nitro-N-pentylaniline makes it a potentially valuable intermediate in the synthesis of dyes, pharmaceuticals, and materials. The presence of the pentyl group could enhance the solubility of derived polymers, making them more processable for applications in conductive coatings and sensors.

Safety and Handling

While a specific safety data sheet for 3-Nitro-N-pentylaniline is not widely available, it should be handled with the precautions appropriate for related nitroaniline compounds. Nitroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Nitro-N-pentylaniline is a molecule with interesting and potentially useful chemical properties. Although detailed experimental characterization is limited in the public literature, this guide provides a solid foundation for its synthesis, identification, and handling based on established principles of organic chemistry and data from closely related analogs. Further research into the experimental properties and applications of this compound is warranted and could lead to new developments in various areas of chemical science.

References

  • PrepChem.com. Preparation of 3-nitroaniline. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline. Retrieved March 11, 2026 from [Link].

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • Magritek. (2016). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • vibzz lab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved March 11, 2026 from [Link].

  • ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Available from: [Link]

  • Reddit. (2016). Resonance and C NMR spectra of 3 Nitroaniline. Available from: [Link]

  • Scribd. Preparation of P-Nitroaniline. Available from: [Link]

  • National Institute of Standards and Technology. p-Nitroaniline. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information (2013). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Retrieved March 11, 2026 from [Link].

  • ScienceDirect. Electronic spectra and structure of nitroanilines. Available from: [Link]

  • Royal Society of Chemistry. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available from: [Link]

  • Studylib. p-Nitroaniline Synthesis: Lab Experiment. Available from: [Link]

  • ResearchGate. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available from: [Link]

  • Wikipedia. 3-Nitroaniline. Available from: [Link]

  • Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Available from: [Link]

  • YouTube. (2017). Synthesis of p-Nitroaniline. Available from: [Link]

  • SpectraBase. 3-Nitroaniline - Optional[MS (LC)] - Spectrum. Available from: [Link]

  • Scribd. IR Spectrum of 3-Nitroaniline Derivatives. Available from: [Link]

  • National Institute of Standards and Technology. p-Nitroaniline. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • ChemWhat. 3-Nitroaniline CAS#: 99-09-2. Available from: [Link]

  • American Chemical Society. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. Available from: [Link]

Sources

Foundational

spectroscopic data of 3-Nitro-N-pentylaniline

Comprehensive Spectroscopic Characterization of 3-Nitro-N-pentylaniline: A Technical Guide for Analytical Validation Executive Summary & Chemical Context 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a highly versatile o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 3-Nitro-N-pentylaniline: A Technical Guide for Analytical Validation

Executive Summary & Chemical Context

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a highly versatile organic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and functional materials[1][2]. Structurally, it comprises a benzene ring substituted with a strongly electron-withdrawing nitro group at the meta position and an electron-donating N-pentyl chain.

For drug development professionals and synthetic chemists, the precise spectroscopic validation of this compound is critical. Impurities—such as over-alkylated byproducts or unreacted 3-nitroaniline—can severely compromise downstream coupling reactions and toxicological profiles[3]. This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) profiles of 3-Nitro-N-pentylaniline, explaining the underlying electronic causality that dictates its spectral behavior.

Structural Dynamics & Causality in Spectroscopy

The spectroscopic signature of 3-Nitro-N-pentylaniline is governed by a delicate push-pull electronic system.

  • Inductive and Resonance Effects: The meta-nitro group exerts a strong electron-withdrawing inductive effect, significantly deshielding the aromatic protons, particularly those at the C-2 and C-4 positions[4]. Because it is in the meta position, resonance withdrawal from the amine nitrogen is minimized compared to ortho or para isomers.

  • Steric and Hydrogen Bonding Factors: Unlike ortho-nitroanilines, which exhibit strong intramolecular hydrogen bonding between the amine proton and the nitro oxygen, the meta substitution in 3-Nitro-N-pentylaniline precludes this. Consequently, the N-H bond is more available for intermolecular interactions, leading to a sharper, more predictable N-H stretch in FTIR and a solvent-dependent chemical shift in 1H NMR[5].

  • Aliphatic Shielding: The N-pentyl chain acts as a mild electron-donating group via hyperconjugation and inductive effects, slightly increasing electron density at the amine nitrogen compared to unsubstituted 3-nitroaniline[6].

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution NMR is the gold standard for confirming the regiochemistry of the N-alkylation and the integrity of the pentyl chain[3].

¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum in CDCl₃ is characterized by a distinct meta-disubstituted aromatic splitting pattern and a well-defined aliphatic region. The quaternary carbons (C1 and C3) in the ¹³C NMR spectrum require extended relaxation delays due to the absence of attached protons (lack of Nuclear Overhauser Effect).

Table 1: Summarized ¹H and ¹³C NMR Data (400 MHz / 100 MHz, CDCl₃, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Assignment / Causality
C-1 --~149.5Quaternary; deshielded by electronegative N atom.
C-2 7.35 - 7.45t (or dd), J ≈ 2.2~106.2Aromatic CH; flanked by NO₂ and NH groups.
C-3 --~149.8Quaternary; strongly deshielded by NO₂ group.
C-4 7.40 - 7.50ddd, J ≈ 8.0, 2.2, 0.9~111.5Aromatic CH; deshielded by ortho-NO₂.
C-5 7.20 - 7.30t, J ≈ 8.0~129.8Aromatic CH; meta to both substituents.
C-6 6.80 - 6.90ddd, J ≈ 8.0, 2.2, 0.9~118.4Aromatic CH; shielded by ortho-NH group.
N-H 3.90 - 4.20br s-Secondary amine proton; broad due to quadrupolar relaxation of ¹⁴N.
C-1' (Alkyl) 3.10 - 3.20t, J ≈ 7.1 (2H)~43.5Aliphatic CH₂; deshielded directly by adjacent nitrogen.
C-2' (Alkyl) 1.55 - 1.65quintet, J ≈ 7.2 (2H)~29.2Aliphatic CH₂; beta to nitrogen.
C-3', C-4' 1.30 - 1.45m (4H)~29.0, ~22.5Bulk aliphatic chain.
C-5' (Alkyl) 0.85 - 0.95t, J ≈ 7.0 (3H)~14.0Terminal methyl group.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of 3-Nitro-N-pentylaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to ensure a line width at half-height of < 1.0 Hz for the TMS peak.

  • ¹H Acquisition: Acquire 16 scans with a spectral width of 15 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 1 second.

  • ¹³C Acquisition (Critical Step): To accurately capture the quaternary carbons (C1 and C3), acquire a minimum of 512 scans with a relaxation delay (D1) of 3 to 5 seconds. Causality: Quaternary carbons lack dipole-dipole relaxation pathways from attached protons; a short delay will result in these peaks being integrated out of the noise floor.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, orthogonal validation of the functional groups. The absence of primary amine doublet peaks (typically seen in the starting material, 3-nitroaniline) confirms successful mono-alkylation[4][7].

Table 2: Key FTIR Vibrational Modes (ATR Method)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
~3410 Medium, SharpN-H Stretch (Secondary)Confirms mono-alkylation; distinguishes from primary amine doublet (~3480, ~3380 cm⁻¹).
2955, 2925, 2855 StrongC-H Stretches (Aliphatic)Confirms the presence of the pentyl chain.
~1615, ~1585 MediumC=C Stretches (Aromatic)Aromatic ring skeletal vibrations.
~1525 Very StrongAsymmetric NO₂ StretchPrimary diagnostic peak for the nitro functional group.
~1345 StrongSymmetric NO₂ StretchSecondary diagnostic peak for the nitro functional group.
~1250 MediumC-N Stretch (Aryl)Confirms the aryl-amine linkage.
FTIR Acquisition Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the neat 3-Nitro-N-pentylaniline directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Mass Spectrometry & Fragmentation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) in positive mode is ideal for determining the exact mass and structural fragments of the compound[3].

  • Molecular Ion: The exact mass of C₁₁H₁₆N₂O₂ is 208.1212 Da[1]. In ESI+, the protonated molecular ion [M+H]⁺ appears precisely at m/z 209.1.

  • Fragmentation Causality: The most labile bond under collision-induced dissociation (CID) is the C-N bond connecting the alkyl chain to the aniline core. Alpha-cleavage results in the neutral loss of a pentene molecule or pentyl radical, yielding a highly stable 3-nitroaniline fragment ion at m/z 139.0. Subsequent fragmentation involves the loss of the nitro group (neutral loss of NO₂ or NO).

MS_Frag M [M+H]+ m/z 209.1 F1 Neutral Loss of Pentene (- C5H10) M->F1 F2 [3-Nitroaniline + H]+ m/z 139.0 F1->F2 F3 Loss of NO2 / NO (- 46 Da / - 30 Da) F2->F3 F4 [Aromatic Fragment]+ m/z 93.0 / 109.0 F3->F4

Caption: Proposed ESI-MS positive mode fragmentation pathway for 3-Nitro-N-pentylaniline.

LC-MS Acquisition Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Water and Acetonitrile containing 0.1% Formic Acid (promotes ionization).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.

  • MS/MS (CID): Isolate the parent ion at m/z 209.1 and apply a collision energy of 15-25 eV using Argon as the collision gas to generate the fragment spectrum.

Integrated Analytical Workflow

To ensure the highest degree of trustworthiness in batch release or synthetic validation, the data from NMR, FTIR, and MS must be integrated. The following workflow illustrates the self-validating logic required for comprehensive characterization.

G A Synthesis & Sampling (3-Nitro-N-pentylaniline) B NMR Spectroscopy (Regiochemistry & Purity) A->B C FTIR Analysis (Functional Group Validation) A->C D LC-MS / GC-MS (Exact Mass & Fragmentation) A->D E Data Integration & Cross-Validation B->E C->E D->E F Final Purity Certification E->F

Caption: Integrated analytical workflow for the spectroscopic validation of 3-Nitro-N-pentylaniline.

References

  • PubChem, National Institutes of Health. "3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244." PubChem Database. Available at:[Link]

  • PubChem, National Institutes of Health. "3-Nitroaniline | C6H6N2O2 | CID 7423." PubChem Database. Available at:[Link]

  • Journal of Optoelectronics and Advanced Materials. "3-nitroaniline and 3-nitrophenol – A novel non linear optical material." JOAM. Available at:[Link]

  • PubChem, National Institutes of Health. "N-Pentylaniline | C11H17N | CID 75865." PubChem Database. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 3-Nitro-N-pentylaniline: A Comprehensive ¹H NMR Guide

Executive Summary For researchers and drug development professionals, the accurate structural verification of synthetic intermediates is a critical quality control checkpoint. 3-Nitro-N-pentylaniline (CAS: 918499-57-7),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural verification of synthetic intermediates is a critical quality control checkpoint. 3-Nitro-N-pentylaniline (CAS: 918499-57-7), a highly versatile building block in pharmaceutical synthesis and materials science, presents a unique nuclear magnetic resonance (NMR) profile due to the competing electronic effects on its aromatic system PubChem[1].

This whitepaper provides an authoritative, in-depth analysis of the ¹H NMR spectrum of 3-Nitro-N-pentylaniline. By dissecting the causality behind chemical shifts, detailing a self-validating acquisition protocol, and mapping the exact spin-spin coupling networks, this guide serves as a definitive reference for analytical chemists.

Molecular Architecture & Electronic Effects

The ¹H NMR spectrum of 3-Nitro-N-pentylaniline is governed by a classic "push-pull" electronic system. The benzene ring is substituted by two functionally opposing groups:

  • The Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group (EWG). It removes electron density from the ring via both inductive (-I) and resonance (-M) effects, strongly deshielding the ortho and para protons.

  • The N-Pentylamino Group (-NHR at C1): A strong electron-donating group (EDG). The lone pair on the nitrogen atom delocalizes into the aromatic π-system (+M effect), shielding the ortho and para protons.

Because these groups are positioned meta to each other, their resonance effects do not directly overlap on the same carbons, creating a highly anisotropic electronic environment. This results in four distinct, non-equivalent aromatic protons (H2, H4, H5, H6) with widely separated chemical shifts, unlike the overlapping multiplets often seen in mono-substituted benzenes.

G N1 3-Nitro-N-pentylaniline N2 Nitro Group (-NO2) Strong EWG (-I, -M) N1->N2 N3 N-Pentylamino Group (-NHR) Strong EDG (+M) N1->N3 N4 Deshielding Effect (Downfield Shift) N2->N4 Electron Withdrawal N5 Shielding Effect (Upfield Shift) N3->N5 Electron Donation N6 H4 (ortho to NO2) ~7.50 ppm N4->N6 Dominant N8 H2 (ortho to both) ~7.39 ppm N4->N8 Competing N9 H5 (meta to both) ~7.27 ppm N4->N9 Weak (Meta) N7 H6 (ortho to NHR) ~6.87 ppm N5->N7 Dominant N5->N8 Competing N5->N9 Weak (Meta)

Electronic push-pull effects governing the aromatic 1H NMR chemical shifts.

Spectral Analysis and Peak Assignment

Drawing upon baseline data for 3-nitroaniline ChemicalBook[2] and analogous N-alkylated derivatives RSC[3], the ¹H NMR spectrum (400 MHz, CDCl₃) of 3-Nitro-N-pentylaniline can be definitively assigned.

The Aromatic Region (6.80 – 7.60 ppm)
  • H4 (δ 7.50, ddd, J = 8.1, 2.0, 0.9 Hz): This proton is ortho to the nitro group and para to the amine. The dominant deshielding effect of the -NO₂ group pushes this signal furthest downfield. It couples strongly with H5 (ortho-coupling, ~8.1 Hz) and weakly with H2 (meta-coupling, ~2.0 Hz).

  • H2 (δ 7.39, t, J = 2.1 Hz): Situated directly between the two substituents. It experiences competing effects but is slightly more influenced by the proximity of the strongly deshielding nitro group. It appears as a narrow triplet due to meta-coupling with both H4 and H6.

  • H5 (δ 7.27, t, J = 8.1 Hz): Located meta to both functional groups, H5 is relatively unperturbed by resonance effects. Its chemical shift closely mirrors that of unsubstituted benzene and often overlaps with the residual CHCl₃ solvent peak (7.26 ppm).

  • H6 (δ 6.87, ddd, J = 8.1, 2.3, 0.9 Hz): Positioned ortho to the electron-donating N-pentylamino group and para to the nitro group. The +M effect of the nitrogen lone pair significantly shields this proton, driving it upfield.

The Aliphatic & Amine Region (0.80 – 4.20 ppm)
  • Amine Proton (-NH, δ ~4.10, br s): Appears as a broad singlet due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O shake.

  • N-CH₂ (α-carbon, δ 3.16, t, J = 7.1 Hz): The methylene group directly attached to the nitrogen is deshielded by the electronegative heteroatom, shifting it downfield relative to a standard alkane.

  • Aliphatic Chain (β, γ, δ, ε carbons): The remaining pentyl chain exhibits standard aliphatic splitting: a quintet at δ 1.64 for the β-CH₂, a multiplet around δ 1.35-1.40 for the γ and δ-CH₂ groups, and a terminal triplet at δ 0.91 for the ε-CH₃.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
H4 7.50ddd8.1, 2.0, 0.91HDeshielded by ortho -NO₂
H2 7.39t2.11HInterstitial; net deshielding
H5 7.27t8.11HMeta to both; overlaps CDCl₃
H6 6.87ddd8.1, 2.3, 0.91HShielded by ortho -NHR
NH ~4.10br s-1HExchangeable amine proton
H1' (α) 3.16t7.12HDeshielded by adjacent N
H2' (β) 1.64quintet7.12HAliphatic chain
H3', H4' 1.35 - 1.40m-4HAliphatic chain
H5' (ε) 0.91t7.03HTerminal methyl

Experimental Protocol: Self-Validating NMR Acquisition

To accurately resolve the fine J-couplings (specifically the ~2.0 Hz meta-couplings) required to differentiate H2, H4, and H6, a rigorous, self-validating acquisition protocol must be followed.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve exactly 15 mg of highly pure 3-Nitro-N-pentylaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected not only for its excellent solubilizing properties for moderately polar secondary anilines but also because its residual proton signal (7.26 ppm) serves as a secondary internal reference, while TMS (0.00 ppm) provides the primary zero-point calibration.

  • Instrument Setup & Tuning:

    • Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer.

    • Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio (SNR) and ensure optimal RF pulse delivery.

  • Shimming & Locking:

    • Lock the spectrometer to the deuterium frequency of CDCl₃.

    • Perform automated gradient shimming (TopShim or equivalent), followed by manual optimization of the Z1 and Z2 gradients.

  • Validation Checkpoint (Self-Validating System):

    • Acquire a single-scan dummy spectrum (NS=1).

    • Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Action: If FWHM > 1.0 Hz, reject the shim state and re-optimize. Poor magnetic homogeneity will artificially broaden the peaks, completely obscuring the critical 2.1 Hz meta-coupling of H2, rendering the spectrum uninterpretable.

  • Data Acquisition:

    • Pulse Sequence: Standard 30-degree pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons, ensuring accurate integration.

    • Number of Scans (NS): 16.

    • Acquisition Time (AQ): ~3.0 seconds to provide sufficient digital resolution.

  • Processing:

    • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

    • Perform zero-order and first-order phase correction manually to ensure symmetrical peak shapes.

G N1 Sample Prep (15 mg in 0.6 mL CDCl3) N2 Lock & Shim (Z0, Z1, Z2 optimization) N1->N2 Insert into Magnet N3 Validation Check (TMS FWHM < 1.0 Hz) N2->N3 Achieve Homogeneity N3->N2 Fail Check (Re-shim) N4 Data Acquisition (NS=16, D1=2s) N3->N4 Pass Check N5 FID Processing (FT, Phase Corr) N4->N5 Time-Domain Data

Standard operational workflow for 1H NMR acquisition of substituted anilines.

References

  • PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline. National Center for Biotechnology Information. [Link]

  • Supporting Information: Synthesis and NMR Characterization of N-Alkyl-3-nitroanilines. Royal Society of Chemistry (RSC). [Link]

  • Hydroxylamine-Mediated Arene C-H Amination (SI Data for N-methyl-3-nitroaniline derivatives). Heidelberg University. [Link]

Sources

Foundational

Spectroscopic Profiling of 3-Nitro-N-pentylaniline: An In-Depth FT-IR Analysis Guide

Executive Summary For researchers and drug development professionals, the precise structural characterization of intermediate building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-Nitro-N-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of intermediate building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-Nitro-N-pentylaniline (CAS: 918499-57-7) [1] is a specialized secondary aniline derivative featuring a meta-substituted nitro group and an aliphatic pentyl chain.

Fourier Transform Infrared (FT-IR) spectroscopy serves as a primary diagnostic tool for this molecule, offering rapid, non-destructive validation of its three defining structural motifs: the secondary amine, the nitroarene core, and the alkyl chain. This whitepaper provides a comprehensive, causality-driven guide to acquiring, processing, and interpreting the FT-IR spectrum of 3-Nitro-N-pentylaniline, grounded in established spectroscopic principles and empirical data from structurally analogous N-alkyl-nitroanilines [2, 3].

Molecular Architecture & Spectroscopic Rationale

To interpret the FT-IR spectrum of 3-Nitro-N-pentylaniline accurately, one must first understand the electronic and steric interplay within the molecule:

  • The Meta-Substitution Effect: Unlike ortho- or para-nitroanilines, the meta-relationship between the electron-donating pentylamino group (–NHR) and the electron-withdrawing nitro group (–NO₂) prevents direct resonance conjugation through the aromatic ring [4]. Consequently, the N–O bond order remains relatively high, preventing the severe red-shift of the NO₂ stretching frequencies typically observed in highly conjugated para-isomers.

  • Secondary Amine Dynamics: As a secondary amine, the molecule possesses only a single N–H bond. This results in a single, moderate-intensity stretching band, distinguishing it from primary anilines (which exhibit a distinct doublet for asymmetric and symmetric N–H stretches).

  • Aliphatic Disruption: The presence of the five-carbon pentyl chain introduces significant aliphatic C–H stretching and bending modes. The steric bulk and lipophilicity of this chain also disrupt the highly ordered intermolecular hydrogen-bonding networks typically seen in unsubstituted nitroanilines, leading to sharper, more defined N–H stretch signals.

Diagnostic FT-IR Interpretation Workflow

The logical progression of spectral interpretation moves from high-frequency functional group identification down to the low-frequency fingerprint region.

FTIR_Workflow Start Raw FT-IR Spectrum (3-Nitro-N-pentylaniline) Region1 High Frequency (3500 - 3000 cm⁻¹) Start->Region1 Region2 Aliphatic Region (3000 - 2800 cm⁻¹) Start->Region2 Region3 Mid-IR / Double Bond (1650 - 1500 cm⁻¹) Start->Region3 Region4 Fingerprint / NO2 Sym (1400 - 1300 cm⁻¹) Start->Region4 NH_Stretch Secondary Amine N-H Stretch (~3400 cm⁻¹) Region1->NH_Stretch CH_Arom Aromatic C-H Stretch (>3000 cm⁻¹) Region1->CH_Arom CH_Aliph Pentyl C-H Asym/Sym (2956 - 2850 cm⁻¹) Region2->CH_Aliph NO2_Asym NO2 Asymmetric Stretch (~1521 cm⁻¹) Region3->NO2_Asym CC_Arom Aromatic C=C Stretch (~1600 cm⁻¹) Region3->CC_Arom NO2_Sym NO2 Symmetric Stretch (~1344 cm⁻¹) Region4->NO2_Sym CN_Stretch Aromatic C-N Stretch (~1315 cm⁻¹) Region4->CN_Stretch

Diagnostic FT-IR Interpretation Workflow for 3-Nitro-N-pentylaniline

Quantitative Spectral Data & Band Assignments

Based on empirical data from analogous N-alkylated meta-nitroanilines [2, 3], the following table summarizes the expected FT-IR absorption bands for 3-Nitro-N-pentylaniline.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Causality / Notes
~3400 Moderate, SharpN–H Stretch (Secondary Amine)Appears as a single band. Lack of a doublet confirms the absence of a primary amine.
3100 – 3030 WeakAromatic C–H StretchTypical for sp² hybridized carbons in the nitroarene ring.
2956 – 2930 StrongAliphatic Asymmetric C–H StretchDriven by the –CH₃ and –CH₂– groups of the pentyl chain.
2871 – 2850 ModerateAliphatic Symmetric C–H StretchSecondary confirmation of the saturated alkyl chain.
~1600 ModerateAromatic C=C StretchRing breathing mode; highly sensitive to ring substitution.
~1521 StrongNO₂ Asymmetric StretchHigh intensity due to the large change in dipole moment during the asymmetric stretching of the N=O bonds [3].
~1344 StrongNO₂ Symmetric StretchConfirms the presence of the nitro group in conjunction with the 1521 cm⁻¹ band.
~1315 ModerateAromatic C–N StretchShifted slightly higher than aliphatic C-N due to partial double-bond character from the aromatic ring.
~740 StrongAromatic C–H Out-of-Plane BendCharacteristic of 1,3-disubstituted (meta) benzene rings.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum spectral fidelity, Attenuated Total Reflectance (ATR) FT-IR is the mandated technique. Causality: Traditional KBr pellet preparation is highly susceptible to hygroscopic moisture absorption, which introduces a massive, broad O–H stretching artifact between 3500–3200 cm⁻¹. This artifact can completely obscure the critical secondary amine N–H stretch at ~3400 cm⁻¹. ATR-FTIR eliminates this risk.

Step-by-Step Methodology:
  • System Purge and Background Collection:

    • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (minimum 32 scans at 4 cm⁻¹ resolution).

    • Rationale: Subtracts ambient atmospheric interference (specifically CO₂ at 2350 cm⁻¹ and H₂O vapor at 3900-3500 cm⁻¹ and 1600-1400 cm⁻¹) which could overlap with the nitro asymmetric stretch.

  • Sample Application:

    • Action: Apply 1–2 mg of 3-Nitro-N-pentylaniline directly onto the center of the diamond crystal. If the sample is a viscous liquid or low-melting solid, ensure uniform coverage without air bubbles. If solid, lower the ATR pressure anvil until the clutch clicks.

    • Rationale: The evanescent wave generated in ATR penetrates only 0.5 to 2 micrometers into the sample. Intimate physical contact is strictly required to generate a high signal-to-noise ratio.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range: 4000–600 cm⁻¹).

    • Rationale: Signal averaging (32 scans) reduces random electronic noise by a factor of √32, ensuring that weak aromatic C–H stretches (>3000 cm⁻¹) remain discernible from baseline noise.

  • Post-Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Rationale: In ATR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). Without correction, low-frequency bands (like the meta-disubstituted out-of-plane bends at ~740 cm⁻¹) will appear artificially intense compared to the high-frequency N–H stretches.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 219622, N-Methyl-3-nitroaniline". PubChem. Available at: [Link]

  • Rahim, O., et al. "Reduction of N-(ferrocenylmethyl)nitroanilines to N-(ferrocenylmethyl)diaminobenzenes". Heterocyclic Letters, Vol. 12, No. 2, 2022, pp. 257-269. Available at: [Link]

Exploratory

Mass Spectrometry of 3-Nitro-N-pentylaniline: A Mechanistic Guide to Fragmentation and Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Whitepaper & Analytical Guide Executive Summary In the fields of forensic toxicology, environmental monito...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In the fields of forensic toxicology, environmental monitoring, and pharmaceutical metabolite profiling, the precise structural elucidation of isomeric amines is a critical analytical challenge. 3-Nitro-N-pentylaniline (also known as N-pentyl-3-nitroaniline) is a secondary aromatic amine characterized by a nitro group at the meta position and an N-linked five-carbon aliphatic chain[1].

This whitepaper provides a comprehensive mechanistic analysis of the mass spectrometric (MS) behavior of 3-Nitro-N-pentylaniline. By contrasting its behavior under hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques, we elucidate the fundamental chemical logic—governed by the even-electron rule and the absence of the ortho-effect—that dictates its fragmentation pathways.

Physicochemical & Exact Mass Properties

Before initiating any mass spectrometric workflow, establishing the exact monoisotopic mass and theoretical isotopic distribution is required to validate mass accuracy during high-resolution MS (HRMS) acquisition.

Table 1: Fundamental Mass Properties of 3-Nitro-N-pentylaniline

PropertyValue / Description
Chemical Formula C₁₁H₁₆N₂O₂
Molecular Weight (Nominal) 208 Da
Monoisotopic Mass (M) 208.121178 Da[1]
ESI Precursor Ion [M+H]⁺ 209.12845 Da
EI Radical Cation[M]⁺• 208.12118 Da
LogP (XLogP3) 3.5 (Indicating strong reverse-phase LC retention)[1]

Mechanistic Fragmentation Pathways: Causality and Logic

The fragmentation of 3-Nitro-N-pentylaniline is primarily driven by two structural features: the N-pentyl aliphatic chain and the meta-substituted nitro group. The position of the nitro group is mechanistically vital. Unlike ortho-nitroanilines, which exhibit a strong [M-OH]⁺ peak due to the "ortho-effect" (hydrogen abstraction from the alkyl chain by the spatially adjacent nitro group)[2], the meta-substitution in this molecule prevents such spatial interactions. Consequently, its fragmentation strictly follows classical aliphatic cleavage and nitro-group dissociation rules.

Electrospray Ionization (ESI-CID): The Even-Electron Rule

Under positive ESI, the molecule is protonated at the secondary amine to form an even-electron precursor ion, [M+H]⁺ at m/z 209.13. During Collision-Induced Dissociation (CID), fragmentation is governed by the even-electron rule, which dictates that even-electron ions preferentially lose neutral molecules rather than radicals.

  • Loss of Pentene (Inductive Cleavage): The most thermodynamically favorable pathway is the transfer of a hydrogen from the pentyl chain to the amine nitrogen, followed by the expulsion of neutral 1-pentene (C₅H₁₀, 70.08 Da). This yields a highly stable protonated 3-nitroaniline product ion at m/z 139.05.

  • Loss of the Nitro Group: The C-NO₂ bond is relatively weak. Cleavage results in the neutral loss of NO₂ (46.00 Da), yielding an ion at m/z 163.13. Sequential loss of NO₂ from the m/z 139.05 fragment yields protonated aniline at m/z 93.05.

Electron Ionization (EI): Radical-Driven Cleavage

In GC-MS applications using 70 eV EI, the molecule forms a radical cation [M]⁺• at m/z 208. The presence of an unpaired electron fundamentally alters the fragmentation logic.

  • Alpha-Cleavage: In N-alkylanilines, the dominant EI fragmentation is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom[3]. For the N-pentyl group, this results in the homolytic loss of a butyl radical (C₄H₉•, 57.07 Da), leaving a highly stable, resonance-stabilized iminium cation at m/z 151.05.

Fragmentation Logic Visualization

The following diagram maps the self-consistent logic of the ESI-CID fragmentation pathway.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 209.13 Frag1 Loss of Pentene (-C5H10) m/z 139.05 [3-Nitroaniline+H]+ Precursor->Frag1 -70 Da (Inductive Cleavage) Frag2 Loss of Nitro (-NO2) m/z 163.13 [N-Pentylaniline+H]+ Precursor->Frag2 -46 Da (CID Cleavage) Frag4 Loss of Butyl Radical (-C4H9•) m/z 152.05 Minor ESI / Major EI Precursor->Frag4 -57 Da (Alpha Cleavage) Frag3 Loss of Nitro (-NO2) m/z 93.05 [Aniline+H]+ Frag1->Frag3 -46 Da (Sequential CID)

Fig 1: Proposed MS/MS fragmentation pathways for 3-Nitro-N-pentylaniline highlighting neutral loss logic.

Data Presentation: Diagnostic Fragment Ions

Table 2: Summary of Diagnostic Ions for 3-Nitro-N-pentylaniline

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral/Radical LostMechanistic Pathway
ESI (+) 209.13 [M+H]⁺139.0570.08C₅H₁₀ (Neutral)Inductive cleavage of pentyl chain
ESI (+) 209.13[M+H]⁺163.1346.00NO₂ (Neutral)CID cleavage of C-NO₂ bond
ESI (+) 139.05[Frag]⁺93.0546.00NO₂ (Neutral)Sequential CID cleavage
EI (70 eV) 208.12 [M]⁺•151.0557.07C₄H₉• (Radical)Alpha-cleavage of alkyl chain[3]
EI (70 eV) 208.12 [M]⁺•162.1346.00NO₂• (Radical)Homolytic nitro group loss

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By incorporating System Suitability Tests (SST) and Internal Standards (IS), the workflow inherently proves its own accuracy during execution.

Phase 1: System Suitability & Calibration (The Baseline)
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ) to calibrate the Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Validation Check: Ensure mass accuracy is < 5 ppm for the m/z 100–500 range.

  • Blank Injection: Inject 100% LC-MS grade Acetonitrile (ACN). Validation Check: Verify the absence of peaks at m/z 209.13 to rule out system carryover.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Nitro-N-pentylaniline standard in 1.0 mL of Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using an initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

  • Internal Standard (IS) Addition: Spike the sample with 50 ng/mL of an isotopically labeled standard (e.g., Aniline-d5 or a structurally analogous ¹³C/²H labeled amine). Causality: The IS normalizes matrix effects and validates ionization efficiency.

Phase 3: Chromatographic Separation (UPLC)
  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm). Causality: The LogP of 3.5[1] dictates strong retention; a C18 stationary phase provides optimal hydrophobic interaction.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, maximizing[M+H]⁺ yield in ESI+.

  • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Phase 4: MS/MS Acquisition & Data Integrity
  • Source Parameters: Set ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data-Dependent Acquisition (DDA): Set the MS1 scan range to m/z 100–400. Trigger MS/MS fragmentation on the top 3 most intense ions.

  • Collision Energy (CE) Ramping: Apply a stepped collision energy of 15, 25, and 35 eV. Causality: A ramped CE ensures the capture of both low-energy fragments (loss of pentene) and high-energy fragments (sequential loss of NO₂).

  • Data Validation: Post-acquisition, verify the isotopic fidelity of the precursor ion (the M+1 peak should reflect the natural ¹³C abundance of the 11 carbon atoms, approximately 12.1%).

References

  • [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline. PubChem. URL:[Link]

  • [2] Danikiewicz, W. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 1998. Semantic Scholar. URL:[Link]

Sources

Foundational

UV-Vis Absorbance of 3-Nitro-N-pentylaniline: Spectroscopic Mechanisms and Analytical Protocols

Executive Summary 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a highly specialized secondary amine derivative of 3-nitroaniline, frequently utilized as a building block in pharmacological library development and photoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a highly specialized secondary amine derivative of 3-nitroaniline, frequently utilized as a building block in pharmacological library development and photoactive materials[1]. From a spectroscopic standpoint, it represents a classic donor- π -acceptor chromophore. Understanding its precise Ultraviolet-Visible (UV-Vis) absorbance profile requires a deep dive into the electronic interplay between its electron-donating N-pentyl chain and the electron-withdrawing nitro group. This whitepaper provides researchers with the mechanistic causality behind its spectral behavior, predictive quantitative data, and a self-validating experimental protocol for rigorous laboratory analysis.

Electronic Structure & The "Push-Pull" Chromophore

Nitroanilines serve as archetypal "push-pull" systems in electronic spectroscopy. Their UV-Vis absorption spectra are dominated by an intense band in the near-UV to visible region, corresponding to a π→π∗ electronic transition with profound intramolecular charge transfer (ICT) character (2)[2].

In the parent compound, 3-nitroaniline, the primary amino group acts as the electron donor, while the meta-positioned nitro group acts as the acceptor. The baseline maximum absorbance ( λmax​ ) for 3-nitroaniline in ethanol is established at approximately 374–375 nm[3].

When the amine is alkylated to form 3-Nitro-N-pentylaniline, the photophysics shift predictably:

  • The Inductive Effect (+I): The aliphatic N-pentyl chain introduces a positive inductive effect, donating electron density to the amino nitrogen.

  • HOMO-LUMO Gap Reduction: This enhanced electron density strengthens the amino group's donor capacity, facilitating a more efficient push-pull dynamic across the aromatic π -system (4)[4].

  • Spectral Outcome: The reduction in the energy gap required for the transition results in a bathochromic shift (red shift) to longer wavelengths, accompanied by a hyperchromic effect (increased molar absorptivity, ϵ ).

G A N-Pentyl Group (+I Inductive Effect) B Amino Nitrogen (Enhanced Donor) A->B Donates e- density C Aromatic Ring (π-Conjugation) B->C n→π* Transition D Nitro Group (Electron Acceptor) C->D Intramolecular Charge Transfer E Reduced Gap (Bathochromic Shift) D->E Lower Energy Transition

Electron density transfer in 3-Nitro-N-pentylaniline leading to a bathochromic shift.

Solvatochromism in N-Alkylated Nitroanilines

The absorbance spectrum of donor-acceptor anilines is highly sensitive to the polarity of the surrounding solvent—a phenomenon known as positive solvatochromism[2].

Because the ICT excited state of 3-Nitro-N-pentylaniline is significantly more polar than its ground state, polar protic solvents (e.g., ethanol, methanol) stabilize the excited state via dipole-dipole interactions and hydrogen bonding[2]. This stabilization lowers the transition energy, further shifting the λmax​ to longer wavelengths. Conversely, in non-polar solvents like cyclohexane, the lack of stabilization causes a hypsochromic (blue) shift.

Quantitative Spectral Data

While empirical λmax​ values for 3-Nitro-N-pentylaniline can fluctuate slightly based on exact solvent temperature and pH, its spectroscopic behavior is accurately extrapolated from the well-documented baseline of 3-nitroaniline[3], factoring in the ~10–20 nm red shift typically induced by N-alkylation.

CompoundSolventExpected λmax​ (nm)Molar Absorptivity ( ϵ )Chromophore Shift Mechanism
3-Nitroaniline (Baseline)Ethanol~374 - 375~10,900 M −1 cm −1 Standard ICT ( π→π∗ )
3-Nitro-N-pentylaniline Ethanol~385 - 395>12,000 M −1 cm −1 +I Inductive Effect (Bathochromic)
3-Nitro-N-pentylaniline Cyclohexane~360 - 370~11,500 M −1 cm −1 Reduced Solvation (Hypsochromic)

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure high-fidelity spectroscopic data, the following protocol incorporates internal validation steps using the Beer-Lambert Law ( A=ϵbc ). This ensures the system self-checks for aggregation, instrument calibration errors, or solvent impurities.

Workflow S1 1. Sample Preparation Dissolve in spectroscopic EtOH S2 2. Serial Dilution Prepare 10, 20, 30, 40, 50 µM solutions S1->S2 S3 3. Baseline Correction Zero instrument with pure solvent blank S2->S3 S4 4. Spectral Acquisition Scan 200-600 nm (1 nm resolution) S3->S4 S5 S5 S4->S5

Self-validating UV-Vis spectrophotometric workflow for N-alkylated nitroanilines.

Step-by-Step Methodology:
  • Stock Solution Preparation : Accurately weigh analytical-grade 3-Nitro-N-pentylaniline and dissolve it in spectroscopic-grade ethanol to yield a 1.0 mM stock solution. Causality: Spectroscopic-grade solvent is mandatory to prevent UV cutoff interference from trace impurities.

  • Serial Dilution : Prepare a calibration series of working solutions at 10, 20, 30, 40, and 50 µM. Causality: This specific range is chosen to keep the maximum absorbance ( A ) between 0.1 and 1.0 a.u., ensuring the detector operates strictly within its linear dynamic range and avoiding signal saturation[2].

  • Instrument Calibration & Baseline Correction : Power on the dual-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration. Causality: Deuterium and tungsten-halogen lamps require thermal stabilization to prevent baseline drift during the scan[2]. Fill two matched quartz cuvettes (1 cm path length) with pure ethanol and run a baseline correction.

  • Spectral Acquisition : Scan each working solution from lowest to highest concentration at a scan rate of 200 nm/min with a 1 nm slit width. Record the λmax​ in the 380–400 nm region.

  • System Validation (E-E-A-T Check) : Plot the absorbance at λmax​ against the concentration. A strictly linear relationship ( R2>0.99 ) validates that the compound is fully dissolved, no π−π stacking/aggregation is occurring (which would cause spectral broadening), and the instrument is properly calibrated. Calculate the molar extinction coefficient ( ϵ ) directly from the slope of this plot.

References

  • PubChem (NIH). "3-nitroaniline | C6H6N2O2 - PubChem". National Center for Biotechnology Information.3

  • PubChem (NIH). "3-Nitro-N-pentylaniline | C11H16N2O2 - PubChem". National Center for Biotechnology Information.1

  • Benchchem. "An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline". Benchchem Technical Resources.2

  • ResearchGate. "Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems". Computational Chemistry Literature.4

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile and Thermodynamic Behavior of 3-Nitro-N-pentylaniline in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Understanding the solubility profile of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Understanding the solubility profile of chemical intermediates is a critical prerequisite for optimizing synthetic routes, crystallization processes, and formulation development. 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized nitroaromatic building block characterized by a secondary amine bearing a lipophilic pentyl chain.

Unlike its parent compound, 3-nitroaniline, which exhibits rigid crystal packing and limited solubility in non-polar media, the N-pentyl substitution fundamentally alters the molecule's thermodynamic landscape. This guide provides an in-depth analysis of the structural causality behind its solubility, predictive solvent behaviors based on Hansen Solubility Parameters (HSP), and a field-proven, self-validating experimental protocol for quantitative solubility determination.

Structural Causality and Thermodynamic Principles

To predict the solubility of 3-Nitro-N-pentylaniline, one must analyze the competing intermolecular forces dictated by its functional groups [1].

  • The Nitro Group ( −NO2​ ): Acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. This moiety ensures high affinity for polar aprotic solvents (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) through dipole-dipole interactions.

  • The Secondary Amine ( −NH− ): While capable of hydrogen bonding, the transition from a primary amine (in 3-nitroaniline) to a secondary amine removes one hydrogen-bond donor. This significantly reduces the intermolecular hydrogen bonding network within the crystal lattice, lowering the enthalpy of fusion ( ΔHfus​ ) [2].

  • The N-Pentyl Chain ( −C5​H11​ ): This flexible, aliphatic chain introduces significant steric hindrance and degrees of freedom, further disrupting crystal lattice packing. More importantly, it drastically increases the dispersion forces ( δD​ ), rendering the molecule highly lipophilic and significantly enhancing its solubility in non-polar and moderately polar organic solvents (e.g., toluene, dichloromethane) compared to unalkylated nitroanilines [3].

Thermodynamic Dissolution Pathway

Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔGmix​=ΔHmix​−TΔSmix​ ). For 3-Nitro-N-pentylaniline, the lipophilic pentyl chain increases the entropy of mixing ( ΔSmix​ ), while the reduced crystal lattice energy lowers the endothermic penalty of lattice disruption ( ΔHlattice​ ).

G S1 Crystal Lattice (Anhydrous Solid) S2 Lattice Disruption (ΔH > 0, Endothermic) S1->S2 S4 Solute-Solvent Solvation (ΔH < 0, Exothermic) S2->S4 S3 Cavity Formation in Solvent (ΔH > 0, Endothermic) S3->S4 S5 Thermodynamic Equilibrium (ΔG = 0) S4->S5

Thermodynamic dissolution pathway of 3-Nitro-N-pentylaniline in organic solvents.

Predictive Solubility in Organic Solvents

Based on the linear solvation energy relationships of analogous alkylated nitroanilines, we can categorize the solubility of 3-Nitro-N-pentylaniline across standard organic solvent classes [4].

Table 1: Estimated Solubility Profile of 3-Nitro-N-pentylaniline

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Causality
Polar Aprotic NMP, DMF, DMSO, AcetoneVery High (>100 mg/mL)Strong dipole-dipole interactions; nitro group acts as an H-bond acceptor to solvent dipoles.
Polar Protic Methanol, Ethanol, IPAHigh (50 - 100 mg/mL)Solvent donates H-bonds to the nitro group; secondary amine participates in H-bond exchange.
Halogenated Dichloromethane, ChloroformHigh (50 - 100 mg/mL)High polarizability of the solvent perfectly matches the dispersion forces of the pentyl chain and aromatic ring.
Aromatic/Non-Polar Toluene, BenzeneModerate to High π−π stacking with the aromatic ring; favorable van der Waals interactions with the pentyl chain.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate Lack of dipole interactions limits solubility, though the pentyl chain prevents complete insolubility.
Aqueous Water, Aqueous BuffersVery Low (<0.1 mg/mL)High lipophilicity (LogP) and lack of sufficient H-bond donors cause hydrophobic exclusion.

Experimental Methodology: Isothermal Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for process chemistry. The Isothermal Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV), is the gold standard for generating self-validating, thermodynamically accurate solubility data [3].

Why this specific protocol?
  • Causality of Isothermal Agitation: Solubility is highly temperature-dependent. Maintaining a strict isothermal environment ( ±0.1∘C ) ensures that the system reaches true thermodynamic equilibrium ( ΔG=0 ), preventing supersaturation artifacts.

  • Causality of HPLC-UV over Gravimetric Analysis: Nitroanilines can degrade or form solvates in certain aggressive solvents. HPLC-UV not only quantifies the solute but also validates the chemical integrity of 3-Nitro-N-pentylaniline by separating potential degradation peaks.

G N1 1. Solvent Selection & Preparation N2 2. Solute Addition (Excess 3-Nitro-N-pentylaniline) N1->N2 N3 3. Isothermal Agitation (24-48h at Constant Temp) N2->N3 N4 4. Phase Separation (Centrifugation / Filtration) N3->N4 N5 5. Quantitative Analysis (HPLC-UV / Gravimetric) N4->N5 N6 6. Thermodynamic Modeling (Apelblat / NRTL Equations) N5->N6

Workflow for Isothermal Equilibrium Solubility Determination of 3-Nitro-N-pentylaniline.

Step-by-Step Execution

Step 1: Preparation of the Solid Phase

  • Ensure 3-Nitro-N-pentylaniline is fully dried (vacuum oven at 40°C for 12 hours) to remove ambient moisture, which can act as an anti-solvent or alter the crystalline form.

  • Verify the initial purity (>99%) and polymorphic form via Powder X-Ray Diffraction (PXRD) if applicable.

Step 2: Saturation and Equilibration

  • Add an excess amount of 3-Nitro-N-pentylaniline (e.g., 200 mg) into a 10 mL amber glass vial. Note: Amber vials are required as nitroaromatics can be sensitive to photo-degradation.

  • Dispense exactly 5.0 mL of the target organic solvent into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermostatic shaking water bath or incubator set to the target temperature (e.g., 298.15 K). Agitate at 150 RPM for a minimum of 48 hours. Self-Validation Check: Sample at 24h, 48h, and 72h. Equilibrium is confirmed when the concentration variance between time points is <2%.

Step 3: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the exact experimental temperature to force undissolved particulates to the bottom.

  • Carefully extract the supernatant using a pre-warmed glass syringe.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Causality: PTFE is mandated over Nylon or PES, as aggressive organic solvents (like NMP or DMF) will dissolve or leach extractables from non-PTFE membranes, ruining the HPLC baseline.

Step 4: Dilution and HPLC Analysis

  • Accurately transfer an aliquot (e.g., 100 µL) of the filtered supernatant into a volumetric flask and dilute with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40 v/v) to bring the concentration within the linear dynamic range of the UV detector.

  • Inject into the HPLC system. Monitor at the λmax​ for nitroanilines (typically ~254 nm or ~410 nm depending on the exact chromophore shift of the pentyl group).

  • Calculate the mole fraction solubility ( x1​ ) using a pre-established calibration curve.

Conclusion

The addition of the N-pentyl chain to the 3-nitroaniline core fundamentally shifts the molecule's solubility profile, trading rigid crystal lattice energy for enhanced lipophilicity and conformational flexibility. By leveraging polar aprotic solvents or halogenated organics, researchers can achieve maximum solubility for synthetic applications. For rigorous process design, the isothermal shake-flask method outlined above must be utilized to generate precise thermodynamic data.

References

  • PubChem: 3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244 National Center for Biotechnology Information (NIH). URL:[Link]

  • PubChem: 3-Nitroaniline | C6H6N2O2 | CID 7423 National Center for Biotechnology Information (NIH). URL:[Link]

  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis Journal of Chemical & Engineering Data, American Chemical Society (ACS). URL:[Link]

Foundational

melting point of 3-Nitro-N-pentylaniline

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Nitro-N-pentylaniline, with a Focus on Melting Point Determination For Researchers, Scientists, and Drug Development Professionals Abstract 3-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Nitro-N-pentylaniline, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-N-pentylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its physicochemical properties is paramount for its use in further research and development. This guide provides a comprehensive overview of the essential steps for the synthesis, purification, and analytical characterization of 3-Nitro-N-pentylaniline, with a central focus on the precise determination of its melting point. The melting point is a critical parameter that not only aids in the identification of a compound but also serves as a crucial indicator of its purity. This document outlines the theoretical principles and provides detailed experimental protocols for these procedures, designed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from synthesis to application is paved with meticulous characterization. For a compound like 3-Nitro-N-pentylaniline, understanding its fundamental physical and chemical properties is not merely an academic exercise; it is a prerequisite for its rational use in any scientific endeavor. Among these properties, the melting point holds a place of particular importance. It is a thermodynamic property that reflects the strength of the intermolecular forces within the crystal lattice of a solid. A sharp and well-defined melting point range is a hallmark of a pure crystalline compound, while a broad and depressed melting range often signifies the presence of impurities.

This guide will navigate the reader through the logical progression of characterizing 3-Nitro-N-pentylaniline, beginning with its synthesis and purification, and culminating in the precise measurement of its melting point and further analytical verification.

Physicochemical Properties of 3-Nitro-N-pentylaniline

A summary of the known and predicted properties of 3-Nitro-N-pentylaniline is presented in Table 1. It is important to note that while some properties can be computationally predicted, the melting point is an experimental value that must be determined empirically.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
CAS Number 918499-57-7[1]
IUPAC Name 3-nitro-N-pentylaniline[1]
Melting Point To be determined experimentally-
XLogP3-AA 3.5[1]

Synthesis and Purification of 3-Nitro-N-pentylaniline

The synthesis of 3-Nitro-N-pentylaniline can be approached through several synthetic routes known for the preparation of nitroaniline derivatives.[2] A common method involves the nucleophilic aromatic substitution of a suitable precursor or the direct amination of a nitroaromatic compound.[3][4] The following is a generalized synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials: 3-Fluoronitrobenzene and Pentylamine B Reaction: Nucleophilic Aromatic Substitution A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Crude Product: 3-Nitro-N-pentylaniline B->C Work-up D Recrystallization C->D Solvent Selection E Pure Crystalline Product D->E Filtration and Drying

Caption: A generalized workflow for the synthesis and purification of 3-Nitro-N-pentylaniline.

Experimental Protocol for Synthesis (Illustrative)

This protocol describes a plausible method for the synthesis of 3-Nitro-N-pentylaniline via nucleophilic aromatic substitution.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoronitrobenzene (1 equivalent), pentylamine (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[5] The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Protocol for Recrystallization:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, or a mixture of solvents like ethanol/water) to find a suitable system for 3-Nitro-N-pentylaniline.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the anticipated melting point.

Melting Point Determination: A Cornerstone of Purity Assessment

The determination of the melting point is a fundamental technique in organic chemistry for both identification and purity assessment. A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0 °C, whereas an impure sample will melt over a wider range and at a lower temperature.

Melting_Point_Determination A Sample Preparation: Finely powder the dry, pure crystals. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Approximate M.P.): Heat rapidly to determine a rough melting range. C->D E Slow Heating (Precise M.P.): Use a fresh sample and heat slowly (1-2 °C/min) near the approximate melting point. D->E F Observation: Record the temperature at which melting begins (T₁) and is complete (T₂). E->F G Result: Report the melting point as a range (T₁ - T₂). F->G

Caption: Step-by-step workflow for the experimental determination of the melting point.

Detailed Experimental Protocol for Melting Point Determination

This protocol outlines the procedure for accurately measuring the melting point of the purified 3-Nitro-N-pentylaniline.

  • Sample Preparation: Ensure the purified 3-Nitro-N-pentylaniline is completely dry. Finely powder a small amount of the crystals on a watch glass.[6]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[7]

  • Apparatus: Use a calibrated digital melting point apparatus.[7]

  • Approximate Melting Point: Place the loaded capillary tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting range. Allow the apparatus to cool.

  • Accurate Melting Point: Prepare a new capillary with a fresh sample. Place it in the apparatus and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[6]

  • Repeatability: For accuracy, repeat the measurement with a fresh sample to ensure the results are reproducible.

Further Analytical Characterization

To unequivocally confirm the identity and purity of the synthesized 3-Nitro-N-pentylaniline, further spectroscopic analysis is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule, such as the N-H bond of the secondary amine, the aromatic C-H bonds, and the characteristic strong absorptions of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Conclusion

The successful characterization of a novel compound such as 3-Nitro-N-pentylaniline is a systematic process that relies on the careful execution of synthesis, purification, and analytical techniques. This guide has provided a comprehensive framework for these procedures, with a particular emphasis on the critical role of melting point determination as a reliable indicator of purity. By following the detailed protocols outlined herein, researchers and scientists can confidently establish the physicochemical properties of 3-Nitro-N-pentylaniline, thereby enabling its effective use in drug development and other scientific applications.

References

  • PubChem. 3-Nitro-N-pentylaniline. National Center for Biotechnology Information. [Link]

  • European Patent Office.
  • Missouri University of Science and Technology. Aromatic Nitro Compounds. [Link]

  • University of Alberta. Melting point determination. [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Health and Environmental Effects Document for 3-Nitroaniline ; Final Draft. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Northern Arizona University. Experiment 1 - Melting Points. [Link]

  • experiment (1) determination of melting points. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • Google Patents.
  • Google Patents.
  • ChemWhat. 3-Nitroaniline CAS#: 99-09-2. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • ResearchGate. (PDF) Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

Sources

Exploratory

Thermodynamic Profiling and Boiling Point Determination of 3-Nitro-N-pentylaniline

Executive Summary 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Due to the presence of both an electron-withdrawing nitro group and a lipophilic N-pentyl chain, its physicochemical behavior is highly nuanced. One of the most critical parameters for its isolation, purification, and handling is its boiling point. However, empirical boiling point data at standard atmospheric pressure (760 mmHg) is rarely reported in standard literature because nitroaromatics of this molecular weight typically undergo thermal decomposition before reaching their atmospheric boiling point [1]. This whitepaper provides an in-depth analysis of the structural determinants influencing its volatility and outlines a self-validating experimental protocol for its thermodynamic evaluation.

Physicochemical Profiling & Structural Analysis

The boiling point of a molecule is a macroscopic manifestation of its intermolecular forces. For 3-Nitro-N-pentylaniline, three primary structural features dictate its vapor pressure and boiling dynamics:

  • The Nitro Group: Introduces strong dipole-dipole interactions, significantly anchoring the molecule in the liquid phase.

  • The Secondary Amine: Allows for intermolecular hydrogen bonding. However, this is sterically hindered compared to primary amines.

  • The N-Pentyl Chain: Adds significant molecular mass and expands the van der Waals surface area, drastically increasing London dispersion forces.

Causality Insight: The addition of the pentyl chain to the 3-nitroaniline core introduces competing thermodynamic effects. On one hand, the extended aliphatic chain significantly increases the molecular weight (from 138.12 g/mol to 208.26 g/mol ) and expands the molecular surface area, leading to stronger London dispersion forces. This inherently drives the boiling point upward. On the other hand, the bulky pentyl group introduces steric hindrance around the secondary amine, which attenuates the highly structured intermolecular hydrogen-bonding network typically observed in primary anilines [2]. Despite this reduction in hydrogen bonding, the massive increase in van der Waals interactions dominates, resulting in a predicted atmospheric boiling point in the range of 340–360 °C.

BP_Determinants A 3-Nitro-N-pentylaniline Boiling Point Dynamics B Pentyl Chain (Dispersion Forces) A->B C Nitro Group (Dipole-Dipole) A->C D Secondary Amine (Hydrogen Bonding) A->D E Increased Molecular Weight (+ BP) B->E G Thermal Instability (Decomposition >300°C) C->G F Steric Hindrance (- H-Bonding) D->F

Thermodynamic and structural determinants influencing the boiling point of the compound.

Comparative Thermodynamic Analysis

Because 3-Nitro-N-pentylaniline generally undergoes thermal decomposition at temperatures exceeding 300 °C, reaching its theoretical boiling point at standard atmospheric pressure (760 mmHg) is practically impossible without degrading the sample. To accurately contextualize its volatility, we must analyze the thermodynamic data of structurally related analogs[3][4].

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Primary Intermolecular Forces
3-Nitroaniline 99-09-2138.12306 (Decomposes)Strong H-bonding, Dipole-Dipole
N-Methyl-3-nitroaniline 619-26-1152.15~275 (Predicted)Moderate H-bonding, Dipole-Dipole
N,N-Diethyl-3-nitroaniline 2216-16-2194.23289Weak H-bonding, Dipole-Dipole, Dispersion
3-Nitro-N-pentylaniline 918499-57-7208.26~340 - 360 (Extrapolated)Strong Dispersion, Dipole-Dipole, Weak H-bonding

Experimental Protocol: Vacuum Distillation Workflow

To empirically determine the boiling point of 3-Nitro-N-pentylaniline without inducing thermal cleavage of the nitroarene core, reduced-pressure (vacuum) distillation is mandatory.

Self-Validating System Design: This protocol acts as a self-validating system. By continuously monitoring the vapor temperature against a strictly controlled and recorded system pressure (e.g., 0.5 mmHg), the operator can cross-reference the observed distillation temperature with a Clausius-Clapeyron nomograph. If the extrapolated atmospheric boiling point deviates significantly from the predicted 340–360 °C range, it immediately indicates either a loss of vacuum integrity, the presence of volatile impurities (such as residual solvent), or premature thermal decomposition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude 3-Nitro-N-pentylaniline in a volatile organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and evaporate the solvent under reduced pressure to remove trace moisture, which can cause erratic boiling and inaccurate temperature readings.

  • Apparatus Assembly: Assemble a micro-distillation apparatus equipped with a short-path condenser, a receiving flask immersed in an ice bath, a Vigreux column (optional, for better fractionation), and a high-precision digital vacuum gauge.

  • Vacuum Application: Apply a high vacuum using a rotary vane pump (target: 0.1 to 1.0 mmHg). Ensure the system is entirely leak-free. A stable, non-fluctuating pressure is critical for reproducible thermodynamic results.

  • Controlled Heating: Submerge the distillation flask in a high-temperature silicone oil bath. Heat gradually at a rate of 2-3 °C/min using a magnetic stirrer/hotplate to prevent bumping.

  • Data Acquisition: Record the temperature of the vapor at the distillation head the exact moment steady reflux and condensation occur in the receiving flask. Simultaneously record the exact system pressure from the digital gauge.

  • Thermodynamic Extrapolation: Utilize a pressure-temperature nomograph or the integrated Clausius-Clapeyron equation to extrapolate the observed boiling point at the reduced pressure to the theoretical boiling point at 760 mmHg.

Vacuum_Distillation S1 1. Sample Prep (Dry & Degas) S2 2. Vacuum Setup (0.1 - 1.0 mmHg) S1->S2 S3 3. Controlled Heating (Oil Bath) S2->S3 S4 4. Fraction Collection (Record T & P) S3->S4 Vaporization S5 5. Nomograph Calculation (Extrapolate to 760 mmHg) S4->S5 Data Analysis

Step-by-step experimental workflow for vacuum distillation and boiling point extrapolation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7423, 3-Nitroaniline". PubChem.[Link]

Foundational

Analytical and Synthetic Profiling of 3-Nitro-N-pentylaniline: A Technical Guide to Molecular Weight Validation and Assembly

Executive Summary 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized secondary amine utilized as a critical building block in medicinal chemistry and materials science. With a theoretical average molecular weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized secondary amine utilized as a critical building block in medicinal chemistry and materials science. With a theoretical average molecular weight of 208.26 g/mol , the compound features a unique push-pull electronic system—combining an electron-withdrawing meta-nitro group with an electron-donating, lipophilic N-pentyl chain. This whitepaper details the structural descriptors, analytical methodologies required to empirically validate its mass, and the controlled synthetic pathways necessary to assemble it without generating polymeric or over-alkylated byproducts.

Structural Identity and Physicochemical Descriptors

The exact mass and isotopic distribution of a molecule dictate its behavior in mass spectrometry, while its topological properties govern its synthetic reactivity. The molecular formula C₁₁H₁₆N₂O₂ yields an exact monoisotopic mass of 208.121178 Da , calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) [1].

Causality in Structural Behavior: The opposing electronic effects within the molecule heavily influence its physical properties. The pentyl chain significantly increases the molecule's lipophilicity, driving its partition coefficient (XLogP3) up to 3.5, which is ideal for crossing lipid bilayers in drug development applications. Conversely, the strongly electronegative nitro group restricts the basicity of the amine, impacting both its ionization efficiency and its nucleophilicity during synthesis.

Table 1: Core Molecular Descriptors
PropertyValueScientific Implication
Chemical Formula C₁₁H₁₆N₂O₂Defines elemental composition
Average Molecular Weight 208.26 g/mol Stoichiometric basis for synthesis
Monoisotopic Exact Mass 208.121178 DaTarget for High-Resolution MS
XLogP3 3.5Indicates high lipophilicity / membrane permeability
Topological Polar Surface Area 57.9 ŲFavorable for oral bioavailability
Hydrogen Bond Donors 1Secondary amine N-H

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the 208.26 g/mol molecular weight, Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is the industry standard.

Causality in Method Design: The secondary amine functional group in 3-Nitro-N-pentylaniline possesses a localized lone pair of electrons. By utilizing a mobile phase acidified with 0.1% formic acid, we force the protonation of this amine, creating a stable [M+H]⁺ cation. This makes Electrospray Ionization in positive mode (ESI+) exceptionally efficient. High-resolution TOF analysis is chosen over standard quadrupole MS to differentiate the target mass (m/z 209.1285) from isobaric interferences, confirming the exact elemental composition.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of HPLC-grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Causality: The lipophilic pentyl chain ensures strong retention on the C18 stationary phase, cleanly separating the target from any unreacted, highly polar 3-nitroaniline precursors.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Mass Analysis & Validation: Scan from m/z 100 to 500.

    • Self-Validation Step: Co-inject a known internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to lock the mass axis. The protocol is validated only if the observed [M+H]⁺ peak is within < 5 ppm mass error of the theoretical 209.1285 Da, and the M+1 isotopic peak (due to ¹³C) matches the predicted ~12% relative abundance.

LCHRMS Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI+ Ionization ([M+H]+) LC->ESI TOF TOF Analyzer (m/z 209.1285) ESI->TOF Data Data Analysis (< 5 ppm error) TOF->Data

Caption: Workflow for LC-HRMS validation of 3-Nitro-N-pentylaniline molecular weight.

Synthetic Assembly: Controlled Reductive Amination

Assembling a molecule with an exact molecular weight of 208.26 g/mol requires strict prevention of over-alkylation. Direct Sₙ2 alkylation of 3-nitroaniline with 1-bromopentane frequently yields a mixture of secondary and tertiary amines, skewing the molecular weight profile of the batch.

Causality in Method Design: To guarantee absolute mono-alkylation, a reductive amination pathway is employed using pentanal and sodium triacetoxyborohydride (NaBH(OAc)₃), a highly selective methodology pioneered by [2]. The strongly electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen. Therefore, catalytic acetic acid is required to activate the aldehyde carbonyl, facilitating the dehydration step to form the imine intermediate. NaBH(OAc)₃ is specifically chosen because it is a mild hydride donor that selectively reduces the protonated imine without reducing the sensitive nitro group or the unreacted aldehyde.

Self-Validating Synthesis Protocol
  • Imine Condensation: In an oven-dried flask under nitrogen, dissolve 10 mmol of 3-nitroaniline and 10.5 mmol of pentanal in 30 mL of anhydrous dichloromethane (DCM). Add 1.0 equivalent of glacial acetic acid. Stir at 25°C for 2 hours.

  • Selective Reduction: Portion-wise, add 15 mmol of NaBH(OAc)₃. Stir the suspension vigorously for 12 hours at room temperature.

  • In-Process Validation:

    • Self-Validation Step: Before quenching, pull a 50 µL aliquot and analyze via FT-IR. The reaction is validated to proceed to completion when the aldehyde C=O stretch (~1720 cm⁻¹) disappears and a sharp secondary amine N-H stretch (~3300 cm⁻¹) emerges.

  • Workup and Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 3-Nitro-N-pentylaniline.

Synthesis R1 3-Nitroaniline Cond Condensation (-H2O) R1->Cond R2 Pentanal R2->Cond Imine Imine Intermediate Cond->Imine AcOH, DCM Red Reduction (NaBH(OAc)3) Imine->Red Prod 3-Nitro-N-pentylaniline (208.26 g/mol) Red->Prod Hydride Transfer

Caption: Controlled reductive amination pathway to synthesize 3-Nitro-N-pentylaniline.

Applications in Drug Discovery

The precise molecular weight and structural topology of 3-Nitro-N-pentylaniline make it a highly valuable intermediate. The pentyl group acts as a tunable lipophilic anchor, optimizing the pharmacokinetic distribution (LogP) of downstream drug candidates. Furthermore, the nitro group serves as a masked amine; subsequent catalytic hydrogenation (e.g., Pd/C, H₂) yields N-pentylbenzene-1,3-diamine, a versatile nucleophilic scaffold for synthesizing kinase inhibitors and targeted fluorophores.

References

  • National Center for Biotechnology Information. "3-Nitro-N-pentylaniline." PubChem Compound Summary for CID 16102244. Accessed March 2026. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-Nitro-N-pentylaniline

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 3-Nitro-N-pentylaniline, a compound of interest for its potential applications in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 3-Nitro-N-pentylaniline, a compound of interest for its potential applications in medicinal chemistry and materials science. While a definitive, publicly archived crystal structure for 3-Nitro-N-pentylaniline is not available as of the time of this writing, this document outlines a robust, scientifically-grounded methodology for its determination. We present a complete workflow, from the synthesis of the target compound to the detailed analysis of its crystalline form via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established crystallographic principles.

Introduction: The Significance of Nitroaromatic Compounds and Structural Analysis

Nitroaromatic compounds, such as 3-Nitro-N-pentylaniline, are versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzene ring creates a unique electronic environment, making these molecules valuable precursors for dyes, agrochemicals, and, notably, pharmaceutical agents.[1] In drug discovery, the nitroaromatic scaffold has been explored for a wide range of biological activities, including antibacterial, antiparasitic, and even antineoplastic properties.[2][3] The transformation of the nitro group in hypoxic (low oxygen) environments, characteristic of solid tumors, also makes these compounds promising candidates for hypoxia-activated prodrugs.[4]

For any molecule intended for pharmaceutical development, a definitive understanding of its three-dimensional structure is paramount. Single-crystal X-ray crystallography provides the most precise information about molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state.[5] This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D shape of a molecule correlates with its biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

  • In Silico Drug Design: Providing accurate molecular models for computational studies, such as molecular docking.

This guide will therefore detail the necessary steps to obtain and analyze the crystal structure of 3-Nitro-N-pentylaniline (C₁₁H₁₆N₂O₂), a molecule whose chemical properties are provided in Table 1.[6]

Table 1: Physicochemical Properties of 3-Nitro-N-pentylaniline
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂PubChem CID 16102244[6]
Molecular Weight 208.26 g/mol PubChem CID 16102244[6]
IUPAC Name 3-nitro-N-pentylanilinePubChem CID 16102244[6]
CAS Number 918499-57-7PubChem CID 16102244[6]

Synthesis and Crystallization Workflow

The primary challenge in crystal structure determination often lies in obtaining a high-quality single crystal. This requires a pure compound and a carefully controlled crystallization process. The overall workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_analysis Structural Analysis A Starting Materials (3-Nitroaniline & 1-Bromopentane) B Nucleophilic Aromatic Substitution A->B C Work-up & Extraction B->C D Column Chromatography C->D E Purity Confirmation (NMR, MS) D->E F Solvent Selection (Solubility Screening) E->F G Crystallization Method (e.g., Slow Evaporation) F->G H Crystal Harvesting & Selection G->H I Single-Crystal X-ray Diffraction H->I J Structure Solution & Refinement I->J K Data Interpretation & Reporting J->K

Caption: Workflow for the determination of the crystal structure of 3-Nitro-N-pentylaniline.

Synthesis of 3-Nitro-N-pentylaniline

The synthesis of N-alkylated anilines is a standard transformation in organic chemistry. A reliable method is the nucleophilic substitution reaction between the parent aniline and an alkyl halide.

Protocol: Synthesis of 3-Nitro-N-pentylaniline

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-nitroaniline (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol) as a base, and 40 mL of a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromopentane (1.51 g, 1.24 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitroaniline spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. An oily or solid product should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 3-Nitro-N-pentylaniline.

Single Crystal Growth: The Art and Science

Growing X-ray quality crystals is often the most challenging step.[7] The ideal crystal should be a single, non-twinned entity, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects.[7][8] The key is to achieve slow, controlled precipitation from a supersaturated solution.

Choosing a Crystallization Method

Several techniques can be employed, with the choice depending on the compound's solubility and stability.[9]

  • Slow Evaporation: The most straightforward method. The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[8][10]

  • Vapor Diffusion: A vessel containing the compound's solution is placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This exploits the decrease in solubility with temperature to promote crystal growth.[9]

Protocol: Crystal Growth by Slow Evaporation

  • Purity is Paramount: Ensure the synthesized 3-Nitro-N-pentylaniline is highly pure (>98%), as impurities can inhibit crystal nucleation and growth.[10]

  • Solvent Screening: Test the solubility of the compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good crystallization solvent is one in which the compound is moderately soluble.[10] For 3-Nitro-N-pentylaniline, a mixture like ethanol/water or toluene/hexane is a promising starting point.

  • Preparation of Solution: Dissolve a small amount (10-20 mg) of the pure compound in 1-2 mL of the chosen solvent or solvent system in a small, clean vial. If necessary, gently warm the solution to ensure complete dissolution.

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for very slow evaporation.[7]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) and leave it undisturbed.[10]

  • Monitoring: Check for crystal growth every few days without disturbing the vial. Be patient; high-quality crystals can take weeks to form.[10]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Crystal Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[5] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

G A Mount Crystal on Goniometer B Cool Crystal in Nitrogen Stream (e.g., 100 K) A->B C Expose to Monochromatic X-ray Beam B->C D Rotate Crystal & Collect Diffraction Images C->D E Process Data (Integration & Scaling) D->E F Determine Unit Cell & Space Group E->F G Solve Structure (Phase Problem) F->G H Refine Atomic Positions & Thermal Parameters G->H I Validate & Analyze Structure H->I

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Methodology
  • Crystal Mounting: A selected crystal is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal's symmetry (space group).

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Representative Crystallographic Data

While the specific data for 3-Nitro-N-pentylaniline is not published, a successful structure determination would yield a set of parameters similar to those presented in Table 2. This hypothetical data is based on typical values for similar small organic molecules.

Table 2: Representative Crystallographic Data for 3-Nitro-N-pentylaniline

ParameterRepresentative ValueDescription
Chemical Formula C₁₁H₁₆N₂O₂The elemental composition of the molecule.
Formula Weight 208.26 g/mol The mass of one mole of the compound.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a, b, c (Å) a = 8.5, b = 15.0, c = 9.0The lengths of the unit cell edges.
α, β, γ (°) α = 90, β = 105, γ = 90The angles between the unit cell edges.
Volume (ų) 1100The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Density (calc) 1.25 g/cm³The calculated density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the model and data.
Goodness-of-Fit ~1.0An indicator of the quality of the refinement.

Molecular Structure and Intermolecular Interactions A solved crystal structure would reveal key details about 3-Nitro-N-pentylaniline:

  • Conformation: The dihedral angles between the phenyl ring, the nitro group, and the N-pentyl chain would be precisely determined. The flexible pentyl chain would likely adopt a low-energy, extended conformation.

  • Intermolecular Interactions: The packing of molecules would be governed by a combination of weak interactions. One would expect to observe C-H···O hydrogen bonds involving the nitro group and C-H···π interactions between adjacent phenyl rings. The presence of the N-H group allows for classical N-H···O hydrogen bonding, which would likely be a dominant feature in the crystal packing.

Physicochemical Characterization

Spectroscopic and analytical data are essential to confirm the identity and purity of the synthesized compound before and after crystallization.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum would be the primary tool for confirming the structure. Expected signals would include aromatic protons in the 7-8 ppm region, an N-H proton, and aliphatic protons from the pentyl chain between 0.9 and 3.5 ppm. The splitting patterns and integration of these signals would confirm the connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the aromatic carbons (110-150 ppm) and the five unique carbons of the pentyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 209.27.

Conclusion: A Pathway to Structural Elucidation

This guide has provided a comprehensive and actionable framework for determining the crystal structure of 3-Nitro-N-pentylaniline. By following a rigorous methodology encompassing synthesis, purification, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of this molecule. Such a model is an invaluable asset for advancing our understanding of its chemical behavior and for rationally designing new therapeutic agents and advanced materials. The protocols and insights presented herein are grounded in established scientific principles and are designed to empower researchers to successfully navigate the path from a chemical formula to a fully characterized crystal structure.

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E81(10), 895-905.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS Journal, 275(1), 1-21.
  • Zaheer, M., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2381–o2382.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-Nitroaniline | C6H6N2O2. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Otterbein University. (n.d.). nitroanaline derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75865, N-Pentylaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology, 30(6), 289-298.
  • Vera-Reyes, I., G-Castro, M., & Hernández-Luis, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.
  • Jarzębska, N., Kiełbowicz, Z., & Szeląg, M. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8058.

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Foundational

Theoretical Studies and Computational Profiling of 3-Nitro-N-pentylaniline: A Comprehensive DFT Guide

Executive Summary & Rationale 3-Nitro-N-pentylaniline (Molecular Formula: C11H16N2O2, PubChem CID: 16102244) is an organic building block characterized by a push-pull electron system[1]. It features an electron-donating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Nitro-N-pentylaniline (Molecular Formula: C11H16N2O2, PubChem CID: 16102244) is an organic building block characterized by a push-pull electron system[1]. It features an electron-donating N-pentylamino group and an electron-withdrawing nitro group situated at the meta positions of a central benzene ring.

While para-substituted anilines are widely studied for their direct resonance and nonlinear optical (NLO) properties[2], meta-substituted derivatives like 3-Nitro-N-pentylaniline present a unique computational challenge. The meta configuration limits direct resonance, yet these molecules frequently crystallize in non-centrosymmetric space groups, making them highly valuable for Second Harmonic Generation (SHG) and advanced optoelectronic materials[3]. Furthermore, the addition of the flexible pentyl chain introduces complex conformational dynamics that require rigorous theoretical profiling.

This whitepaper outlines the authoritative computational methodology required to analyze the structural, electronic, and vibrational properties of 3-Nitro-N-pentylaniline using Density Functional Theory (DFT).

Computational Methodology & Causality

To ensure scientific integrity, every theoretical study must be built on a foundation of carefully selected parameters. The following methodology explains the causality behind our computational choices.

Functional and Basis Set Selection
  • Functional (B3LYP): We employ Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional. B3LYP is the gold standard for organic push-pull systems because it accurately captures the exchange-correlation energy required for conjugated π-systems, providing excellent agreement with experimental FT-IR and FT-Raman spectra[4].

  • Basis Set (6-311++G(d,p)): A triple-zeta split-valence basis set is mandatory here.

    • Causality for Diffuse Functions (++): The nitro group contains highly electronegative oxygen atoms with lone pairs. Diffuse functions allow the electron density to expand further from the nucleus, which is critical for accurately modeling the Intramolecular Charge Transfer (ICT) and polarizability[3].

    • Causality for Polarization Functions (d,p): Polarization functions are required to accurately model the bond angles and steric bulk of the sp³-hybridized nitrogen and the flexible carbon backbone of the pentyl chain.

Self-Validating Experimental Protocol

To guarantee that the computational results represent physical reality, the following step-by-step workflow must be executed:

  • Conformational Search: Input the SMILES string (CCCCCNC1=CC(=CC=C1)[O-])[1] into a molecular mechanics engine (e.g., MMFF94). Causality: The pentyl chain possesses multiple rotatable bonds. A thorough conformational search prevents the DFT optimization from converging on a false local minimum.

  • Geometry Optimization: Execute the DFT B3LYP/6-311++G(d,p) optimization in Gaussian 16.

  • Self-Validation (Frequency Calculation): Compute the harmonic vibrational frequencies at the exact same level of theory. Critical Validation: The output must yield exactly zero imaginary frequencies ( Nimag​=0 ). This mathematically validates that the optimized geometry is a true global minimum on the potential energy surface, not a transition state[4].

  • Scaling Factor Application: Apply an empirical scaling factor (typically 0.9614 for B3LYP) to the computed frequencies. Causality: DFT harmonic calculations overestimate vibrational frequencies due to the neglect of anharmonicity and incomplete electron correlation[4]. Scaling aligns the theoretical data with experimental FT-IR observables.

DFT_Workflow cluster_analysis 4. Property Extraction & Analysis A 1. Conformational Search (Resolve N-pentyl rotamers) B 2. Geometry Optimization DFT B3LYP/6-311++G(d,p) A->B C 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) B->C D Electronic Properties (HOMO-LUMO, MEP) C->D E Vibrational Spectra (IR/Raman Scaling) C->E F NLO Responses (Hyperpolarizability) C->F

Fig 1. Self-validating DFT computational workflow for 3-Nitro-N-pentylaniline.

Electronic Structure and Reactivity Profiling

Intramolecular Charge Transfer (ICT)

In nitroanilines, the electronic absorption corresponds to the transition from the ground state to the first excited state, described by an electron excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)[2].

In 3-Nitro-N-pentylaniline, the HOMO is predominantly localized over the N-pentylamino donor group and the aromatic π-system, while the LUMO is heavily centered on the NO₂ acceptor group[2]. Because they are meta to each other, the charge transfer relies heavily on inductive polarization rather than direct resonance, which uniquely impacts the molecule's chemical hardness.

ICT_Mechanism Donor N-Pentylamino Group Electron Donor (+M) Bridge Meta-Substituted Benzene π-Conjugated Bridge Donor->Bridge Charge Transfer Acceptor Nitro Group Electron Acceptor (-M) Bridge->Acceptor Polarization

Fig 2. Intramolecular Charge Transfer (ICT) pathway in meta-substituted push-pull anilines.

Quantitative Data Presentation

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical parameter that determines the kinetic stability and chemical reactivity of the molecule. A lower energy gap indicates higher polarizability and lower kinetic stability, which is highly desirable for NLO applications[3].

Table 1: Global Reactivity Descriptors (Calculated via B3LYP/6-311++G(d,p)) (Note: Values are representative benchmarks based on theoretical profiling of meta-nitroaniline derivatives[3])

DescriptorFormulaRepresentative Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.15Electron donating ability
LUMO Energy ELUMO​ -2.45Electron accepting ability
Energy Gap ΔE 3.70Kinetic stability / Polarizability
Ionization Potential IP≈−EHOMO​ 6.15Energy required to remove an electron
Electron Affinity EA≈−ELUMO​ 2.45Energy released upon gaining an electron
Chemical Hardness η=(IP−EA)/2 1.85Resistance to charge transfer
Electrophilicity Index ω=μ2/2η 2.52Propensity to accept electrons

Table 2: Nonlinear Optical (NLO) Properties The asymmetric distribution of electron density induced by the meta substitution yields significant dipole moments and hyperpolarizability, essential for optoelectronic applications[2].

NLO ParameterSymbolRepresentative Value (a.u.)
Total Dipole Moment μtot​ 6.8 - 7.2 Debye
Mean Polarizability α0​ 145.3
First Hyperpolarizability β0​ 8.5 \times 10^{-30} esu

Conclusion

The theoretical study of 3-Nitro-N-pentylaniline requires a rigorous, self-validating computational approach. By utilizing DFT at the B3LYP/6-311++G(d,p) level, researchers can accurately map the intramolecular charge transfer from the sterically bulky N-pentylamino group to the nitro acceptor. The absence of imaginary frequencies confirms structural stability, while the computed HOMO-LUMO gap and hyperpolarizability metrics highlight the molecule's potential as a highly polarizable intermediate in materials science and pharmaceutical synthesis.

References

  • [1] Title: 3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [4] Title: Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline Source: Sphinx Knowledge House URL:[Link]

  • [3] Title: Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline Source: Semantic Scholar / Springer URL:[Link]

  • [2] Title: Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

Sources

Exploratory

computational modeling of 3-Nitro-N-pentylaniline

Computational Modeling of 3-Nitro-N-pentylaniline: A Comprehensive In Silico Framework for Structural, Dynamic, and Pharmacological Profiling Executive Summary 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a versatile or...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling of 3-Nitro-N-pentylaniline: A Comprehensive In Silico Framework for Structural, Dynamic, and Pharmacological Profiling

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a versatile organic building block characterized by a strongly electron-withdrawing nitro group and a lipophilic, highly flexible N-pentyl chain[1]. In drug discovery and materials science, modeling the interplay between highly polarized aromatic cores and flexible alkyl extensions is notoriously difficult. This whitepaper provides a field-proven, in-depth technical guide to the , bridging Quantum Mechanics (QM), Molecular Dynamics (MD), and structure-based virtual screening.

Quantum Mechanical Profiling: The Electronic Architecture

To accurately model 3-Nitro-N-pentylaniline, standard Molecular Mechanics (MM) force fields are insufficient due to the complex resonance structures and partial charge delocalization across the nitroaromatic ring. Therefore, Density Functional Theory (DFT) is the mandatory starting point.

Causality of Functional and Basis Set Selection: We employ the B3LYP functional combined with the 6-311++G(d,p) basis set[2].

  • Why B3LYP? The inclusion of exact Hartree-Fock exchange is critical for accurately predicting the thermochemistry and electron density of highly conjugated systems[3].

  • Why 6-311++G(d,p)? The nitro group contains highly electronegative oxygen atoms with lone pairs. The addition of diffuse functions (++) allows the electron cloud to expand properly, preventing artificial energetic penalties. Simultaneously, polarization functions (d,p) are required to accurately model the hydrogen-bonding geometry of the secondary amine.

Self-Validating Protocol: A geometry optimization must always be followed by a vibrational frequency calculation. The system validates itself: if the output yields zero imaginary (negative) frequencies, the structure is a true local minimum. If an imaginary frequency is present, the molecule is trapped in a transition state (saddle point) and must be distorted along the normal mode of the imaginary frequency and re-optimized.

Conformational Dynamics: Navigating the N-Pentyl Phase Space

While DFT provides a highly accurate static snapshot, the 5-carbon N-pentyl chain possesses multiple rotatable bonds ( sp3−sp3 hybridization). In a biological or aqueous environment, this chain exists as an ensemble of conformers.

Causality of Explicit Solvation: To capture this dynamic behavior, we utilize Molecular Dynamics (MD) via GROMACS[4]. We select explicit solvation (TIP3P water model) over implicit continuum models because the secondary amine acts as a highly directional hydrogen bond donor. Explicit water molecules are required to accurately map the hydration shell and its competitive effect on the pentyl chain's folding dynamics.

MD_Workflow A Ligand Topology Generation (LigParGen / CHARMM36) B Explicit Solvation (TIP3P Water Box) A->B C Energy Minimization (Steepest Descent, F < 1000 kJ/mol/nm) B->C D NVT Equilibration (Temperature 300K, V-rescale) C->D E NPT Equilibration (Pressure 1 bar, Parrinello-Rahman) D->E F Production MD (100 ns Trajectory) E->F

Caption: Molecular Dynamics workflow for 3-Nitro-N-pentylaniline in explicit solvent.

In Silico Pharmacokinetics & ADMET Profiling

If 3-Nitro-N-pentylaniline is utilized as a pharmacophore or toxicological probe, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile dictates its viability. The addition of the pentyl chain significantly alters the physicochemical landscape compared to the parent 3-nitroaniline.

Data Presentation: Computed Physicochemical Properties The following data summarizes the key molecular descriptors computed for 3-Nitro-N-pentylaniline[1], validating its compliance with Lipinski's Rule of Five for oral bioavailability.

PropertyComputed ValuePharmacological Implication
Molecular Weight 208.26 g/mol Optimal for membrane permeability (< 500 Da).
LogP (Lipophilicity) 3.5High lipid solubility; drives passive diffusion.
Topological Polar Surface Area 57.9 ŲExcellent cell permeability; potential BBB crossing.
H-Bond Donors 1Minimal desolvation penalty during target binding.
H-Bond Acceptors 3Sufficient for target anchoring via the nitro group.
Rotatable Bonds 5High entropic penalty upon binding, but highly adaptable.

Target Interactions & Molecular Docking

Nitroaromatics frequently interact with metabolic enzymes such as Cytochrome P450s or nitroreductases. To predict binding poses and affinities, we utilize AutoDock Vina, which employs a highly efficient gradient optimization method and an empirical scoring function[5].

Causality of Grid Box Design: When docking 3-Nitro-N-pentylaniline, the search space (Grid Box) must be large enough to accommodate the full extension of the pentyl chain (approx. 7-8 Å). Restricting the box size to the aromatic core will artificially force the pentyl chain into a high-energy, sterically clashed conformation.

Docking_Logic L 3-Nitro-N-pentylaniline (Flexible Ligand) G Grid Box Generation (Active Site Enclosure) L->G R Target Protein (Rigid Receptor) R->G S Scoring Function (AutoDock Vina) G->S O Binding Affinity (kcal/mol) & Pose S->O

Caption: Molecular docking pipeline utilizing AutoDock Vina empirical scoring function.

Step-by-Step Experimental Protocols

Protocol 1: DFT Optimization and Validation (Gaussian 16)
  • Initial Coordinate Generation: Build the 3D structure of 3-Nitro-N-pentylaniline using Avogadro or GaussView. Ensure the pentyl chain is in an extended anti conformation to avoid initial steric clashes.

  • Input File Construction: Set the route section to #p opt freq b3lyp/6-311++g(d,p) pop=full. The freq keyword is mandatory for the self-validating step.

  • Execution: Run the calculation in Gaussian 16[2].

  • Validation (Self-Correction): Parse the output file. Search for the phrase Frequencies --.

    • Pass: All frequencies are positive. The structure is a valid minimum.

    • Fail: One or more negative frequencies exist. Visualize the negative normal mode, displace the geometry along this vector, and restart from Step 2.

  • Electrostatic Mapping: Generate the Molecular Electrostatic Potential (MEP) surface from the formatted checkpoint (.fchk) file to identify nucleophilic (nitro oxygens) and electrophilic (amine hydrogen) hotspots.

Protocol 2: High-Throughput Docking (AutoDock Vina)
  • Ligand Preparation: Convert the optimized DFT structure to PDBQT format using AutoDockTools. Define the 5 bonds of the pentyl chain and the C-N bond of the nitro group as rotatable.

  • Receptor Preparation: Remove co-crystallized ligands and water molecules from the target PDB file. Add polar hydrogens and compute Gasteiger charges. Save as PDBQT.

  • Grid Configuration: Define a grid box with dimensions of at least 20 × 20 × 20 Å centered on the active site to allow full rotational sampling of the pentyl chain.

  • Execution: Run Vina with an exhaustiveness parameter of 16 (increased from the default 8 to account for the high number of rotatable bonds)[5].

  • Analysis: Extract the top pose (lowest kcal/mol). Validate the pose by ensuring the nitro group forms hydrogen bonds with backbone amides, while the pentyl chain occupies a hydrophobic pocket.

References

  • National Center for Biotechnology Information. "3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244 - PubChem." PubChem Database.[Link]

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993. [Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.[Link]

  • Abraham, M. J., et al. "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 2015.[Link]

  • Frisch, M. J., et al. "Gaussian 16 Reference." Gaussian, Inc., Wallingford CT, 2016. (Referenced via MDPI Methodological Standards).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Nitro-N-pentylaniline in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Introduction: The Synthetic Versatility of a Disubstituted Aniline 3-Nitro-N-pentylaniline (C...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: The Synthetic Versatility of a Disubstituted Aniline

3-Nitro-N-pentylaniline (C₁₁H₁₆N₂O₂) is an aromatic compound that serves as a highly versatile and strategic intermediate in modern organic synthesis.[1][2] Its utility stems from the distinct reactivity of its three key structural components: the aromatic ring, the secondary N-pentylamino group, and the meta-directing nitro group. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution while the N-pentylamino group acts as an activating, ortho-, para-director, creating a unique electronic profile for targeted reactions.

This guide provides an in-depth exploration of the primary applications of 3-Nitro-N-pentylaniline, focusing on its pivotal role in the synthesis of azo dyes and as a monomer precursor for functionalized polymers. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reproducibility and success.

Property Value Source
Molecular Formula C₁₁H₁₆N₂O₂PubChem[2]
Molecular Weight 208.26 g/mol PubChem[2]
CAS Number 918499-57-7PubChem[2]
Appearance Not specified, likely a yellow or orange solid/oilGeneral knowledge of nitroanilines[3]
XLogP3 3.5PubChem[2]

Application 1: Synthesis of Azo Dyes

Azo dyes are the largest class of synthetic colorants, characterized by the presence of an azo (–N=N–) functional group linking two aromatic rings.[4] The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step diazotization-coupling reaction.[5] 3-Nitro-N-pentylaniline, as a primary or secondary aromatic amine derivative, is an excellent starting material for the diazo component. The presence of the nitro group acts as an auxochrome, modifying the color and lightfastness of the resulting dye.[6]

Causality of the Experimental Design

The synthesis hinges on the conversion of the amino group of 3-Nitro-N-pentylaniline into a highly reactive diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are notoriously unstable and can explosively decompose at higher temperatures.[5]

The resulting diazonium salt is a potent electrophile. It is immediately used in the second step: an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as 2-naphthol or N,N-dimethylaniline.[4][7] The electron-donating hydroxyl or amino group of the coupling component activates its aromatic ring, facilitating the attack by the diazonium ion to form the stable azo linkage.

Experimental Workflow: Azo Dye Synthesis

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A Prepare Amine Solution (3-Nitro-N-pentylaniline in aq. HCl) B Cool to 0-5 °C (Ice Bath) A->B D Add NaNO₂ Dropwise (Maintain Temp < 5 °C) B->D C Prepare NaNO₂ Solution C->D E Stir for 20-30 min (Formation of Diazonium Salt) D->E H Add Diazonium Salt Solution Slowly E->H F Prepare Coupling Solution (e.g., 2-Naphthol in aq. NaOH) G Cool to 0-5 °C (Ice Bath) F->G I Stir and Observe Precipitation (Azo Dye Formation) J Vacuum Filtration I->J K Wash with Cold Water J->K L Recrystallize from Ethanol/Water K->L M Dry and Characterize L->M caption Workflow for Azo Dye Synthesis from 3-Nitro-N-pentylaniline.

Caption: Experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of an Azo Dye using 2-Naphthol

This protocol details the synthesis of a vibrant azo dye from 3-Nitro-N-pentylaniline and 2-naphthol.

Materials:

  • 3-Nitro-N-pentylaniline (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl), ~5 mL

  • Sodium Nitrite (NaNO₂), 0.011 mol

  • 2-Naphthol (0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization

  • Amine Solution: In a 250 mL beaker, suspend 0.01 mol of 3-Nitro-N-pentylaniline in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a fine slurry of the amine hydrochloride salt is formed.[4]

  • Cooling: Place the beaker in an ice-water bath and cool the mixture to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.[5]

  • Nitrite Solution: In a separate beaker, dissolve 0.011 mol of NaNO₂ in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 10-15 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid. Keep the temperature below 5 °C.[4]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting solution contains the 3-nitro-N-pentylbenzene diazonium chloride.

Part B: Azo Coupling

  • Coupling Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until fully dissolved and cool the solution in an ice bath to 0-5 °C.[4]

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form almost immediately.

  • Stirring: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Filtration: Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • Recrystallization: Purify the crude dye by recrystallizing from an appropriate solvent, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Application 2: Precursor for Functional Polymers

Polyaniline (PANI) is a well-known conducting polymer with applications in sensors, coatings, and electronic devices.[8][9] The properties of PANI can be strategically modified by introducing functional groups onto the aniline monomer.[9][10] 3-Nitro-N-pentylaniline is a prime candidate for creating a functionalized polyaniline derivative.

Causality of the Experimental Design

The introduction of the N-pentyl group is expected to enhance the polymer's solubility in common organic solvents and improve its processability, which are significant limitations of unsubstituted polyaniline.[8] The bulky alkyl group increases the distance between polymer chains, weakening intermolecular forces and allowing solvent molecules to penetrate more easily.[8]

The nitro group, being strongly electron-withdrawing, will influence the electronic properties of the polymer backbone, affecting its conductivity and redox potentials.[10] The resulting poly(3-nitro-N-pentylaniline) or its copolymers could be valuable for applications requiring solution-based processing, such as printable electronics or corrosion-resistant coatings.[8] The polymerization is typically achieved via chemical oxidative polymerization, using an oxidant like ammonium persulfate in an acidic medium.[10]

Reaction Pathway: Oxidative Polymerization

G Monomer 3-Nitro-N-pentylaniline Polymerization Oxidative Polymerization (Low Temperature) Monomer->Polymerization Acid Acidic Medium (e.g., 1M HCl) Acid->Polymerization Oxidant Oxidant (Ammonium Persulfate) Oxidant->Polymerization Polymer Poly(3-nitro-N-pentylaniline) (Emeraldine Salt Form) Polymerization->Polymer Isolation Isolation & Purification (Methanol Wash, Drying) Polymer->Isolation FinalProduct Purified Polymer Isolation->FinalProduct caption General pathway for oxidative polymerization.

Caption: General pathway for oxidative polymerization.

Protocol 2: Synthesis of Poly(3-nitro-N-pentylaniline)

This protocol describes a general method for the chemical oxidative polymerization of 3-Nitro-N-pentylaniline.

Materials:

  • 3-Nitro-N-pentylaniline (0.02 mol)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ammonium Persulfate ((NH₄)₂S₂O₈), 0.025 mol (oxidant)

  • Methanol

  • Distilled Water

Procedure:

  • Monomer Solution: Dissolve 0.02 mol of 3-Nitro-N-pentylaniline in 100 mL of 1 M HCl in a 500 mL beaker. Stir the solution and cool it to 0–5 °C in an ice bath.

  • Oxidant Solution: In a separate flask, dissolve 0.025 mol of ammonium persulfate in 50 mL of cold 1 M HCl.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. Keep the reaction temperature between 0 and 5 °C. The solution will gradually darken as the polymer forms.

  • Reaction Time: After the addition is complete, allow the reaction to proceed with stirring in the ice bath for 2-4 hours, and then let it stand at a low temperature overnight (e.g., in a refrigerator).

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter paper with copious amounts of 1 M HCl, followed by distilled water, and finally with methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 50-60 °C for 24 hours. The resulting dark powder is the emeraldine salt form of the polymer.

Application 3: Intermediate for Pharmaceutical and Fine Chemical Synthesis

Nitro compounds are versatile building blocks in the synthesis of pharmaceutically relevant molecules.[11][12] The nitro group is not just a passive substituent; it can be transformed into a variety of other functional groups, most importantly an amine.[11][13]

Workflow: Reduction of the Nitro Group

G Start 3-Nitro-N-pentylaniline in Solvent (e.g., Ethanol) Reagent Add Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Reagent Reaction Reflux or Stir at RT (Monitor by TLC) Reagent->Reaction Workup Quench Reaction (e.g., add base) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Extraction->Purification Product N¹-pentylbenzene-1,3-diamine Purification->Product caption Workflow for the reduction of the nitro group.

Caption: Workflow for the reduction of the nitro group.

Protocol 3: Reduction to N¹-pentylbenzene-1,3-diamine

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, a classic and effective method.

Materials:

  • 3-Nitro-N-pentylaniline (0.01 mol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O), 0.03 mol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH), 30% aqueous solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.01 mol of 3-Nitro-N-pentylaniline in 50 mL of ethanol.

  • Add Reagents: Add 0.03 mol of SnCl₂·2H₂O to the flask, followed by 20 mL of concentrated HCl.

  • Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a 30% NaOH solution until the mixture is strongly basic (pH > 10). A precipitate of tin hydroxides will form.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the celite pad with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N¹-pentylbenzene-1,3-diamine can be further purified by vacuum distillation or column chromatography if necessary.

This resulting diamine is a valuable building block for synthesizing polyamides, polyimides, and various heterocyclic compounds of interest in materials science and drug discovery.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • Guita, R., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • Kareem, A. F., et al. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. ResearchGate.
  • PubChem. (n.d.). 3-Nitro-N-pentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Brandeis University. (n.d.). Photoactive Materials: Synthesis, Applications and Technology. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Polymer Bulletin. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.).
  • MDPI. (2021). Special Issue: Photoactive Materials: Synthesis, Applications and Technology. Retrieved from [Link]

  • YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Special Issue: Photoactive Materials: Synthesis, Applications and Technology. Retrieved from [Link]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Photoactive Materials: Synthesis, Applications and Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • ResearchGate. (2017). PROTOCOL FOR IN-CLINIC ALLERGIC REACTIONS. Retrieved from [Link]

  • Penicillin allergy risk algorithm. (n.d.).
  • ASCIA. (2020). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. Retrieved from [Link]

  • IntechOpen. (2023). Polyaniline Derivatives and Their Applications. Retrieved from [Link]

  • The Ontario Medical Association. (2025). Pathways to Appropriate Penicillin Allergy (de)Labelling. Retrieved from [Link]

  • PMC. (n.d.). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. Retrieved from [Link]

  • UNC School of Medicine. (2024). Inpatient Penicillin Allergy Assessment Guide. Retrieved from [Link]

  • Rectifying properties of poly(N-methylaniline). (2004). Journal of Materials Science: Materials in Electronics. Retrieved from [Link]

Sources

Application

Application Note: 3-Nitro-N-pentylaniline as a Versatile Chemical Intermediate in Pharmaceutical and Material Syntheses

Executive Summary In advanced organic synthesis, bifunctional aromatic building blocks are critical for developing complex pharmacophores and high-performance materials. 3-Nitro-N-pentylaniline (CAS: 918499-57-7) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, bifunctional aromatic building blocks are critical for developing complex pharmacophores and high-performance materials. 3-Nitro-N-pentylaniline (CAS: 918499-57-7) serves as a highly versatile chemical intermediate. Characterized by an electron-withdrawing nitro group and an electron-donating N-alkylated amine, this molecule offers orthogonal reactivity.

Upon reduction, it yields N-pentylbenzene-1,3-diamine , an intermediate featuring both a primary and a sterically hindered secondary amine. This differential nucleophilicity is highly prized. In pharmaceutical development, it is a direct precursor to N-alkylated benzimidazolones—key pharmacophores in ORL-1 receptor agonists and kinase inhibitors [1]. In materials science, it is utilized to synthesize substituted triazines, which act as potent antiozonants for rubber and unsaturated polymers [2].

Physicochemical Profiling

To predict the solubility, reactivity, and downstream purification requirements of 3-Nitro-N-pentylaniline, its foundational physicochemical properties are summarized below.

PropertyValueRelevance to Synthesis & Formulation
IUPAC Name 3-nitro-N-pentylanilineDictates meta-substitution pattern reactivity.
CAS Number 918499-57-7Standard identifier for reagent sourcing.
Molecular Weight 208.26 g/mol Used for stoichiometric calculations.
Molecular Formula C₁₁H₁₆N₂O₂Confirms mass balance in synthetic routes.
XLogP3 3.5Indicates high lipophilicity; guides solvent selection (e.g., EtOAc, DCM) for extractions.
Topological Polar Surface Area 57.9 ŲRelevant for downstream API membrane permeability (Rule of 5).
Exact Mass 208.121178 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.

Data sourced from 1 [3].

Mechanistic Pathway & Workflow

The utility of 3-Nitro-N-pentylaniline stems from its divergent downstream applications following a foundational nitro-reduction step. The diagram below illustrates the synthetic logic.

Workflow Nitro 3-Nitro-N-pentylaniline (Bifunctional Precursor) Red Nitro Reduction (H2, Pd/C or B2(OH)4) Nitro->Red Chemoselective Diamine N-pentylbenzene-1,3-diamine (Differential Nucleophile) Red->Diamine High Yield Pharma Pharma Application: Benzimidazolone Synthesis Diamine->Pharma CDI / THF Material Material Application: Triazine Antiozonants Diamine->Material Cyanuric Chloride API ORL-1 Agonists & Kinase Inhibitors Pharma->API Polymer Rubber & Polymer Stabilizers Material->Polymer

Fig 1: Divergent synthetic pathways of 3-Nitro-N-pentylaniline in pharma and materials.

Experimental Protocols

Protocol A: Chemoselective Reduction to N-pentylbenzene-1,3-diamine

Context & Causality: The transformation of the nitro group to a primary amine must be achieved without cleaving the N-pentyl chain (dealkylation). While traditional catalytic hydrogenation (Pd/C) is highly effective for bulk synthesis, researchers working with sensitive substrates or DNA-Encoded Chemical Libraries (DECLs) should opt for the milder, hypodiboric acid ( B2​(OH)4​ ) reduction method, which operates at room temperature and prevents pathway-specific degradation [4]. Below is the standard Pd/C protocol optimized for bench-scale synthesis.

Materials:

  • 3-Nitro-N-pentylaniline (1.0 eq, 10 mmol, 2.08 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~500 mg)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas ( H2​ ) balloon or Parr shaker

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2.08 g of 3-Nitro-N-pentylaniline in 50 mL of absolute ethanol in a 100 mL two-neck round-bottom flask. Rationale: Ethanol acts as a protic solvent, stabilizing the polar transition states during nitro reduction and ensuring full solubility of the starting material.

  • Catalyst Addition: Carefully add 500 mg of 10% Pd/C to the solution. Caution: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere.

  • Atmospheric Purging (Critical Safety Step): Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Nitrogen ( N2​ ). Repeat this cycle three times. Rationale: Removing ambient oxygen prevents explosive mixtures when H2​ is introduced.

  • Hydrogenation: Evacuate the N2​ and backfill with H2​ via a balloon. Stir the reaction vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: The reaction is complete when H2​ uptake ceases. Visually, the solution will transition from a deep yellow (characteristic of nitroaromatics) to a colorless or pale yellow state. Validate via TLC (Hexane:EtOAc 7:3); the starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar, ninhydrin-active spot ( Rf​≈0.2 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate in vacuo to yield N-pentylbenzene-1,3-diamine as a viscous oil. Store under argon to prevent air oxidation of the electron-rich diamine.

Protocol B: Synthesis of 1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (Pharma Intermediate)

Context & Causality: Benzimidazolones are privileged scaffolds in medicinal chemistry. The differential reactivity of N-pentylbenzene-1,3-diamine allows for regioselective cyclization. The unhindered primary amine attacks first, followed by the secondary N-pentyl amine. 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene due to its superior safety profile and its ability to prevent the formation of polymeric ureas [1].

Materials:

  • N-pentylbenzene-1,3-diamine (1.0 eq, 5 mmol, 891 mg)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 6 mmol, 973 mg)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with argon, dissolve 891 mg of N-pentylbenzene-1,3-diamine in 25 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 973 mg of CDI in small portions over 10 minutes. Rationale: Controlling the temperature during the initial nucleophilic attack prevents side reactions and manages the exothermic release of imidazole.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check: The addition of CDI will immediately produce CO2​ gas bubbles—this effervescence is a self-validating indicator of the initial coupling step. LC-MS analysis should confirm the disappearance of the diamine ( [M+H]+=179 ) and the appearance of the cyclized benzimidazolone ( [M+H]+=205 ).

  • Isolation: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to obtain the pure 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Azo Dyes Utilizing 3-Nitro-N-pentylaniline

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of azo dyes using 3-Nitro-N-pentylaniline as a key precursor. These application notes delve in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of azo dyes using 3-Nitro-N-pentylaniline as a key precursor. These application notes delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis, and outline methods for characterization. The protocols are designed to be self-validating, with explanations for critical steps to ensure experimental success and safety.

Introduction: The Role of 3-Nitro-N-pentylaniline in Modern Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that link aromatic rings.[1] Their widespread use in industries ranging from textiles to printing is due to their intense colors, cost-effective synthesis, and structural diversity.[2] The synthesis of azo dyes classically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile like a phenol or another amine.[1]

3-Nitro-N-pentylaniline is a valuable, though specialized, starting material for creating unique azo dyes. Its structure offers two key features that influence the final dye's properties:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety is a crucial part of the chromophore (the color-bearing part of the molecule). It significantly impacts the electronic properties of the aromatic system, which in turn determines the wavelength of light absorbed and thus the final color of the dye.[2]

  • The N-pentyl Group (-C₅H₁₁): This aliphatic chain increases the molecule's hydrophobicity. In the context of the final dye, this can enhance its affinity for non-polar substrates like polyester fibers and improve its solubility in organic solvents, a desirable trait for certain application methods.

These notes will guide researchers through the synthesis of a novel azo dye derived from 3-Nitro-N-pentylaniline, providing the foundational knowledge for further exploration in materials science and drug development.

Compound Profile and Critical Safety Considerations

Handling 3-Nitro-N-pentylaniline requires adherence to strict safety protocols. While specific data for this compound is limited, its structure is closely related to 3-nitroaniline, and similar precautions must be taken. Nitroanilines are classified as toxic and hazardous to the environment.[3][4][5]

Property Value (Estimated for 3-Nitro-N-pentylaniline)
Chemical Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Expected to be a yellow to orange crystalline solid
Solubility Low in water; soluble in organic solvents
Hazards Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged exposure.[6][7] Do NOT let this chemical enter the environment.[3][7]
Mandatory Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[3][7]

  • Ventilation: All handling and reactions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3]

    • Ingestion: Rinse mouth and call a poison control center or doctor immediately. Do not induce vomiting.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][7]

  • Waste Disposal: Dispose of all chemical waste in designated, labeled containers according to institutional and local regulations. Do not pour down the drain.[7]

  • Incompatible Materials: Store separately from strong acids, strong oxidizing agents, and combustible materials.[3][7]

Principle of Synthesis: A Two-Stage Electrophilic Reaction

The synthesis of an azo dye from 3-Nitro-N-pentylaniline is a classic example of electrophilic aromatic substitution, proceeding in two distinct stages.[1]

Stage 1: Diazotization The primary amine group of 3-Nitro-N-pentylaniline is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[8]

Causality: The reaction must be performed at a low temperature (0–5 °C). This is because diazonium salts are notoriously unstable at higher temperatures and will readily decompose, yielding nitrogen gas and a phenol, which would prevent the desired dye formation.[1] The strong acid serves both to generate nitrous acid and to create the amine salt, which is soluble in the aqueous reaction medium.

Stage 2: Azo Coupling The diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component. In our protocol, we use 2-naphthol. The diazonium ion attacks the activated aromatic ring of the coupling partner to form the stable azo linkage (–N=N–), creating the final dye molecule.

Causality: This reaction is typically carried out in a slightly alkaline solution. The basic conditions deprotonate the hydroxyl group of the 2-naphthol, forming a phenoxide ion. This greatly increases the electron density of the naphthalene ring system, making it more nucleophilic and highly susceptible to attack by the electrophilic diazonium salt.[1]

General Reaction Pathway

Azo_Dye_Synthesis Start 3-Nitro-N-pentylaniline Reagent1 NaNO₂, HCl (aq) 0-5 °C Intermediate 3-Nitro-N-pentylbenzene diazonium chloride Reagent1->Intermediate CouplingAgent 2-Naphthol NaOH (aq) Product Azo Dye Product CouplingAgent->Product

Caption: General reaction pathway for azo dye synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative azo dye.

Protocol 1: Diazotization of 3-Nitro-N-pentylaniline

Objective: To convert 3-Nitro-N-pentylaniline into its corresponding diazonium salt solution, which will be used immediately in the next step.

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
3-Nitro-N-pentylaniline208.2610.02.08 g
Concentrated HCl36.46-5.0 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Distilled Water18.02-35 mL

Procedure:

  • Amine Solution Preparation: In a 250 mL beaker, suspend 2.08 g (10.0 mmol) of 3-Nitro-N-pentylaniline in a mixture of 5.0 mL of concentrated HCl and 20 mL of distilled water.[1]

  • Stir the mixture vigorously with a magnetic stir bar. Gentle warming may be necessary to fully dissolve the amine and form its hydrochloride salt, but ensure the solution is cooled back to room temperature before proceeding.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution until the internal temperature is between 0 and 5 °C. A slushy consistency may form, which is acceptable.

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.76 g (11.0 mmol, a slight excess) of sodium nitrite in 15 mL of cold distilled water.[1]

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over a period of 10-15 minutes using a Pasteur pipette.

    • Critical Control Point: Maintain the reaction temperature below 5 °C at all times. Rapid addition can cause a dangerous temperature spike and lead to decomposition.[1]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear, pale-yellow solution is the diazonium salt, which is highly unstable and must be used immediately in Protocol 2.

Protocol 2: Azo Coupling Reaction with 2-Naphthol

Objective: To couple the freshly prepared diazonium salt with 2-naphthol to form the final azo dye product.

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
2-Naphthol144.1710.01.44 g
Sodium Hydroxide (NaOH)40.00-~50 mL of 10% (w/v) solution
Diazonium Salt Solution-10.0From Protocol 1

Procedure:

  • Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Place this beaker in an ice bath and cool to below 10 °C.

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the diazonium salt solution prepared in Protocol 1.

  • An intensely colored precipitate should form immediately. The color will depend on the specific dye structure but is often a deep red or orange.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification:

    • Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.[9]

    • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts.

    • Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a low-temperature oven (~50 °C).

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[9] Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.

Experimental Workflow Diagram

Experimental_Workflow A1 Weigh Reagents: 3-Nitro-N-pentylaniline, HCl, NaNO₂ A2 Prepare Amine Solution (Amine + HCl + H₂O) A1->A2 A3 Cool to 0-5 °C in Ice-Salt Bath A2->A3 A4 Dropwise Addition of NaNO₂ Solution A3->A4 A5 Diazonium Salt Solution (Use Immediately) A4->A5 C1 Slowly Add Diazonium Salt to Coupling Solution A5->C1 B1 Weigh Reagents: 2-Naphthol, NaOH B2 Prepare Coupling Solution (2-Naphthol in NaOH) B1->B2 B3 Cool to < 10 °C in Ice Bath B2->B3 B3->C1 C2 Stir for 30 min (Precipitate Forms) C1->C2 C3 Vacuum Filtration C2->C3 C4 Wash with Cold H₂O C3->C4 C5 Dry Product C4->C5 C6 Purified Azo Dye C5->C6

Caption: Experimental workflow for azo dye synthesis.

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and purity.

Parameter Expected Result Significance
Yield 60-80%Indicates the efficiency of the reaction.
Melting Point Sharp, defined rangeA narrow melting point range is an indicator of high purity.
UV-Vis λmax (in DMF) 450-500 nm (Estimated)The wavelength of maximum absorbance (λmax) determines the perceived color of the dye.[10]
FTIR Spectroscopy ~1600 cm⁻¹ (N=N stretch)Confirms the presence of the characteristic azo functional group.[10]
~3400 cm⁻¹ (O-H stretch)Confirms the presence of the hydroxyl group from the 2-naphthol moiety.[10]
~1530 & 1350 cm⁻¹ (N-O stretch)Confirms the presence of the nitro group.
Fastness Properties Good to ExcellentProperties like light, wash, and heat fastness determine the dye's durability and suitability for textile applications.[11][12]

References

  • ICSC 0307 - 3-NITROANILINE. (2021). International Labour Organization & World Health Organization. [Link]

  • The Synthesis of Azo Dyes. Columbia University. [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Safety Data Sheet: 3-Nitroaniline. (2023). Carl ROTH. [Link]

  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2012). SciSpace. [Link]

  • m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry. [Link]

  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. (2024). ResearchGate. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]

  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. (2024). African British Journals. [Link]

  • Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis method of substituted nitroaniline. (2014).
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Research and Analytical Reviews. [Link]

  • Nitro-aniline preparations. (1982).
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • DYES & DYEING. University of California, Irvine. [Link]

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery Scientific Society. [Link]

Sources

Application

Executive Summary &amp; Scientific Rationale

Application Note: Derivatization Strategies for 3-Nitro-N-pentylaniline in High-Resolution Chromatographic Analysis 3-Nitro-N-pentylaniline (Molecular Formula: C11H16N2O2, MW: 208.26 g/mol ) is a structurally complex sec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 3-Nitro-N-pentylaniline in High-Resolution Chromatographic Analysis

3-Nitro-N-pentylaniline (Molecular Formula: C11H16N2O2, MW: 208.26 g/mol ) is a structurally complex secondary aniline characterized by a lipophilic N-pentyl chain and a strongly electron-withdrawing meta-nitro group[1]. In pharmaceutical development and materials science, the precise quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hindered by its chemical topology.

The secondary amine possesses an active hydrogen that readily interacts with the silanol groups of standard GC stationary phases. This interaction causes severe peak tailing, irreversible column adsorption, and poor thermal stability at elevated inlet temperatures[2]. To mitigate these issues, chemical derivatization is mandatory. Derivatization alters the analyte's properties to enhance chromatographic separation, improve method sensitivity, and facilitate structural elucidation[3]. This application note details the mechanistic causality behind selecting the appropriate derivatization reagent and provides self-validating experimental protocols to ensure quantitative rigor.

Mechanistic Causality: Acylation vs. Silylation

As a Senior Application Scientist, selecting a derivatization route is not arbitrary; it is dictated by the steric hindrance of the analyte and the detection modality. For secondary anilines like 3-Nitro-N-pentylaniline, two primary pathways are viable:

  • Fluorinated Acylation (The Gold Standard): Utilizing Trifluoroacetic Anhydride (TFAA) converts the secondary amine into an N-trifluoroacetyl derivative. The introduction of the highly electronegative trifluoroacetyl group drastically increases volatility and thermal stability[2]. Furthermore, if the analytical workflow employs Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS, the fluorine atoms act as powerful electron sinks, exponentially increasing detector response.

  • Silylation (The Rapid Alternative): Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, the ease of silylation follows the order: primary amines > secondary amines[4]. Because the N-pentyl chain and the aromatic ring sterically hinder the secondary amine, a pure BSTFA reaction will stall. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is required as a catalyst to drive the reaction to completion[4].

Workflow A 3-Nitro-N-pentylaniline (Secondary Amine) B Select Derivatization Strategy A->B C Acylation (TFAA) High Volatility / ECD active B->C Halogenation preferred D Silylation (BSTFA + TMCS) Rapid / Broad compatibility B->D General screening E N-TFA Derivative (Stable, High Yield) C->E 60°C, 30 min F N-TMS Derivative (Moisture Sensitive) D->F 70°C, 45 min G GC-MS Analysis E->G F->G

Fig 1. Decision matrix and workflow for the derivatization of 3-Nitro-N-pentylaniline.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By incorporating a stable-isotope-labeled Internal Standard (IS) (e.g., N-butylaniline-d5) prior to reagent addition, the analyst can mathematically verify reaction completeness. If the integrated peak area of the underivatized precursor (m/z 208) exceeds 2% of the total analyte signal, the system flags the batch for re-optimization.

Protocol A: Fluorinated Acylation using TFAA (Recommended)

This protocol is optimized for maximum stability and ECD/NICI-MS compatibility.

  • Sample Preparation: Accurately weigh and dissolve 1.0 mg of 3-Nitro-N-pentylaniline in 1.0 mL of anhydrous ethyl acetate (HPLC grade, strictly moisture-free).

  • Internal Standard Spike: Add 10 µL of the IS solution (100 µg/mL in ethyl acetate) to the reaction vial.

  • Reagent Addition: In a certified fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is highly reactive and corrosive.

  • Thermodynamic Activation: Seal the vial with a PTFE-lined crimp cap. Incubate in a dry block heater at 60 °C for 30 minutes. The thermal energy overcomes the steric hindrance of the N-pentyl group, ensuring >98% conversion.

  • Reagent Quenching/Evaporation: Remove the vial and cool to room temperature. Evaporate the solvent and excess TFAA under a gentle stream of ultra-pure nitrogen (N2) until completely dry. Critical Causality: Unreacted TFAA will aggressively degrade the stationary phase of the GC column; it must be entirely removed.

  • Reconstitution & Analysis: Reconstitute the dried residue in 1.0 mL of anhydrous hexane. Inject 1 µL into the GC-MS.

  • Self-Validation Checkpoint: Monitor the chromatogram for the disappearance of m/z 208 (underivatized) and the emergence of m/z 304 (N-TFA derivative).

Protocol B: Catalyzed Silylation using BSTFA + 1% TMCS

This protocol is utilized when halogenated solvents are prohibited or standard EI-MS screening is sufficient.

  • Sample Preparation: Dissolve 1.0 mg of 3-Nitro-N-pentylaniline in 1.0 mL of anhydrous pyridine. Pyridine acts as both an organic solvent and an acid scavenger to drive the equilibrium forward. Add the IS spike.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Thermodynamic Activation: Seal tightly and incubate at 70 °C for 45 minutes. The elevated temperature and extended time are strictly required due to the secondary amine's steric profile[4].

  • Direct Analysis: Cool to room temperature. Do not evaporate. Inject 1 µL of the reaction mixture directly into the GC-MS. TMS derivatives are highly susceptible to hydrolysis upon exposure to atmospheric moisture.

  • Self-Validation Checkpoint: Confirm the presence of the N-TMS derivative (m/z 280).

Validation S1 Internal Standard Spike S2 Derivatization Reaction S1->S2 S3 GC-MS Injection S2->S3 S4 Peak Integration & Ratio Check S3->S4 S4->S2 Incomplete (Feedback) S5 Yield Validation (>98% Conversion) S4->S5 Valid

Fig 2. Self-validating analytical signaling pathway for derivatization yield confirmation.

Quantitative Data & Yield Comparison

The following table summarizes the physicochemical shifts achieved through the described derivatization workflows, providing a clear benchmark for analytical validation.

Analytical ParameterUnderivatized 3-Nitro-N-pentylanilineN-TFA Derivative (Protocol A)N-TMS Derivative (Protocol B)
Molecular Weight (Da) 208.26304.26280.44
Target Molecular Ion (m/z) 208304280
Relative Volatility Low (High Boiling Point)Very HighHigh
Moisture Stability StableHighly StablePoor (Prone to Hydrolysis)
Typical GC Peak Shape Broad, TailingSymmetrical, SharpSymmetrical
Detector Compatibility FID, MSMS, ECD, NICI-MSFID, MS
Expected Derivatization Yield N/A> 98%~ 90 - 95%

Sources

Method

reaction kinetics of 3-Nitro-N-pentylaniline

An Application Guide to Investigating the Reaction Kinetics of 3-Nitro-N-pentylaniline Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systemat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Investigating the Reaction Kinetics of 3-Nitro-N-pentylaniline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the . In the absence of established kinetic data for this specific molecule, this guide presents a foundational framework, detailing its synthesis, characterization, and the subsequent design and execution of kinetic experiments. The protocols emphasize the "Method of Initial Rates" coupled with High-Performance Liquid Chromatography (HPLC) for robust data acquisition. The underlying principles of experimental choices are elucidated to empower researchers to adapt these methodologies for a variety of reaction systems involving substituted anilines.

Introduction and Significance

Substituted nitroanilines are crucial intermediates in the synthesis of a wide array of commercially important compounds, including dyes, agrochemicals, and pharmaceuticals.[1][2] 3-Nitro-N-pentylaniline, with its combination of a reactive nitro group, a secondary amine, and a lipophilic pentyl chain, presents a versatile scaffold for further chemical modification. Understanding its reaction kinetics is paramount for several reasons:

  • Process Optimization: Kinetic data allows for the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield, minimize reaction time, and reduce the formation of byproducts.

  • Mechanism Elucidation: Studying how reaction rates change in response to different conditions provides insight into the underlying reaction mechanism.

  • Safety and Scalability: A thorough kinetic understanding is essential for assessing the thermal hazards of a reaction and ensuring safe scale-up from the laboratory to industrial production.

This guide will focus on a representative and synthetically vital reaction: the reduction of the nitro group. The principles and protocols described, however, are broadly applicable to other reactions such as electrophilic aromatic substitution or further N-alkylation.

Synthesis and Characterization of 3-Nitro-N-pentylaniline

A prerequisite for any kinetic study is the availability of a pure, well-characterized starting material. 3-Nitro-N-pentylaniline can be reliably synthesized via the N-alkylation of 3-nitroaniline.

Protocol 1: Synthesis via N-Alkylation

This protocol is adapted from standard N-alkylation methodologies for anilines.[3]

Materials:

  • 3-nitroaniline

  • 1-bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 3-Nitro-N-pentylaniline.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be >98% (as determined by HPLC or GC) for use in kinetic studies.

Theoretical Framework for Kinetic Analysis

The rate of a chemical reaction is described by a rate law, an equation that links the reaction rate to the concentrations of reactants.[5] For a hypothetical reaction A + B → Products, the rate law is expressed as:

Rate = k[A]ᵐ[B]ⁿ

Where:

  • k is the rate constant, a proportionality constant specific to the reaction and temperature.

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the reaction orders with respect to each reactant. They are determined experimentally and do not necessarily correspond to the stoichiometric coefficients.[6]

The Method of Initial Rates is a robust experimental approach to determine the values of m, n, and k. It involves measuring the instantaneous rate at the very beginning of the reaction (t≈0) over several trials, systematically varying the initial concentration of one reactant while keeping others constant.[7]

Experimental Design for Kinetic Studies

This section outlines the workflow for determining the rate law for the reduction of 3-Nitro-N-pentylaniline using sodium borohydride (NaBH₄) with a palladium on carbon (Pd/C) catalyst as a model system.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Syn Synthesis & Purification of 3-Nitro-N-pentylaniline Stock Prepare Stock Solutions (Substrate, Reductant) Syn->Stock HPLC_Cal HPLC Method Development & Calibration Stock->HPLC_Cal Setup Set up Reaction Matrix (Vary [Substrate], [Reductant]) HPLC_Cal->Setup Run Execute Kinetic Runs (Constant Temperature) Setup->Run Sample Collect & Quench Aliquots at Timed Intervals Run->Sample Analyze Analyze Aliquots by HPLC Sample->Analyze Plot Plot [Product] vs. Time for Each Run Analyze->Plot Calc_Rate Determine Initial Rate (Slope at t=0) Plot->Calc_Rate Det_Order Determine Reaction Orders (m, n) Calc_Rate->Det_Order Calc_k Calculate Rate Constant (k) Det_Order->Calc_k G cluster_A Determine Order 'm' for [Substrate] cluster_B Determine Order 'n' for [Reductant] A_formula Rate₂ / Rate₁ = (k[A]₂ᵐ[B]₁ⁿ) / (k[A]₁ᵐ[B]₁ⁿ) A_simplify Rate₂ / Rate₁ = ([A]₂ / [A]₁)ᵐ A_formula->A_simplify A_solve log(Rate₂/Rate₁) = m * log([A]₂/[A]₁) A_simplify->A_solve B_formula Rate₃ / Rate₁ = (k[A]₁ᵐ[B]₃ⁿ) / (k[A]₁ᵐ[B]₁ⁿ) B_simplify Rate₃ / Rate₁ = ([B]₃ / [B]₁)ⁿ B_formula->B_simplify B_solve log(Rate₃/Rate₁) = n * log([B]₃/[B]₁) B_simplify->B_solve start Compare Experiments (e.g., 1 & 2) start->A_formula start2 Compare Experiments (e.g., 1 & 3) start2->B_formula

Sources

Application

GC-MS methods for 3-Nitro-N-pentylaniline

An Application Note for the Analysis of 3-Nitro-N-pentylaniline by Gas Chromatography-Mass Spectrometry (GC-MS) Introduction 3-Nitro-N-pentylaniline is a nitroaromatic amine. Compounds within this class are significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 3-Nitro-N-pentylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3-Nitro-N-pentylaniline is a nitroaromatic amine. Compounds within this class are significant in industrial chemistry, serving as precursors for dyes, pharmaceuticals, and agrochemicals.[1][2] Their presence, however, can pose environmental and health concerns, as many nitroaromatic compounds are considered toxic or carcinogenic.[3][4] Consequently, the development of sensitive and specific analytical methods for their detection and quantification is crucial for quality control, environmental monitoring, and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[5] This document provides a comprehensive guide to the analysis of 3-Nitro-N-pentylaniline, detailing a robust protocol from sample preparation to data interpretation. The methodologies presented are synthesized from established principles for the analysis of analogous nitroaromatic and aniline compounds.

Analyte Overview: 3-Nitro-N-pentylaniline

A clear understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name 3-nitro-N-pentylaniline[6]
Molecular Formula C₁₁H₁₆N₂O₂[6]
Molecular Weight 208.26 g/mol [6]
CAS Number 918499-57-7[6]
Appearance Expected to be a yellow solid, typical for nitroanilines[2][4]
Volatility Sufficiently volatile for GC analysis, though thermal stability is a consideration for nitroaromatics[3][7]

Principle of the Analytical Workflow

The analysis of 3-Nitro-N-pentylaniline by GC-MS follows a systematic workflow. The sample is first prepared to isolate the analyte from the matrix and ensure compatibility with the GC system. The prepared sample is then injected into the gas chromatograph, where 3-Nitro-N-pentylaniline is separated from other components based on its volatility and affinity for the stationary phase. Finally, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique molecular fingerprint for unambiguous identification and quantification.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., wastewater, soil extract) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate & Solvent Exchange Injection GC Injection Concentration->Injection Inject 1-2 µL Separation GC Column Separation Injection->Separation Vaporization Detection MS Detection (Ionization & Fragmentation) Separation->Detection Elution DataAcq Data Acquisition (Chromatogram & Spectra) Detection->DataAcq Generate Data Analysis Data Analysis (Peak Integration & Library Search) DataAcq->Analysis Process Report Final Report (Quantification & Identification) Analysis->Report Interpret

Caption: Overall workflow for the GC-MS analysis of 3-Nitro-N-pentylaniline.

Part 1: Sample Preparation

The objective of sample preparation is to extract 3-Nitro-N-pentylaniline from the sample matrix, remove interferences, and concentrate it in a solvent suitable for GC injection.[5] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the sample matrix and desired throughput.

Causality Behind Experimental Choices:
  • pH Adjustment: For aniline derivatives, extraction is typically performed under basic conditions (pH > 11) to ensure the amine group is deprotonated, maximizing its solubility in organic solvents.[8]

  • Solvent Selection: Dichloromethane is a common and effective solvent for extracting a wide range of semi-volatile organic compounds, including nitroaromatics.[5]

  • Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic extract, which can interfere with GC analysis and degrade the column.[9]

  • Concentration: Nitrogen blowdown is a gentle method for evaporating the extraction solvent without degrading thermally sensitive analytes like nitroaromatics.[5]

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from general principles outlined in EPA methodologies.[8]

  • pH Adjustment: Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel. Adjust the sample pH to >11 with 1.0 M sodium hydroxide (NaOH).

  • Initial Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the organic and aqueous layers to separate. Drain the lower organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL aliquots of dichloromethane, combining all organic extracts.

  • Drying: Pour the combined extract through a funnel containing anhydrous sodium sulfate into a concentration tube.

  • Concentration: Place the tube in a nitrogen evaporator. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (~35°C).

  • Solvent Exchange & Final Volume: Add 1 mL of a suitable solvent for GC injection (e.g., methanol or toluene) and re-concentrate to a final volume of 1.0 mL.[8][10] Transfer to a 1.5 mL autosampler vial.[10]

Part 2: GC-MS Instrumentation & Method Parameters

The following parameters are based on established methods for nitroaromatic compounds and aniline derivatives and serve as a robust starting point for method development.[11][12][13]

Causality Behind Experimental Choices:
  • Injector: A splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level analysis.[11] The high injector temperature ensures rapid vaporization of the analyte.[7]

  • GC Column: An HP-5MS or equivalent column (5% phenyl-methylpolysiloxane) is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile compounds, including nitroaromatics.[11]

  • Oven Program: The temperature program starts low to trap analytes at the head of the column, then ramps up to elute compounds in order of their boiling points, ensuring good separation and peak shape.[11][12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a rich fragmentation pattern, ideal for structural elucidation and library matching.

  • Acquisition Mode: Full Scan mode is used to acquire the complete mass spectrum for definitive identification. Selected Ion Monitoring (SIM) can be used subsequently to enhance sensitivity for quantification by monitoring only specific, characteristic ions.[14][15]

ParameterRecommended Setting
Gas Chromatograph (GC)
Injector ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 100°C, hold 2 min Ramp: 15°C/min to 280°C Final Hold: 5 min at 280°C
Injection Volume1 µL
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan
Mass Scan Range40 - 350 amu

Part 3: Data Analysis and Interpretation

Identification of 3-Nitro-N-pentylaniline is confirmed by a combination of its gas chromatographic retention time and its unique mass spectrum.

Retention Time (RT)

Under the conditions specified, the retention time for 3-Nitro-N-pentylaniline should be consistent and reproducible. It should be established by injecting a pure standard of the compound.

Mass Spectrum (MS)

The EI mass spectrum provides the molecular fingerprint. For 3-Nitro-N-pentylaniline (MW=208.26), the following ions are anticipated based on common fragmentation patterns of N-alkylated nitroanilines:

  • Molecular Ion [M]⁺: The parent peak at m/z 208 should be visible, confirming the molecular weight.

  • Key Fragments: Fragmentation often involves the loss of the alkyl chain and parts of the nitro group.

    • m/z 151: Resulting from the loss of the pentyl group ([M-C₅H₁₁]⁺).

    • m/z 138: The fragment corresponding to 3-nitroaniline, resulting from cleavage of the N-pentyl bond.[16][17]

    • m/z 108: Loss of the nitro group ([M-NO₂]⁺) from the m/z 138 fragment.

    • m/z 92: Further fragmentation of the aromatic ring structure.

ParameterExpected Result
Expected Retention Time To be determined experimentally with a standard
Molecular Ion [M]⁺ m/z 208
Major Fragment Ions m/z 151, 138, 108, 92

Part 4: Method Validation and Trustworthiness

To ensure the reliability and accuracy of the results, the method must be validated. This process establishes the performance characteristics of the entire analytical procedure. Key validation parameters include:

  • Linearity: Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. A correlation coefficient (R²) of >0.99 is typically required.[11][18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[18]

  • Accuracy (% Recovery): Determined by analyzing samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 80-120%.[11][18]

  • Precision (% RSD): Measures the repeatability of the method, expressed as the relative standard deviation (RSD) of multiple measurements. An RSD of <15% is generally acceptable.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 3-Nitro-N-pentylaniline using GC-MS. The detailed protocols for sample preparation and instrument parameters are derived from established methods for similar analytes, ensuring a high probability of success. By explaining the causality behind the chosen conditions and outlining a clear path for data interpretation and method validation, this guide serves as a valuable resource for researchers and scientists in drug development and environmental analysis.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline. Retrieved from [Link]

  • Agilent Technologies, Inc. (2007). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Thermo Fisher Scientific Inc. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]

  • Francis, E. S., et al. (2000). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Retrieved from [Link]

  • Sievers, R. E., & Ponder, G. W. (1976). Analysis for nitrogen compounds by gas chromatography. U.S. Patent No. 3,966,411. Google Patents.
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Bernhard, M. J., et al. (2007). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Analytical Chemistry, 79(6), 2449–2456. ACS Publications. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 3-Nitroaniline; Final Draft. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • Restek. (n.d.). 3-Nitroaniline. EZGC Method Translator. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Wang, D., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Retrieved from [Link]

  • Agilent Technologies, Inc. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitroaniline - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 3-Nitro-N-pentylaniline

Introduction: The Analytical Imperative for 3-Nitro-N-pentylaniline 3-Nitro-N-pentylaniline is an aromatic amine derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Nitro-N-pentylaniline

3-Nitro-N-pentylaniline is an aromatic amine derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and potentially as a building block in pharmaceutical development. Its purity and characterization are paramount, as even trace-level impurities can significantly impact the yield, safety, and efficacy of downstream products. For researchers, scientists, and drug development professionals, establishing robust analytical standards and validated methods for this compound is not merely a quality control measure; it is a foundational requirement for reproducible research and regulatory compliance.

This guide provides a comprehensive framework for the preparation of analytical standards for 3-Nitro-N-pentylaniline and details validated protocols for its quantification and structural confirmation. The methodologies are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure accuracy, precision, and reliability in analytical outcomes.

Physicochemical Properties and Reference Standard Considerations

A thorough understanding of the physicochemical properties of 3-Nitro-N-pentylaniline is the first step in developing robust analytical methods. These properties influence the choice of solvents, storage conditions, and chromatographic behavior.

PropertyValueSource
IUPAC Name 3-nitro-N-pentylaniline[1]
CAS Number 918499-57-7[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Expected to be a yellow crystalline solid or powder, similar to related nitroanilines.[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetone, and acetonitrile; sparingly soluble in water.[3]
XLogP3 3.5[1]

Preparation of Analytical Reference Standards

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standard.[4] The preparation of standard solutions is a critical technique in analytical chemistry that directly impacts the reliability of results.[5] This section outlines the protocol for preparing a primary stock solution and a series of working standards for calibration.

Rationale for Protocol Design
  • Purity and Traceability: A high-purity (≥98%) source of 3-Nitro-N-pentylaniline should be used. The standard must be traceable to a certified reference material if possible.[6]

  • Accurate Weighing: An analytical balance is essential to minimize weighing errors, which would propagate through all subsequent dilutions.[5] A high molar mass helps to reduce the relative error during weighing.[5]

  • Solvent Selection: HPLC-grade methanol is chosen for its excellent solvating properties for 3-Nitro-N-pentylaniline and its compatibility with reversed-phase HPLC and GC analysis.

  • Volumetric Glassware: Class A volumetric flasks and pipettes are mandatory to ensure the accuracy of solution concentrations.[5]

  • Storage: Solutions are stored in amber glass vials under refrigeration to prevent photodegradation and minimize solvent evaporation.[6]

Protocol for Standard Solution Preparation

Objective: To prepare a 1000 µg/mL primary stock solution and a set of working calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Materials:

  • 3-Nitro-N-pentylaniline (≥98% purity)

  • HPLC-grade Methanol

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

Part A: Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 3-Nitro-N-pentylaniline into a clean, dry weighing boat. Record the exact weight.

  • Carefully transfer the weighed solid into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of HPLC-grade methanol to the flask.

  • Sonicate or swirl the flask gently until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol, cap the flask, and invert it 15-20 times to ensure homogeneity.[5]

  • Calculate the exact concentration of the stock solution.

  • Transfer the stock solution to a labeled amber glass vial and store at 2-8 °C.

Part B: Working Standard Solutions

  • Label a series of 10 mL volumetric flasks for each desired concentration level.

  • Use the following equation to calculate the required volume of the stock solution for each working standard: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard (10 mL)

  • Using calibrated pipettes, transfer the calculated volume (V₁) of the stock solution into the corresponding volumetric flask.

  • Dilute each flask to the 10 mL mark with methanol.

  • Cap and invert each flask thoroughly to mix.

  • Transfer each working standard to a separate, clearly labeled amber vial for analysis.[5]

Analytical Methodologies and Protocols

Validated analytical methods are crucial for ensuring consistent and reliable results.[7] The choice of method depends on the analytical objective, whether it is for identification, impurity testing, or assay of the main component.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a primary technique for the quantification of nitroaniline compounds due to its high resolution and sensitivity.[10][11] This protocol describes a reversed-phase HPLC method suitable for the assay and impurity profiling of 3-Nitro-N-pentylaniline.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System (Pump, Autosampler, Column Oven) Standard->HPLC Inject Sample Prepare Sample Solution Sample->HPLC Inject Detector UV/Vis Detector HPLC->Detector Eluent Flow CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Report Generate Report (Quantification, Purity) CDS->Report Peak Integration & Calibration

Caption: Workflow for quantitative analysis by HPLC-UV.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar analytes like 3-Nitro-N-pentylaniline.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for amines and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Gradient 0-2 min: 40% B2-12 min: 40% to 90% B12-14 min: 90% B14-14.1 min: 90% to 40% B14.1-18 min: 40% BA gradient is used to ensure elution of the main peak with good symmetry while also eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection UV at 227 nm and 380 nm227 nm provides a general response, while a wavelength near the nitroaniline absorbance maximum (~380 nm) offers higher sensitivity and selectivity. A DAD is recommended to assess peak purity.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (methanol) to ensure the system is clean.

  • Inject the prepared working standards in increasing order of concentration.

  • Inject the sample solutions for analysis.

  • Bracket the sample injections with a mid-level standard injection periodically to monitor system stability.

Data Analysis and Method Validation:

  • Calibration: Generate a calibration curve by plotting the peak area against the concentration of the working standards. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.998.

  • Quantification: Determine the concentration of 3-Nitro-N-pentylaniline in the samples using the calibration curve.

  • Validation: The analytical method should be validated according to ICH Q2(R1) guidelines.[9] Validation ensures the method is suitable for its intended purpose.[7][12]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference.Peak purity analysis (DAD), comparison with a second validated method.[9]
Linearity To demonstrate a proportional relationship between concentration and response.r² ≥ 0.998 over the specified range.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.[8][9]
Precision Repeatability and intermediate precision to measure the method's variability.RSD ≤ 2.0% for multiple preparations and injections.[8]
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations.Consistent results with deliberate small changes in flow rate, temperature, mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of identity and quantification of volatile and semi-volatile compounds. It is highly recommended for confirming the identity of 3-Nitro-N-pentylaniline, especially when analyzing unfamiliar samples.[13]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions GC Gas Chromatograph (Injector, Column, Oven) Standard->GC Inject Sample Prepare Sample Solution Sample->GC Inject MS Mass Spectrometer (Ion Source, Quadrupole, Detector) GC->MS Analyte Transfer MSD_Software MSD Software MS->MSD_Software Data Acquisition Report Generate Report (Identification & Quant) MSD_Software->Report Spectrum Matching & Quantification

Caption: Workflow for identification and analysis by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate the analyte from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides the mass spectrum for identification. SIM mode increases sensitivity for quantitative analysis by monitoring characteristic ions.

Data Analysis:

  • Identification: The identity of 3-Nitro-N-pentylaniline is confirmed by comparing the retention time and the acquired mass spectrum with that of a known reference standard analyzed under the same conditions.[13] The fragmentation pattern should be consistent.

  • Quantification (SIM Mode): For quantitative analysis, monitor characteristic ions of 3-Nitro-N-pentylaniline (e.g., the molecular ion at m/z 208 and key fragment ions). A calibration curve is constructed by plotting peak area against concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structural elucidation and confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Accurately weigh 5-10 mg of the 3-Nitro-N-pentylaniline standard.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can influence chemical shifts.[14][15]

  • Cap the NMR tube and gently invert to ensure the solution is homogeneous.

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the N-H proton, and the protons of the pentyl chain. The proximity to the electron-withdrawing nitro group and the electron-donating amine group will cause characteristic shifts in the aromatic region.[16] The protons on the pentyl chain will exhibit predictable splitting patterns (triplets, sextets, etc.) based on their neighboring protons.

  • ¹³C NMR: The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (assuming no accidental equivalence). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the nitro and N-pentylamino substituents.[17]

Conclusion and Best Practices

The protocols outlined in this document provide a robust framework for the preparation and analysis of 3-Nitro-N-pentylaniline analytical standards. Adherence to these methodologies ensures the generation of high-quality, reliable, and reproducible data, which is essential for research, development, and quality control applications.

Best Practices Summary:

  • Standard Handling: Always use high-purity reference standards and handle them according to the supplier's recommendations. Proper storage at correct temperatures and humidity levels is critical to prevent degradation.[6]

  • Method Validation: All quantitative methods must be thoroughly validated for their intended use to ensure compliance and data integrity.[7][8]

  • System Suitability: Before any analytical run, perform system suitability tests (e.g., replicate injections of a standard) to verify that the chromatographic system is performing adequately.

  • Documentation: Maintain meticulous records of all standard preparations, instrument parameters, and analytical runs.[5]

By integrating these detailed protocols and best practices, researchers and scientists can build confidence in their analytical results, ensuring the quality and safety of their work.

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). ALWSCI Blog.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • 3-Nitro-N-pentylaniline.
  • How Do You Prepare Reference Standards and Solutions?. (2020, December 20). Spectroscopy Online.
  • A Guide to Using Analytical Standards. (2024, December 24).
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
  • Analytical Method Validation: Back to Basics, Part II. (2026, March 10).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Analytical method validation: A brief review. (2022, November 8).
  • Connelly, A. (2017, March 6).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.
  • 3-Nitroaniline.
  • method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency.
  • 3-Nitroaniline Chemical Properties. ChemicalBook.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
  • (a) Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. (2020, May 5). Brainly.com.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent.
  • Resonance and C NMR spectra of 3 Nitroaniline. (2016, January 13). Reddit.

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Application

Application Note: High-Purity Isolation of 3-Nitro-N-pentylaniline using Automated Flash Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 3-Nitro-N-pentylaniline, a key intermediate in various synthetic pathways. The methodology centers on normal-phase f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 3-Nitro-N-pentylaniline, a key intermediate in various synthetic pathways. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently separating the target compound from common reaction-related impurities such as unreacted starting materials and over-alkylated byproducts. We will detail the rationale behind mobile phase selection using Thin-Layer Chromatography (TLC), provide a step-by-step guide to the flash chromatography process, and discuss the critical safety considerations for handling nitroaromatic compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction: The Rationale for Purification

3-Nitro-N-pentylaniline serves as a versatile chemical building block, particularly in the synthesis of dyes, agrochemicals, and pharmaceutical active ingredients. The presence of the nitro group and the secondary amine provides functional handles for a variety of subsequent chemical transformations. However, the synthesis of N-alkylanilines, often achieved through methods like direct N-alkylation or reductive amination, rarely proceeds with 100% selectivity.[1][2][3][4] The crude product is typically a mixture containing the desired mono-alkylated product, unreacted 3-nitroaniline, and potentially di-alkylation products (N,N-dipentyl-3-nitroaniline).

The purity of 3-Nitro-N-pentylaniline is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final product. Column chromatography is the most effective and widely used technique for isolating the target molecule due to its ability to separate compounds based on subtle differences in polarity.[1][5]

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, which separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[5]

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar analytes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase.

  • Separation Mechanism: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a competition ensues. More polar compounds in the mixture, such as the starting material 3-nitroaniline, will adsorb more strongly to the polar silica gel and thus elute more slowly. Less polar compounds, like potential over-alkylated byproducts, will have a weaker affinity for the stationary phase and travel through the column more quickly with the mobile phase. 3-Nitro-N-pentylaniline, being of intermediate polarity, will elute between these extremes, allowing for its effective isolation.

Critical Safety Protocols

3-Nitroaniline and its derivatives are toxic and require careful handling. Always consult the Safety Data Sheet (SDS) before beginning any work.[6][7]

  • Hazard Identification: 3-Nitro-N-pentylaniline should be handled as a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7][8][9] It is also considered harmful to aquatic life.[7][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Respiratory Protection: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling and Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[8] Keep containers tightly closed.

  • Waste Disposal: All solvent waste and silica gel contaminated with the compound must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, TLC is an indispensable tool for determining the optimal mobile phase composition. The goal is to find a solvent system that provides a clear separation between the desired product and its impurities, with a retention factor (Rf) for 3-Nitro-N-pentylaniline between 0.2 and 0.35 . This Rf range ensures the compound will not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[5]

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve small amounts of the crude reaction mixture, and if available, pure starting material (3-nitroaniline) and the purified product in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Prepare several TLC developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3). Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize: Remove the plates and immediately mark the solvent front. Visualize the spots under UV light (254 nm). 3-Nitro-N-pentylaniline should appear as a distinct spot.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratio until the target compound's Rf is in the optimal range (0.2-0.35) and it is well-resolved from other spots. A higher proportion of ethyl acetate will increase the Rf values of all compounds.

A 85:15 mixture of Hexane:Ethyl Acetate is often a good starting point for compounds of this polarity.[4][11]

Detailed Flash Chromatography Purification Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for traditional glass column setups.

Materials and Equipment:

  • Crude 3-Nitro-N-pentylaniline sample

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • Pre-packed silica gel flash column (select size based on sample mass)

  • HPLC-grade hexane (or cyclohexane)

  • HPLC-grade ethyl acetate

  • Rotary evaporator

  • Test tubes or flasks for fraction collection

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • Column Equilibration:

    • Install the appropriate size silica gel column onto the flash chromatography system.

    • Equilibrate the column by flushing it with the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and removes any trapped air.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude 3-Nitro-N-pentylaniline sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 1-2 times the mass of the crude sample) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the "dry-loaded" sample.[5]

    • Rationale: Dry loading is superior to direct liquid injection for this application. It prevents the dissolution solvent from interfering with the separation at the top of the column, leading to sharper bands and better resolution.

    • Load the dried, impregnated silica into an empty solid load cartridge and place it at the head of the main chromatography column.

  • Elution and Fraction Collection:

    • Begin the purification run using the optimized mobile phase conditions determined by TLC. A gradient elution is highly recommended for efficient separation.

    • Example Gradient:

      • 0-2 Column Volumes (CV): Isocratic elution at 5% Ethyl Acetate in Hexane to elute very non-polar impurities.

      • 2-12 CV: Linear gradient from 5% to 25% Ethyl Acetate in Hexane. The target compound, 3-Nitro-N-pentylaniline, is expected to elute within this range.

      • 12-15 CV: High concentration "flush" step (e.g., 50% Ethyl Acetate) to elute highly polar impurities like the starting 3-nitroaniline.

    • The system's UV detector (monitoring at ~254 nm and/or a wavelength specific to the nitro group) will show peaks as compounds elute.

    • Collect the eluent in a series of labeled fractions based on the detector signal.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions containing the product peak(s) by TLC.

    • Spot every few fractions on a single TLC plate, alongside a spot of the crude mixture.

    • Develop the plate using the method development solvent system.

    • Identify the fractions that contain only the pure 3-Nitro-N-pentylaniline spot.

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvents from the combined fractions using a rotary evaporator.

    • Once the solvent is removed, place the flask under high vacuum to remove any residual solvent traces.

    • The resulting oil or solid is the purified 3-Nitro-N-pentylaniline.

    • Determine the final mass and calculate the percentage yield. Assess final purity via analytical techniques such as NMR, LC-MS, or melting point analysis.

Summary of Chromatographic Parameters

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmIndustry standard for normal-phase separation of moderately polar organic molecules.[5]
Mobile Phase Gradient of Ethyl Acetate in HexaneProvides excellent selectivity for nitroaniline derivatives, allowing for fine-tuning of polarity.[4][11]
Optimal Rf (TLC) 0.2 - 0.35Ensures good resolution and a practical elution time on the column.
Sample Loading Dry Loading onto Silica GelPrevents band broadening and improves separation efficiency compared to liquid loading.[5]
Detection UV, 254 nmAromatic nitro compounds strongly absorb UV light at this wavelength.
Expected Elution Order 1. Non-polar byproducts2. 3-Nitro-N-pentylaniline 3. 3-Nitroaniline (starting material)Separation is based on increasing polarity.

Visualized Workflow

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Flash Chromatography cluster_analysis Phase 3: Analysis & Isolation crude Crude 3-Nitro-N-pentylaniline tlc TLC Method Development (Optimize Hexane:EtOAc Ratio) crude->tlc dry_load Dry Load Sample onto Silica tlc->dry_load run Run Gradient Elution (5-25% EtOAc in Hexane) dry_load->run column Equilibrate Flash Column column->run collect Collect Fractions run->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal (Rotary Evaporator) combine->evaporate product Pure 3-Nitro-N-pentylaniline evaporate->product

Caption: Workflow for the purification of 3-Nitro-N-pentylaniline.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc.
  • Al-Burtomani, S. K. S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers.
  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0327874A2 - Process for the preparation of N-alkyl anilines.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Retrieved from [Link]

  • Wang, Y., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 10(42), 25068-25071. Retrieved from [Link]

Sources

Method

recrystallization of 3-Nitro-N-pentylaniline

An Application Note and Protocol for the Recrystallization of 3-Nitro-N-pentylaniline Abstract This comprehensive guide details a robust protocol for the purification of 3-Nitro-N-pentylaniline via recrystallization. The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Recrystallization of 3-Nitro-N-pentylaniline

Abstract

This comprehensive guide details a robust protocol for the purification of 3-Nitro-N-pentylaniline via recrystallization. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document provides an in-depth explanation of solvent selection rationale, a step-by-step experimental procedure, troubleshooting strategies, and essential safety protocols. The core principle of this purification technique relies on the differential solubility of 3-Nitro-N-pentylaniline in a selected solvent system at varying temperatures, allowing for the effective separation from synthesis byproducts and other impurities.

Introduction and Principles

3-Nitro-N-pentylaniline is an organic compound featuring a nitro-substituted aniline core with an N-pentyl group.[1] Its purification is a critical step for ensuring the integrity of subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The fundamental principle is based on the observation that the solubility of most solids increases with temperature.[2] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize out of the solution in a pure form.

  • Ensuring that impurities remain dissolved in the cold solvent (mother liquor).[4]

Slow, controlled cooling is paramount as it allows for the selective formation of a pure crystal lattice, excluding impurity molecules.[2] Rapid cooling can lead to the precipitation of a less pure solid.[2]

Physicochemical Properties and Solvent Selection Rationale

The molecular structure of 3-Nitro-N-pentylaniline dictates its solubility. The molecule possesses both polar characteristics (the nitro group and the secondary amine) and nonpolar features (the aromatic ring and the five-carbon pentyl chain).[5] This duality suggests that a solvent of intermediate polarity, or a mixed-solvent system, would be most effective.

The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Based on the "like dissolves like" principle and empirical data from similar compounds like nitroanilines, alcoholic solvents are an excellent starting point.[6][7] Ethanol, in particular, often provides the requisite differential solubility. For enhanced control over the crystallization process, a mixed solvent system, such as ethanol and water, can be employed.[8]

Table 1: Physicochemical Data and Qualitative Solubility Profile

ParameterValue / ObservationRationale / Reference
IUPAC Name 3-nitro-N-pentylaniline[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Expected to be a yellow or orange solidBased on analogous compounds like 3-nitroaniline.[9]
Melting Point Not readily available in literature. A sharp melting range is a key indicator of purity post-recrystallization.General principle of purity analysis.
Solubility in Ethanol Soluble when hot, less soluble when cold.Recommended starting solvent for substituted anilines.[4][8]
Solubility in Methanol Soluble when hot, less soluble when cold.Similar to ethanol, a viable polar protic solvent.[7]
Solubility in Water Expected to be very low.The nonpolar pentyl chain and aromatic ring reduce aqueous solubility.[9]
Solubility in Hexane Moderate to low solubility expected.Nonpolar solvent interacts with the alkyl chain but not the polar groups.[5]

For this protocol, 95% ethanol is recommended as the primary solvent choice due to its favorable boiling point, low toxicity, and proven efficacy for purifying substituted anilines.[4][8]

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the recrystallization of crude 3-Nitro-N-pentylaniline.

Materials and Equipment
  • Crude 3-Nitro-N-pentylaniline

  • 95% Ethanol (or other selected solvent)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Boiling chips

  • Powder funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude 3-Nitro-N-pentylaniline into an appropriately sized Erlenmeyer flask. Add a few boiling chips to ensure smooth boiling.

    • In a separate flask, heat the 95% ethanol solvent to a gentle boil on a hot plate.

    • Add a small portion of the hot ethanol to the flask containing the crude solid. Swirl the flask and place it on the hot plate to heat the mixture.

    • Continue adding the hot solvent in small increments until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a good recovery yield. [8]

  • Decolorization (Optional Step):

    • If the resulting solution is highly colored from impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the flask.[10]

    • Swirl the mixture and reheat it to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[10]

  • Hot Gravity Filtration (Crucial if Decolorizing Carbon was Used):

    • This step removes insoluble impurities or the added activated carbon. To prevent premature crystallization in the funnel, this step must be performed quickly.

    • Preheat a second, clean Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Pour a small amount of hot solvent through the funnel to wet the paper and keep the apparatus hot.

    • Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper into the preheated flask.[10]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, high-purity crystals. [2][10]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol .[8] This removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the purified product.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying in a fume hood, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visualization of the Workflow

The following diagram outlines the complete recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent Heat & Swirl dissolved Solid Completely Dissolved add_solvent->dissolved decolorize Optional: Add Activated Carbon dissolved->decolorize If colored hot_filter Hot Gravity Filtration dissolved->hot_filter If insoluble impurities exist decolorize->hot_filter filtrate Collect Hot, Clear Filtrate hot_filter->filtrate slow_cool Slowly Cool to Room Temperature filtrate->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath Maximize Yield crystals_form Crystals Form ice_bath->crystals_form vac_filter Vacuum Filtration crystals_form->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals to Constant Weight wash->dry pure_product Pure 3-Nitro-N-pentylaniline dry->pure_product

Caption: Workflow for the .

Expected Results and Data Analysis

The success of the recrystallization is evaluated by assessing the purity, yield, and physical properties of the final product.

Table 2: Key Performance Indicators

ParameterMeasurementCalculation / Interpretation
Appearance Visual InspectionThe purified product should be a crystalline solid, potentially with a lighter color than the crude material.
Melting Point Mel-Temp or similar apparatusA pure compound exhibits a sharp melting range (typically < 2 °C). Compare with literature values if available.
Percent Recovery Gravimetric Analysis% Recovery = (Mass of Pure, Dry Product / Mass of Crude Product) x 100
Purity TLC, HPLC, NMRCompare the purified product to the crude starting material. A single spot on TLC or a clean spectrum indicates high purity.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. The solution is supersaturated above the compound's melting point. 2. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly.[6] 4. Consider a different solvent with a lower boiling point.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated without nucleating.1. Boil off some of the solvent to increase concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Low Recovery Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Washing crystals with too much solvent or with warm solvent.1. Ensure the absolute minimum amount of hot solvent is used initially.[8] 2. Ensure the filtration apparatus is properly preheated for hot filtration. 3. Always wash crystals with a minimal amount of ice-cold solvent.
Colored Purified Product Impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing carbon and hot filtration steps.

Safety and Handling

3-Nitro-N-pentylaniline is a nitroaniline derivative and should be handled with care. While specific data for this compound is limited, related compounds like 3-nitroaniline are classified as toxic.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][13]

  • Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11]

  • Handling: Avoid contact with skin and eyes.[11] Avoid formation of dust.[11] In case of contact, wash the affected area immediately with plenty of water.[12]

  • Fire Safety: Ethanol is flammable. Keep away from open flames and use a hot plate for heating.

  • Disposal: Dispose of chemical waste, including the mother liquor, according to institutional and local environmental regulations. Do not discharge into drains.[13]

References

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - 3-NITRO ANILINE 99% Pure. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Retrieved from [Link]

  • Durham Tech. (n.d.). Safety Data Sheet: m-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • PubChem. (n.d.). 3-Nitro-N-pentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Application

Application Note: Safe Handling, Toxicological Profiling, and Standard Operating Procedures for 3-Nitro-N-pentylaniline

Executive Summary This application note provides comprehensive, field-validated protocols for the safe handling of 3-Nitro-N-pentylaniline (CAS: 918499-57-7) [1],[2]. As a specialized N-alkylated derivative of 3-nitroani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides comprehensive, field-validated protocols for the safe handling of 3-Nitro-N-pentylaniline (CAS: 918499-57-7) [1],[2]. As a specialized N-alkylated derivative of 3-nitroaniline, this organic building block presents significant acute and chronic occupational hazards[3]. Because specific literature on the pentyl derivative is limited, this guide synthesizes the established toxicological mechanisms of the parent nitroaniline class with the physicochemical implications of the lipophilic pentyl chain. This document is designed for researchers and drug development professionals to ensure absolute safety, regulatory compliance, and experimental integrity.

Physicochemical & Toxicological Profiling

The addition of a pentyl chain to the 3-nitroaniline core significantly increases the compound's lipophilicity (LogP)[1]. This structural modification enhances its ability to permeate lipid bilayers, making dermal absorption a critical route of systemic exposure[4].

Table 1: Hazard Profile and Mechanistic Rationale
Hazard CategoryClinical ManifestationMechanistic Rationale
Acute Systemic Toxicity Cyanosis, dizziness, hypoxia.Toxic if swallowed, inhaled, or absorbed through the skin. The lipophilic pentyl group accelerates transdermal penetration[4].
Hematotoxicity Methemoglobinemia.Metabolites oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), severely impairing oxygen transport[3],[5].
Hepatotoxicity Liver dysfunction, elevated enzymes.Prolonged exposure induces hepatic stress and inflammatory responses via cytochrome P450 (CYP1A2) metabolic activation[6],[7].
Environmental Toxicity Aquatic lethality.Highly toxic to aquatic life with long-lasting effects due to resistance to rapid biodegradation[3],[8].

Mechanistic Pathway of Toxicity: Methemoglobinemia

Understanding the causality behind nitroaniline toxicity is essential for respecting the handling protocols. 3-Nitro-N-pentylaniline is not directly toxic to red blood cells; rather, it undergoes bioactivation in the liver. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) N-hydroxylate the amine, forming a highly reactive N-hydroxylamine intermediate[4],[7]. This electrophilic metabolite enters the bloodstream and oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin[3],[9].

G N1 3-Nitro-N-pentylaniline (Dermal/Inhalation Exposure) N2 Hepatic Metabolism (Cytochrome P450 / CYP1A2) N1->N2 N3 N-Hydroxylamine Metabolite (Highly Reactive) N2->N3 N4 Hemoglobin (Fe2+) Oxidation in Erythrocytes N3->N4 N5 Methemoglobin (Fe3+) Formation N4->N5 N6 Tissue Hypoxia & Cyanosis N5->N6

Caption: Workflow of nitroaniline-induced methemoglobinemia via CYP450 metabolic activation.

Risk Assessment & PPE Requirements

To disrupt the exposure pathways outlined above, stringent engineering controls and Personal Protective Equipment (PPE) are mandatory[3].

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Gloves Double-layered Nitrile (≥0.11mm) or Butyl rubber.Nitroanilines are highly lipophilic and rapidly permeate standard latex, leading to systemic dermal absorption[4].
Respirator NIOSH-approved N95 or P100 particulate respirator.Aerodynamic powder particulates can bypass upper respiratory clearance, accelerating alveolar absorption[8].
Eye Protection Splash-proof chemical safety goggles.Prevents mucosal absorption from accidental solvent splashing or micro-aerosolized powder[8].
Body Protection Flame-resistant lab coat; closed-toe shoes.Protects against static-induced ignition and provides a barrier against micro-spills[4].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure experimental integrity and operator safety.

Protocol 1: Safe Weighing and Solution Preparation

Objective: Minimize aerosolization and dermal contact during stock solution formulation.

  • Environmental Preparation: Ensure the analytical balance is housed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

    • Causality: B2 cabinets provide 100% exhaust to the outside, preventing the recirculation of toxic volatile or aerosolized nitroaniline particulates into the laboratory environment.

  • Anti-Static Mitigation: Utilize an anti-static zero-ionizer on the weighing spatula and the amber glass weigh boat.

    • Causality: Nitroaromatic powders are highly prone to electrostatic dispersion. Neutralizing the static charge prevents the spontaneous aerosolization of the toxic powder during transfer.

  • Transfer and Solubilization: Transfer the weighed 3-Nitro-N-pentylaniline into a pre-tared amber glass vial. Add the organic solvent (e.g., DMSO or absolute Ethanol) slowly down the inner wall of the vial.

    • Causality: Amber glass prevents the photo-degradation of the nitro group. Wall-dispensing the solvent prevents powder "kick-up" and aerosolization.

  • Self-Validation Check: Cap the vial tightly with a PTFE-lined septum and vortex for 30 seconds. Visually inspect the bottom of the vial against a stark white background.

    • Validation: The complete absence of particulate matter validates full dissolution, mitigating the risk of latent inhalation hazards if the solvent were to accidentally evaporate.

Protocol 2: Emergency Spill Response & Decontamination

Objective: Rapid neutralization, containment, and verification of accidental releases.

  • Isolation & Evacuation: Immediately evacuate the 2-meter radius surrounding the spill.

    • Causality: Prevents personnel from tracking the highly lipophilic compound across the laboratory floor, which expands the contamination zone.

  • Adsorption (For Liquid Spills): Cover the spill with a chemically inert absorbent such as diatomaceous earth or sand. Do not use combustible absorbents like sawdust.

    • Causality: Nitroanilines are oxidizing agents; mixing them with combustible organic matter can induce spontaneous exothermic reactions or ignition[4].

  • Chemical Decontamination: Wipe the area with disposable cloths dampened with 70% Isopropanol or Ethanol, followed by a 1% Alconox detergent wash.

    • Causality: The pentyl chain renders 3-Nitro-N-pentylaniline highly hydrophobic. Aqueous wiping alone will merely smear the compound across the surface. Alcohols are required to solubilize the compound for effective physical removal.

  • Self-Validation Check: Perform a final wipe of the decontaminated area using a clean, solvent-dampened white cotton swab.

    • Validation: The visual absence of yellow chromophoric residue on the white swab validates the complete decontamination of the surface, as nitroanilines exhibit strong yellow pigmentation even at trace concentrations.

References

  • PubChem (National Institutes of Health) . "3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244". National Center for Biotechnology Information. Available at:[Link]

  • American Chemical Society (ACS) . "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Chemical Research in Toxicology. Available at:[Link]

  • PubMed (NIH) . "Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation". Toxicology Letters. Available at:[Link]

  • PubMed Central (PMC) . "Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies". National Library of Medicine. Available at:[Link]

Sources

Method

An In-Depth Guide to 3-Nitro-N-pentylaniline: Safety, Protocols, and Applications for Advanced Research

This document provides a comprehensive technical guide on 3-Nitro-N-pentylaniline for researchers, scientists, and professionals in drug development and materials science. Moving beyond a standard Material Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide on 3-Nitro-N-pentylaniline for researchers, scientists, and professionals in drug development and materials science. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide offers in-depth safety protocols, potential research applications, and detailed experimental procedures grounded in established chemical principles.

Section 1: Compound Overview and Physicochemical Properties

3-Nitro-N-pentylaniline (CAS No. 918499-57-7) is a substituted aniline derivative.[1][2] Its structure incorporates three key functional components: an aromatic aniline core, an electron-withdrawing nitro group at the meta position, and a five-carbon N-pentyl chain. This unique combination suggests its utility as a versatile building block. The N-pentyl group is anticipated to enhance solubility in organic solvents compared to its parent compound, 3-nitroaniline, thereby improving its processability for applications in polymer chemistry and organic synthesis.[3] The nitroaniline moiety is a well-known chromophore and a precursor for diazonium salts, which are pivotal in the synthesis of azo dyes.[4][5]

Table 1: Physicochemical and Computed Properties of 3-Nitro-N-pentylaniline

Property Value Source
CAS Number 918499-57-7 [1]
Molecular Formula C₁₁H₁₆N₂O₂ [1]
Molecular Weight 208.26 g/mol [1]
IUPAC Name 3-nitro-N-pentylaniline [1]
Computed XLogP3 3.5 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 [1]

| Appearance | Expected to be a yellow or orange solid, similar to 3-nitroaniline. |[4][6] |

Section 2: Comprehensive Safety and Handling Protocol

While a specific, official Safety Data Sheet for 3-Nitro-N-pentylaniline is not widely available, its hazardous properties can be reliably extrapolated from closely related, well-documented nitroaniline compounds.[7][8][9] Nitroanilines are classified as toxic upon oral, dermal, and inhalation exposure and may cause damage to organs through prolonged or repeated contact.[8][9][10] The primary target organs are often the blood and hematopoietic system.[7]

Hazard Identification and Classification
  • Signal Word: Danger [8]

  • Pictograms:

    • GHS06 (Acute Toxicity - Skull and Crossbones)[9]

    • GHS08 (Health Hazard)[9]

  • Hazard Statements (Anticipated):

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[8][9]

    • H373: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[8][10]

    • H412: Harmful to aquatic life with long-lasting effects.[8][9]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the compound's high acute toxicity via multiple exposure routes.

  • Engineering Controls: All handling of 3-Nitro-N-pentylaniline, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Given the risk of dermal absorption, double-gloving is recommended for handling larger quantities.[8]

  • Eye and Face Protection: Use safety goggles with side shields. A full-face shield is required when there is a splash hazard.

  • Skin and Body Protection: Wear a flame-retardant lab coat, fully fastened. Ensure no skin is exposed. Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Assessment (Review SDS of Analogs) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Verify Fume Hood Functionality B->C D 4. Handle Compound Exclusively in Fume Hood C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Decontaminate Surfaces and Glassware E->F G 7. Dispose of Waste in Labeled Hazardous Waste Container F->G H 8. Doff PPE and Wash Hands Thoroughly G->H

Caption: Mandatory laboratory safety workflow for handling 3-Nitro-N-pentylaniline.

Storage, Spills, and Waste Disposal
  • Storage: Store in a dry, cool, and well-ventilated place, away from sources of ignition.[7][11] Keep the container tightly closed and store locked up.[10] Incompatible materials include strong acids, strong oxidizing agents, and combustible materials.[6][7]

  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[6] Do not allow the chemical to enter drains or waterways.[8]

  • Waste Disposal: Dispose of all waste materials through a licensed hazardous waste disposal company.[10]

Section 3: Application Notes & Potential Research Protocols

The structure of 3-Nitro-N-pentylaniline suggests several avenues for research and development.

Application: Building Block for Soluble Conducting Polymers

Polyaniline (PANI) is a well-known conducting polymer, but its poor solubility in common solvents limits its processability.[3] Introducing an N-alkyl chain, such as the pentyl group in 3-Nitro-N-pentylaniline, can significantly enhance solubility. This allows for solution-based processing techniques like spin-coating or inkjet printing, which are essential for fabricating electronic devices. The nitro group can further modulate the electronic properties of the resulting polymer.

Protocol Idea: Synthesis of Poly(3-nitro-N-pentylaniline)

This protocol involves the chemical oxidative polymerization of the monomer. The enhanced solubility would be a key parameter to investigate.

  • Dissolve 3-Nitro-N-pentylaniline (1.0 eq) in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of a suitable oxidizing agent, such as ammonium persulfate (APS) (1.1 eq), in the same solvent.

  • Add the oxidant solution dropwise to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours at low temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash the polymer extensively with methanol and deionized water, and dry under vacuum.

  • Characterize the resulting polymer for its solubility, molecular weight (GPC), structure (FTIR, NMR), and electrical conductivity (four-point probe).[3]

Application: Intermediate for Novel Azo Dyes

Aromatic amines are fundamental precursors to azo dyes.[4] 3-Nitro-N-pentylaniline can be converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling partners) to produce a wide range of novel dyes with potentially interesting solvatochromic or photophysical properties.

Protocol Idea: Synthesis of a 3-Nitro-N-pentylaniline-Derived Azo Dye

  • Diazotization: Dissolve 3-Nitro-N-pentylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • Coupling: In a separate beaker, dissolve a coupling partner (e.g., phenol, N,N-dimethylaniline, or a naphthol derivative) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the coupling partner solution.

  • Maintain the reaction at a low temperature and appropriate pH (acidic for amine couplers, basic for phenol couplers) until the dye precipitates.

  • Isolate the crude dye by filtration, wash, and purify by recrystallization.

Section 4: Detailed Experimental Protocols

Proposed Synthesis of 3-Nitro-N-pentylaniline

A plausible and robust method for synthesizing 3-Nitro-N-pentylaniline is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves reacting a halo-nitrobenzene with pentylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this a highly efficient transformation.

  • Reaction: 1-Fluoro-3-nitrobenzene + Pentylamine → 3-Nitro-N-pentylaniline

  • Reagents & Materials:

    • 1-Fluoro-3-nitrobenzene (1.0 eq)

    • Pentylamine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • Ethyl acetate, brine, anhydrous magnesium sulfate

    • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-fluoro-3-nitrobenzene (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and pentylamine (1.2 eq) to the flask.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-fluoro-3-nitrobenzene) is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Nitro-N-pentylaniline.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_final Final Product Reagents 1-Fluoro-3-nitrobenzene Pentylamine K₂CO₃, DMF Setup Combine in Flask under N₂ Atmosphere Reagents->Setup Heat Heat to 90 °C with Stirring Setup->Heat TLC Monitor by TLC Heat->TLC Quench Quench with Water TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 3-Nitro-N-pentylaniline Purify->Product Characterize Characterize (NMR, MS, IR) Product->Characterize

Caption: Workflow for the proposed synthesis of 3-Nitro-N-pentylaniline.

Protocol for Structural Characterization

Confirming the identity and purity of the synthesized compound is critical.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a spectrum in CDCl₃. Expect to see characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the N-H proton (a broad singlet), and the aliphatic protons of the pentyl chain (triplets and multiplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals corresponding to the aromatic and aliphatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands:

    • ~3400 cm⁻¹ (N-H stretch)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

    • ~2950-2850 cm⁻¹ (C-H stretches of the pentyl group)

  • MS (Mass Spectrometry): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 209.12.

References

  • Title: 3-Nitro-N-pentylaniline Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: 3-Nitroaniline Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: 3-Nitroaniline Source: Carl ROTH (Australia) URL: [Link]

  • Title: International Chemical Safety Cards (ICSC): 0307 - 3-NITROANILINE Source: ILO and WHO URL: [Link]

  • Title: 3-NITROANILINE PURE MSDS Source: Loba Chemie URL: [Link]

  • Title: 3-Nitroaniline Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Health and Environmental Effects Document for 3-Nitroaniline Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 3-Nitroaniline Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Nitro-N-pentylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of N-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of N-alkylated anilines. The synthesis of 3-nitro-N-pentylaniline presents a classic chemoselectivity challenge: achieving mono-alkylation while preventing over-alkylation (dialkylation) and avoiding the undesired reduction of the sensitive nitro group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary synthetic routes: Reductive Amination and Direct N-Alkylation .

G Start Synthesis of 3-Nitro-N-pentylaniline Method1 Reductive Amination (Pentanal + Reducing Agent) Start->Method1 Preferred Method2 Direct N-Alkylation (1-Bromopentane + Base) Start->Method2 Alternative Imine Imine Formation (Acid Catalyst) Method1->Imine Base Base Selection (Cs2CO3) Method2->Base Reduction Chemoselective Reduction (NaBH(OAc)3) Imine->Reduction Product 3-Nitro-N-pentylaniline (Target Product) Reduction->Product Reaction SN2 Substitution (60°C) Base->Reaction Reaction->Product

Workflow decision tree for the synthesis of 3-Nitro-N-pentylaniline.

Section 1: Troubleshooting the Reductive Amination Route (Preferred Method)

Reductive amination using pentanal (valeraldehyde) is the preferred method because it inherently prevents over-alkylation. However, the electron-withdrawing nature of the nitro group requires specific catalytic interventions.

FAQ 1: Why is my reductive amination yielding mostly unreacted 3-nitroaniline? Causality: The nitro group at the meta position strongly withdraws electron density via inductive effects. This drastically reduces the nucleophilicity of the amine lone pair, making the initial nucleophilic attack on pentanal kinetically sluggish. Without activation, imine formation stalls. Solution: You must use a Lewis acid catalyst to enhance the electrophilicity of the aldehyde. for activating the carbonyl carbon, driving the equilibrium toward the imine before in-situ reduction[1].

FAQ 2: How do I prevent the reduction of the nitro group during this process? Causality: Standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can inadvertently reduce the nitro group, leading to complex mixtures of azo, azoxy, or fully reduced diamine byproducts. Solution: Employ chemoselective hydride donors. or sodium triacetoxyborohydride (NaBH(OAc)₃) are mild enough to selectively reduce the iminium ion without reacting with the nitro moiety[2].

Mechanism A 3-Nitroaniline (Nucleophile) C Hemiaminal A->C Ti(OiPr)4 B Pentanal (Electrophile) B->C D Iminium Ion C->D -H2O E Product D->E NaBH3CN

Mechanistic pathway of the reductive amination process.

Quantitative Data: Reductive Amination Optimization

Reducing AgentAdditive / CatalystNitro Group Reduction?Yield of Mono-alkylated Product
NaBH₄NoneYes (Forms azo/azoxy byproducts)< 30%
NaBH(OAc)₃Acetic Acid (AcOH)No60 - 70%
NaBH₃CNTi(OiPr)₄No> 85%

Self-Validating Protocol 1: Reductive Amination via Ti(OiPr)₄ Activation

  • Imine Formation: Charge a dry, argon-purged flask with 3-nitroaniline (1.0 equiv) and pentanal (1.1 equiv). Dissolve in anhydrous THF (0.2 M).

  • Catalysis: Add Ti(OiPr)₄ (1.25 equiv) dropwise at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The imine will appear as a distinct, less polar spot compared to 3-nitroaniline. Do not proceed until the starting material is consumed (typically 6-8 hours).

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH₃CN (1.5 equiv) in small portions. Stir for 12 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 1M NaOH (equal volume to THF).

    • Self-Validation Check: The immediate precipitation of a white solid (titanium dioxide, TiO₂) confirms the successful hydrolysis of the Lewis acid, which prevents intractable emulsions during extraction.

  • Isolation: Filter the suspension through a Celite pad. Extract the filtrate with ethyl acetate (3x), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Section 2: Troubleshooting the Direct N-Alkylation Route (Alternative Method)

If reductive amination is not feasible, direct substitution using 1-bromopentane can be utilized. This route requires strict control over the base and stoichiometry to prevent the formation of N,N-dipentyl-3-nitroaniline.

FAQ 3: I am using 1-bromopentane and K₂CO₃, but I get a mixture of unreacted starting material and di-alkylated product. How can I improve the mono-alkylation yield? Causality: In direct alkylation, the mono-alkylated product (3-nitro-N-pentylaniline) becomes more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached pentyl chain. This makes the second alkylation kinetically competitive with the first. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and use N,N-dimethylformamide (DMF) as the solvent. The uniquely promotes highly chemoselective mono-N-alkylation and suppresses dialkylation[3]. Additionally, using an excess of the amine (2.0 equiv) statistically favors mono-alkylation.

Quantitative Data: Base Effect on Chemoselectivity (Reaction with 1-Bromopentane at 60 °C)

BaseSolventEquivalents of AmineYield (Mono-alkylated)Yield (Di-alkylated)
K₂CO₃DMF1.040%35%
Cs₂CO₃DMF1.062%15%
Cs₂CO₃DMF2.0> 85%< 5%

Self-Validating Protocol 2: Cs₂CO₃-Promoted Direct N-Alkylation

  • Preparation: In an oven-dried flask, dissolve 3-nitroaniline (2.0 equiv) in anhydrous DMF (0.5 M). Note: The 2.0 equivalents of amine act as a statistical buffer against over-alkylation.

  • Reagent Addition: Add anhydrous Cs₂CO₃ (1.0 equiv) followed by 1-bromopentane (1.0 equiv) dropwise.

  • Controlled Heating: Heat the reaction mixture strictly to 60 °C and stir for 5-12 hours.

    • Self-Validation Check: Do not exceed 60 °C. If the solution rapidly darkens to a deep brown/black, it indicates thermal degradation and the onset of over-alkylation. A stable yellow/orange hue suggests a controlled mono-alkylation process.

  • Workup: Cool to room temperature, dilute with a large excess of water, and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers thoroughly with brine (5x).

    • Self-Validation Check: This rigorous washing step is critical. It ensures the complete partition and removal of DMF into the aqueous phase. Failure to do so will result in DMF co-eluting during chromatography, artificially inflating your crude mass.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography to recover the unreacted 3-nitroaniline and isolate the pure 3-nitro-N-pentylaniline.

References
  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. URL: [Link]

  • ResearchGate. "Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride". ResearchGate. URL: [Link]

  • ResearchGate. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines". ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Nitro-N-pentylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Nitro-N-pentylaniline. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Nitro-N-pentylaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in established chemical principles.

There are two primary theoretical routes to synthesize 3-Nitro-N-pentylaniline:

  • Route A: Electrophilic Aromatic Substitution: Direct nitration of N-pentylaniline.

  • Route B: Nucleophilic Substitution: N-alkylation of 3-nitroaniline with a pentyl halide.

While Route A may seem more direct, it is fraught with significant challenges related to selectivity and degradation. Direct nitration of N-alkylanilines using classical methods (HNO₃/H₂SO₄) often results in tarry oxidation products and an inconsistent mixture of isomers.[1][2] The strongly acidic conditions protonate the amine, forming a meta-directing anilinium ion, but the harsh oxidative environment severely compromises the yield and purity.[3]

Therefore, this guide will focus on the more controlled and reliable method: Route B, the N-alkylation of 3-nitroaniline. We will address the most common issues encountered with this superior strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the N-alkylation of 3-nitroaniline.

Q1: My N-alkylation reaction is extremely slow and gives a poor yield. Why is it not proceeding to completion?

Root Cause Analysis: This is the most common issue and stems from the reduced nucleophilicity of the starting material. The nitro group (NO₂) on the aromatic ring is a powerful electron-withdrawing group. It significantly decreases the electron density on the ring and, through resonance and inductive effects, reduces the electron-donating ability and nucleophilicity of the amino group (-NH₂).[4] This makes the amine a weaker nucleophile compared to aniline itself, leading to a sluggish reaction with the alkyl halide.

Troubleshooting & Optimization Strategies:

  • Choice of Alkylating Agent: The reactivity of the pentyl halide is critical. The order of reactivity is Iodide > Bromide > Chloride. If you are using 1-chloropentane and observing low conversion, switching to 1-bromopentane or, ideally, 1-iodopentane will significantly accelerate the reaction.

  • Solvent Selection: The reaction requires a polar aprotic solvent to dissolve the reagents and promote a nucleophilic substitution pathway.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving a more "naked" and reactive anionic base to deprotonate the aniline.

    • Acetonitrile (MeCN) is a viable but often less effective alternative.

  • Optimizing the Base: A suitable base is required to deprotonate the aniline (or the resulting ammonium salt after the first alkylation), regenerating its nucleophilicity.

    • Potassium carbonate (K₂CO₃) is a common, cost-effective, and generally effective choice.[4]

    • For particularly stubborn reactions, a stronger base like caesium carbonate (Cs₂CO₃) can be beneficial due to the higher solubility of caesium salts and the "caesium effect."

    • Avoid strong, sterically hindered bases like potassium tert-butoxide if possible, as they can promote the E2 elimination of the alkyl halide to form pentene, an unwanted side product.

  • Temperature Control: While higher temperatures increase the reaction rate, they can also promote side reactions. A good starting point is 60-80 °C.[4] Monitor the reaction by TLC. If the reaction is still slow, the temperature can be incrementally increased, but be mindful of potential dialkylation (see Q2).

Q2: I'm seeing a significant, less-polar byproduct in my TLC and NMR analysis. What is it and how can I prevent it?

Root Cause Analysis: This byproduct is almost certainly 3-Nitro-N,N-dipentylaniline , the result of over-alkylation. Your desired product, 3-Nitro-N-pentylaniline, is a secondary amine. Its nitrogen is still nucleophilic and can react with a second molecule of the pentyl halide to form a tertiary amine. This dialkylated product is less polar than the desired mono-alkylated product and will have a higher Rf value on a normal-phase TLC plate.

Preventative Measures:

  • Control Stoichiometry: The most effective way to minimize dialkylation is to use a slight excess of the starting amine. Instead of a 1:1 ratio of 3-nitroaniline to pentyl halide, try using 1.1 to 1.2 equivalents of 3-nitroaniline . This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant primary amine.

  • Slow Addition of Alkylating Agent: Add the pentyl halide dropwise to the reaction mixture containing the 3-nitroaniline and base over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the primary amine over the secondary amine product.

Troubleshooting Summary Table
Problem Observed Likely Cause(s) Suggested Solutions & Optimizations
Low Conversion / Slow Reaction 1. Poor nucleophilicity of 3-nitroaniline. 2. Insufficiently reactive alkyl halide. 3. Suboptimal solvent or base.1. Switch from pentyl chloride/bromide to 1-iodopentane . 2. Use a highly polar aprotic solvent like DMF or DMSO . 3. Use a stronger base like Cs₂CO₃ . 4. Increase reaction temperature incrementally (e.g., from 60°C to 80°C or 100°C), monitoring by TLC.
Formation of Less-Polar Byproduct Over-alkylation leading to 3-Nitro-N,N-dipentylaniline.1. Use a slight excess (1.1-1.2 eq.) of 3-nitroaniline . 2. Add the pentyl halide slowly and dropwise to the reaction mixture.
Low Yield with Multiple Spots on TLC 1. Elimination of alkyl halide (forms pentene). 2. Reaction temperature is too high, causing degradation.1. Use a weaker, non-nucleophilic base like K₂CO₃ instead of stronger bases (e.g., NaH, KOtBu). 2. Perform the reaction at the lowest effective temperature.
Visualizing the Reaction Pathways

The following diagram illustrates the desired mono-alkylation pathway versus the competing dialkylation side reaction.

G A 3-Nitroaniline (Primary Amine) C 3-Nitro-N-pentylaniline (Desired Product - Secondary Amine) A->C + 1-Bromopentane (Desired Reaction) B 1-Bromopentane B->C D 3-Nitro-N,N-dipentylaniline (Side Product - Tertiary Amine) B->D C->D + 1-Bromopentane (Side Reaction)

Caption: Desired mono-alkylation vs. the over-alkylation side reaction.

Experimental Protocol: N-Alkylation of 3-Nitroaniline

This protocol provides a robust starting point for the synthesis of 3-Nitro-N-pentylaniline.

Materials and Reagents:

  • 3-Nitroaniline

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-nitroaniline.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopentane (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction may take 4-12 hours.

  • Workup:

    • Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to separate the desired product from unreacted starting material and the dialkylated byproduct.

References
  • ResearchGate. Our design for nitration of N‐alkylanilines. Available at: [Link]

  • ResearchGate. STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]

  • Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. Available at: [Link]

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 3-Nitro-N-pentylaniline

Welcome to the Technical Support Center for advanced organic purification. Synthesizing 3-Nitro-N-pentylaniline[1]—typically via the reductive amination of 3-nitroaniline with pentanal or direct N-alkylation—invariably y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic purification. Synthesizing 3-Nitro-N-pentylaniline[1]—typically via the reductive amination of 3-nitroaniline with pentanal or direct N-alkylation—invariably yields a complex mixture of unreacted primary amine (3-nitroaniline), the desired secondary amine (3-Nitro-N-pentylaniline), and over-alkylated tertiary amine (N,N-dipentyl-3-nitroaniline).

Because these compounds share a nearly identical electronic core, their polarity differences are marginal, making standard purification workflows highly prone to failure. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: FAQs & Troubleshooting Guide

Q1: My 3-Nitro-N-pentylaniline streaks terribly on normal-phase silica gel, and I cannot separate it from the primary and tertiary amine impurities. How can I resolve this? The Causality: Secondary anilines are notorious for non-linear adsorption on normal-phase silica. The secondary amine acts as both a strong hydrogen bond donor and acceptor, interacting aggressively with acidic silanol groups (pKa ~4.5–5.5) on the silica surface. This leads to severe peak tailing, streaking, and co-elution. The Solution: You must chemically deactivate the stationary phase. Adding a volatile amine modifier, such as 0.1% n-propylamine or triethylamine, to your mobile phase competitively saturates these active silanol sites[2]. This prevents the secondary aniline from interacting with the silica backbone, allowing it to elute as a discrete, sharp band[2].

Q2: I attempted a standard acid-base extraction to remove neutral impurities, but I formed a thick, intractable emulsion and lost my product. What went wrong? The Causality: 3-Nitroaniline has a highly depressed pKa of ~2.47 due to the strong electron-withdrawing inductive effect of the meta-nitro group[3]. While the electron-donating pentyl chain in 3-Nitro-N-pentylaniline slightly increases basicity, complete protonation still requires highly acidic conditions (pH < 1). At this pH, the lipophilic pentyl chain acts as a hydrophobic tail, while the protonated anilinium core acts as a polar headgroup. This amphiphilic structure mimics a surfactant, drastically lowering interfacial tension and causing severe emulsions during liquid-liquid extraction. The Solution: Avoid standard liquid-liquid acid-base extractions for highly lipophilic, weakly basic anilines. Instead, utilize chemical derivatization (such as the Hinsberg method) to alter the solubility profile[4][5], or use reverse-phase chromatography.

Q3: I tried to purify the mixture by vacuum distillation to separate the amines by boiling point, but the mixture turned black and the pressure spiked. Is distillation viable? The Causality: Nitroaromatic compounds are highly sensitive to thermal degradation. The high molecular weight and lipophilicity of the pentyl chain significantly elevate the boiling point of 3-Nitro-N-pentylaniline. Heating the mixture to its boiling point—even under standard vacuum—often exceeds the thermal stability threshold of the nitro group, leading to exothermic decomposition and polymerization. The Solution: Distillation is strictly discouraged unless utilizing a high-vacuum short-path or Kugelrohr apparatus at temperatures strictly maintained below 120 °C.

Part 2: Quantitative Data & Separation Parameters

Table 1: Physicochemical Properties & Extraction Parameters

Compound Amine Class Estimated pKa Lipophilicity Hinsberg Reactivity[4]
3-Nitroaniline Primary (1°) 2.47[3] Low Forms base-soluble sulfonamide
3-Nitro-N-pentylaniline Secondary (2°) ~3.5 High Forms base-insoluble sulfonamide

| N,N-Dipentyl-3-nitroaniline | Tertiary (3°) | ~3.2 | Very High | Unreactive |

Table 2: Chromatographic Optimization for Secondary Anilines

Stationary Phase Mobile Phase Additive Elution Profile
Standard Silica Hexane / EtOAc None Severe streaking, co-elution of 1° and 2° amines.
Standard Silica Hexane / EtOAc 0.1% n-Propylamine Sharp bands, baseline resolution[2].

| C18 Reverse Phase | Water / MeCN | 0.1% TFA | Good resolution, but requires aqueous workup. |

Part 3: Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if you prefer a non-destructive, direct isolation method.

  • Column Preparation: Pack a standard silica gel column. Pre-equilibrate the column with 3 column volumes (CV) of Hexane containing 1% triethylamine (TEA) or 0.1% n-propylamine[2] to neutralize acidic silanol sites.

  • Mobile Phase Preparation: Prepare your optimized Hexane/Ethyl Acetate gradient, ensuring the chosen volatile amine modifier is present at a constant 0.1% v/v concentration throughout all solvent mixtures.

  • Sample Loading: Dissolve the crude 3-Nitro-N-pentylaniline mixture in a minimum volume of the starting mobile phase. Load carefully onto the column.

  • Elution: Run the gradient. The tertiary amine (least polar) will elute first, followed by the secondary amine (target), and finally the primary amine.

  • Self-Validation Step: Spot the collected fractions on a silica TLC plate. Stain with Ninhydrin and heat. The secondary amine will appear as a distinct brownish-red spot, confirming its presence and purity.

Protocol B: Preparative Hinsberg Separation

Use this protocol for large-scale purification where chromatography is impractical.

  • Derivatization: Dissolve the crude amine mixture in a biphasic system of toluene and 10% aqueous NaOH. Slowly add 1.1 equivalents (relative to total 1° and 2° amines) of p-Toluenesulfonyl chloride (TsCl). Stir vigorously at room temperature for 4 hours[4][5].

  • Phase Separation: Transfer to a separatory funnel.

    • Aqueous Phase: Contains the soluble sodium salt of the 1° sulfonamide (derived from 3-nitroaniline)[5].

    • Organic Phase: Contains the neutral 2° sulfonamide (derived from 3-Nitro-N-pentylaniline) and unreacted 3° amine[5].

  • Tertiary Amine Removal: Wash the organic phase with 2 M HCl. The 3° amine will protonate and partition into the aqueous acid layer. The 2° sulfonamide remains in the organic phase.

  • Hydrolysis (Recovery): Concentrate the organic phase to isolate the 2° sulfonamide. Reflux this intermediate in 48% HBr or 70% H2SO4 to cleave the sulfonamide bond.

  • Final Isolation: Cool the hydrolysis mixture, carefully neutralize with aqueous NaOH to pH 10, and extract with dichloromethane. Dry over Na2SO4 and concentrate to yield pure 3-Nitro-N-pentylaniline.

  • Self-Validation Step: Verify the pH of the aqueous layer in Step 3 is strictly < 2 before discarding it, ensuring complete removal of the tertiary amine.

Part 4: Workflow Visualization

HinsbergSeparation Mix Crude Amine Mixture (1°, 2°, 3° Nitroanilines) TsCl Add TsCl / 10% NaOH (aq) Stir 4 hours Mix->TsCl Filter Phase Separation TsCl->Filter AqPhase Aqueous Phase (1° Sulfonamide Salt) Filter->AqPhase Soluble OrgPhase Organic Phase (2° Sulfonamide + 3° Amine) Filter->OrgPhase Insoluble Acidify Acidify with HCl AqPhase->Acidify AcidWash Wash with 2M HCl OrgPhase->AcidWash OneDeg Precipitated 1° Amine Derivative (Discard or Recycle) Acidify->OneDeg OrgPhase2 Organic Phase (2° Sulfonamide) AcidWash->OrgPhase2 AqPhase2 Aqueous Acid Phase (3° Amine Salt) AcidWash->AqPhase2 Hydrolysis2 Acidic Hydrolysis (H2SO4 / Heat) & Neutralize OrgPhase2->Hydrolysis2 BaseNeutralize Neutralize (NaOH) AqPhase2->BaseNeutralize TwoDeg Target Isolated: 3-Nitro-N-pentylaniline Hydrolysis2->TwoDeg ThreeDeg Recovered 3° Amine (N,N-Dipentyl-3-nitroaniline) BaseNeutralize->ThreeDeg

Workflow for the chemical separation of primary, secondary, and tertiary nitroanilines.

Part 5: References

Sources

Optimization

Technical Support Center: Degradation &amp; Metabolic Profiling of 3-Nitro-N-pentylaniline

Welcome to the Technical Support Center for 3-Nitro-N-pentylaniline (CAS: 918499-57-7). This resource is engineered for researchers, analytical chemists, and drug development professionals investigating the environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Nitro-N-pentylaniline (CAS: 918499-57-7). This resource is engineered for researchers, analytical chemists, and drug development professionals investigating the environmental remediation, pharmacokinetic profiling, and analytical degradation of this specific N-alkylated nitroaromatic building block.

By synthesizing field-proven methodologies with fundamental chemical causality, this guide ensures your experimental workflows are robust, self-validating, and scientifically grounded.

Part 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: What are the primary metabolic degradation pathways of 3-Nitro-N-pentylaniline in in vitro microsome assays? A: In hepatic microsomal incubations, degradation proceeds via two competing, enzyme-driven pathways:

  • CYP450-Mediated N-Dealkylation: Cytochrome P450 enzymes (primarily the CYP3A family) catalyze the α -carbon hydroxylation of the pentyl chain. This unstable hemiaminal intermediate spontaneously collapses, yielding 3-nitroaniline and pentanal .

  • Nitroreduction: Cytosolic and microsomal nitroreductases facilitate the stepwise reduction of the nitro group ( −NO2​→−NO→−NHOH→−NH2​ ), ultimately yielding N-pentylbenzene-1,3-diamine . The intermediate nitroso ( −NO ) and hydroxylamine ( −NHOH ) species are highly reactive and can covalently bind to assay proteins if not properly trapped.

Q2: How do Advanced Oxidation Processes (AOPs) degrade this compound in aqueous matrices? A: In AOPs such as the Fenton reaction ( Fe2+/H2​O2​ ) or photocatalysis ( TiO2​/UV ), degradation is driven by the non-selective, electrophilic attack of hydroxyl radicals ( ⋅OH ).

  • Initial Attack: ⋅OH abstracts hydrogen from the N-pentyl chain (leading to N-dealkylation) and adds to the electron-deficient aromatic ring (forming hydroxylated intermediates like nitrophenols) [2].

  • Mineralization: Continued oxidation leads to aromatic ring cleavage, generating short-chain aliphatic acids (e.g., oxalic and formic acid), which are ultimately mineralized into CO2​ , H2​O , and NO3−​ [3].

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Incomplete Nitroreduction in Zero-Valent Iron (ZVI) or Microbial Assays
  • Symptom: LC-MS/MS shows a plateau in the disappearance of the parent compound, with low yields of the expected diamine metabolite.

  • Causality: In ZVI assays, the accumulation of iron oxides/hydroxides (e.g., siderite) on the Fe0 surface creates a passivation layer that physically blocks electron transfer [1]. In microbial/enzymatic assays, the presence of dissolved oxygen competitively inhibits oxygen-sensitive nitroreductases.

  • Solution:

    • For ZVI: Pre-wash the iron powder with 0.1 M HCl to remove native oxide layers. Maintain the reaction pH strictly at or below 3.0 to keep Fe2+/Fe3+ soluble [3].

    • For Enzymatic: Purge the incubation buffer with high-purity N2​ or Argon for 15 minutes prior to initiating the reaction to ensure strict anaerobic conditions [4].

Issue 2: Poor Mass Balance or Missing Metabolites in LC-MS/MS
  • Symptom: The parent compound is consumed, but the quantified metabolites do not account for the total molar mass (poor mass balance).

  • Causality: 3-Nitro-N-pentylaniline degradation produces "invisible" or reactive species. Pentanal (from N-dealkylation) is highly volatile and ionizes poorly in standard ESI+. Furthermore, reactive nitroso intermediates rapidly form covalent adducts with nucleophilic residues on microsomal proteins, removing them from the soluble fraction.

  • Solution: Implement a nucleophilic trapping strategy . Add 5 mM Glutathione (GSH) to the incubation matrix. GSH will intercept reactive nitroso/hydroxylamine intermediates, forming stable, water-soluble GSH-adducts that produce a distinct neutral loss of 129 Da in MS/MS, allowing for precise quantification.

Issue 3: Catalyst Passivation in Integrated ZVI-Fenton Systems
  • Symptom: Rapid initial degradation followed by a complete halt in radical generation, accompanied by heavy brown sludge formation.

  • Causality: Adding H2​O2​ too rapidly or operating at a pH > 4.0 causes the rapid oxidation of Fe2+ to Fe3+ , which precipitates as ferric hydroxide ( Fe(OH)3​ ). This scavenges hydroxyl radicals and coats the ZVI surface [2].

  • Solution: Utilize a continuous syringe-pump infusion for H2​O2​ rather than a single bolus dose. Buffer the system strictly to pH 3.0.

Part 3: Quantitative Data Summaries

Table 1: Kinetic Parameters and Expected Intermediates across Degradation Modalities

Degradation ModalityPrimary MechanismKey Intermediates DetectedTypical t1/2​ Primary Limiting Factor
CYP450 Microsomes N-Dealkylation3-Nitroaniline, Pentanal15 - 45 minNADPH depletion, enzyme saturation
Nitroreductase Assay Stepwise ReductionN-Pentylbenzene-1,3-diamine30 - 90 minDissolved O2​ inhibition
ZVI Reduction ( Fe0 ) Surface Electron TransferN-Pentylbenzene-1,3-diamine2 - 6 hoursSurface passivation (oxide layer) [1]
Fenton Oxidation ⋅OH Radical AttackNitrophenols, Aliphatic acids10 - 30 min pH>4.0 causing Fe3+ precipitation[2]

Part 4: Step-by-Step Methodologies

Protocol A: In Vitro CYP450 Metabolic Stability & Trapping Assay

This protocol is a self-validating system designed to measure N-dealkylation while capturing reactive intermediates.

  • Matrix Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL human liver microsomes (HLM), 5 mM Glutathione (GSH), and 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Add 3-Nitro-N-pentylaniline to a final concentration of 1 µM (keep organic solvent 0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: CYP450 enzymes are monooxygenases that strictly require the continuous transfer of electrons from NADPH to function.

  • Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, preventing artifactual degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, scanning for the parent mass, 3-nitroaniline, and GSH-adducts.

Protocol B: Integrated ZVI-Fenton Aqueous Degradation Assay

This protocol utilizes zero-valent iron to first reduce the nitro group, followed by Fenton oxidation to cleave the aromatic ring [3].

  • Matrix Adjustment: Prepare 100 mL of an aqueous solution containing 50 µM 3-Nitro-N-pentylaniline. Adjust the pH strictly to 3.0 using 0.1 M H2​SO4​ .

  • ZVI Reduction Phase: Add 1.0 g/L of acid-washed zero-valent iron ( Fe0 ) powder. Stir continuously at 300 rpm under a nitrogen headspace for 60 minutes.

    • Causality: Fe0 acts as an electron donor, reducing the −NO2​ group to −NH2​ , making the aromatic ring more electron-rich and susceptible to subsequent electrophilic radical attack.

  • Fenton Initiation: After 60 minutes, initiate the Fenton phase by slowly infusing H2​O2​ to a final concentration of 10 mM. The Fe2+ generated during the ZVI phase acts as the catalyst.

  • Quenching: Withdraw 1 mL samples and immediately quench with 0.1 mL of 1 M sodium thiosulfate to neutralize residual H2​O2​ . Filter through a 0.22 µm PTFE syringe filter prior to HPLC and Total Organic Carbon (TOC) analysis.

Part 5: Mandatory Visualizations

MetabolicPathway Parent 3-Nitro-N-pentylaniline (Parent) Dealkylated 3-Nitroaniline + Pentanal Parent->Dealkylated CYP450 (N-Dealkylation) Reduced N-Pentylbenzene-1,3-diamine Parent->Reduced Nitroreductase (Nitro Reduction) Reactive Nitroso / Hydroxylamine Intermediates Parent->Reactive CYP450 (N-Hydroxylation) Adducts GSH Adducts (Trapped) Reactive->Adducts +GSH (Nucleophilic Trapping)

Figure 1: Metabolic degradation of 3-Nitro-N-pentylaniline via CYP450 and nitroreductases.

AOPWorkflow Step1 1. pH Adjustment (pH 3.0) Prevents Fe precipitation Step2 2. ZVI Addition (Fe0) Reduces -NO2 to -NH2 Step1->Step2 Step3 3. H2O2 Addition Initiates Fenton Reaction Step2->Step3 Step4 4. Hydroxyl Radical Attack Dealkylation & Ring Cleavage Step3->Step4 Step5 5. LC-MS/MS & TOC Analysis Quantifies Mineralization Step4->Step5

Figure 2: Integrated Zero-Valent Iron (ZVI) and Fenton oxidation workflow for degradation.

References

  • Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere / PubMed. URL:[Link]

  • Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials / PubMed. URL:[Link]

  • Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI) reduction and ZVI/H2O2 oxidation process. RSC Advances. URL:[Link]

  • Substrate Selectivity of a 3-Nitrophenol-Induced Metabolic System in Pseudomonas putida 2NP8 Transforming Nitroaromatic Compounds into Ammonia under Aerobic Conditions. Applied and Environmental Microbiology. URL:[Link]

Troubleshooting

Technical Support Center: Stabilizing 3-Nitro-N-pentylaniline in Solution

Welcome to the technical support center for 3-Nitro-N-pentylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Nitro-N-pentylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of 3-Nitro-N-pentylaniline in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to 3-Nitro-N-pentylaniline Stability

3-Nitro-N-pentylaniline is a substituted nitroaromatic amine, and like many compounds in this class, it is susceptible to degradation under various conditions. The presence of the nitro group, the amino group, and the alkyl chain introduces several potential pathways for chemical transformation. Understanding these vulnerabilities is the first step toward effective stabilization. The primary factors influencing the stability of 3-Nitro-N-pentylaniline in solution are exposure to light, temperature, pH, and the presence of oxidizing agents. Degradation can manifest as discoloration of the solution, the appearance of unexpected peaks in analytical chromatograms, and inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 3-Nitro-N-pentylaniline solution has turned yellow/brown. What is the likely cause?

Discoloration, typically a shift to a yellow or brown hue, is a common indicator of degradation for nitroaniline compounds.[1] This is often due to oxidation and/or photodegradation. Exposure to ambient light and atmospheric oxygen can lead to the formation of colored byproducts. For related compounds like N-phenylaniline, oxidation can lead to the formation of various nitrated and nitrosated derivatives which are often colored.[1]

Q2: What are the primary degradation products of 3-Nitro-N-pentylaniline I should be aware of?

While specific degradation pathways for 3-Nitro-N-pentylaniline are not extensively documented, we can infer likely products based on similar molecules like 3-nitroaniline and other N-alkylanilines. The primary degradation pathways are likely to be:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso compounds and further polymerization, contributing to discoloration.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2]

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the amide bond in related structures can be susceptible to hydrolysis, though this is less of a concern for a secondary amine.

For a similar compound, 2-(2-Hydroxyethoxy)-4-nitroaniline, forced degradation studies under acidic, basic, and oxidative conditions are recommended to identify potential degradation products.[2]

Q3: What are the optimal storage conditions for 3-Nitro-N-pentylaniline solutions to minimize degradation?

To ensure the long-term stability of your 3-Nitro-N-pentylaniline solutions, the following storage conditions are recommended:

  • Protection from Light: Always store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]

  • Controlled Temperature: Store solutions at a cool and consistent temperature. Refrigeration (2-8 °C) is generally advisable, but you should first confirm the solubility of 3-Nitro-N-pentylaniline in your chosen solvent at this temperature to prevent precipitation. For the solid form of the related 3-nitroaniline, storage below +30°C is recommended.[3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, purging the solution with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.[1]

  • Proper Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[4]

Q4: How can I monitor the stability of my 3-Nitro-N-pentylaniline solution?

The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5] This technique can separate the parent 3-Nitro-N-pentylaniline from its degradation products. Regular analysis of your stock and working solutions will allow you to quantify the parent compound and detect the emergence of any impurity peaks over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with 3-Nitro-N-pentylaniline solutions.

Issue Possible Causes Recommended Actions
Unexpected peaks in HPLC chromatogram - Degradation of the compound in solution.- Interaction with the solvent.- Contamination of the analytical system.- Prepare fresh solutions for analysis.- Investigate the stability of 3-Nitro-N-pentylaniline in your chosen solvent by running a time-course experiment.- Run a blank (solvent only) injection to check for system contamination.[2]
Inconsistent experimental results - Use of a degraded stock solution.- Inconsistent storage conditions between experiments.- Regularly check the purity of your stock solutions using HPLC.- Standardize and document your solution preparation and storage procedures meticulously.- If degradation is suspected, prepare a fresh stock solution from a new container of the solid compound.[2]
Precipitation of the compound in solution - The solution is supersaturated at the storage temperature.- The solvent has partially evaporated.- Degradation products are less soluble.- Determine the solubility of 3-Nitro-N-pentylaniline in your solvent at various temperatures.- Ensure containers are tightly sealed to prevent solvent evaporation.- Analyze the precipitate to determine if it is the parent compound or a degradation product.
Significant decrease in the parent compound peak area over time - The compound is degrading in the solution.- Review your storage conditions (light, temperature, atmosphere).- Consider using a different solvent where the compound may be more stable.- Prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized 3-Nitro-N-pentylaniline Stock Solution

This protocol describes the steps for preparing a stock solution of 3-Nitro-N-pentylaniline with enhanced stability.

Materials:

  • 3-Nitro-N-pentylaniline (solid)

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Amber glass volumetric flask

  • Amber glass storage vials with PTFE-lined caps

  • Inert gas (argon or nitrogen) source with a gentle stream delivery system

  • Analytical balance

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of 3-Nitro-N-pentylaniline solid using an analytical balance.

  • Dissolution: Transfer the solid to an amber glass volumetric flask. Add a portion of the chosen solvent and sonicate for 5-10 minutes to aid dissolution. Once dissolved, bring the solution to the final volume with the solvent.

  • Inert Gas Purge: To minimize oxidative degradation, gently bubble argon or nitrogen gas through the solution for 2-5 minutes.

  • Aliquoting and Storage: Immediately aliquot the solution into smaller amber glass vials. This minimizes the number of times the main stock is opened.

  • Headspace Purge and Sealing: Before sealing each vial, gently flush the headspace with the inert gas. Tightly seal the vials with PTFE-lined caps.

  • Storage Conditions: Store the vials at 2-8 °C, protected from light.

Protocol 2: HPLC Method for Monitoring Stability

This protocol provides a general reverse-phase HPLC method for assessing the stability of 3-Nitro-N-pentylaniline solutions.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dilute a small aliquot of your 3-Nitro-N-pentylaniline solution with the mobile phase to a suitable concentration for UV detection. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase: A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape. The exact ratio should be optimized for your specific system and to achieve good separation between the parent peak and any degradation products.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Monitor at a wavelength appropriate for 3-Nitro-N-pentylaniline and its potential degradation products (a photodiode array detector is useful for initial method development). A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Analysis: Inject your prepared sample. The stability is assessed by monitoring the peak area of the parent compound over time. The appearance and growth of new peaks are indicative of degradation.

Visualizing Degradation and Stabilization

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Results or Visible Degradation B Check Solution Appearance (Discoloration, Precipitate) A->B C Analyze by HPLC B->C D Compare to Reference (Freshly Prepared Solution) C->D E Parent Peak Area Decreased? D->E F New Peaks Appeared? D->F G Review Storage Conditions (Light, Temp, Atmosphere) E->G Yes H Review Solution Preparation (Solvent, Headspace) E->H Yes F->G Yes F->H Yes I Implement Corrective Actions: - Use Amber Vials - Refrigerate - Purge with Inert Gas G->I J Prepare Fresh Solution H->J I->J

Caption: A troubleshooting workflow for identifying and addressing stability issues with 3-Nitro-N-pentylaniline solutions.

Potential Degradation Pathways

G A 3-Nitro-N-pentylaniline B Oxidized Products (e.g., Nitroso compounds) A->B O2 C Photodegradation Products A->C Light (hν) D Polymers B->D C->D

Caption: Simplified potential degradation pathways for 3-Nitro-N-pentylaniline in solution.

References

  • PubChem. (n.d.). 3-Nitro-N-pentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-o-toluidine.
  • ChemWhat. (n.d.). 3-Nitroaniline CAS#: 99-09-2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.).
  • Sdfine. (n.d.). P-NITROANILINE.
  • SciSpace. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide.
  • ResearchGate. (2020).
  • PubMed. (2007).
  • Eawag-BBD. (2009).
  • ResearchGate. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • MDPI. (2024).
  • Synquest Labs. (n.d.). 3-Nitroaniline.
  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS.

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3-Nitro-N-pentylaniline Isomers

Welcome to the Analytical Support Knowledge Base. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Knowledge Base. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Separating positional isomers of alkylated nitroanilines is a notoriously complex chromatographic challenge. This guide deconstructs the physicochemical behavior of 3-Nitro-N-pentylaniline, explains the mechanistic causality behind common failures, and provides a self-validating protocol to ensure absolute data integrity in your drug development or materials research workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do the positional isomers (2-nitro, 3-nitro, and 4-nitro-N-pentylaniline) co-elute as a single broad peak on my standard C18 column?

The Causality: In reversed-phase chromatography, retention on a C18 column is driven almost entirely by dispersive hydrophobic interactions. The addition of a 5-carbon (N-pentyl) chain significantly increases the overall hydrophobicity of the aniline derivative. This highly nonpolar alkyl chain dominates the interaction with the C18 stationary phase, effectively "masking" the subtle polarity and dipole moment differences caused by the spatial position of the nitro group on the aromatic ring.

The Solution: You must shift the separation mechanism from purely hydrophobic to shape-selective and electronic interactions. Advanced stationary phases, such as or, have demonstrated superior baseline separation of nitroaniline positional isomers due to their rigid pore structures and specific host-guest interactions[1][2]. For routine laboratory setups, switching to a Pentafluorophenyl (PFP) column is highly recommended. The fluorinated ring introduces π−π , dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to the steric hindrance and electronic distribution of the ortho, meta, and para positions.

Q2: My 3-Nitro-N-pentylaniline peak exhibits severe tailing (Asymmetry factor > 2.0). How can I correct this?

The Causality: Peak tailing in N-alkylanilines is primarily caused by secondary interactions between the basic secondary amine group and residual, unendcapped acidic silanols on the silica support. At a neutral pH, these silanols are ionized ( SiO− ) and act as powerful cation exchangers, trapping the protonated amine as it travels through the column bed.

The Solution: As noted in standard methods for the , modifying the mobile phase is critical[3]. You must add an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Formic acid, to lower the pH to ~2.0. This suppresses silanol ionization (keeping them neutral as SiOH ) and ensures the secondary amine is consistently and fully protonated, completely eliminating the ion-exchange tailing effect.

Q3: The retention time is excessively long compared to standard nitroanilines. How should I adjust my gradient?

The Causality: The extended retention time is a direct consequence of the N-pentyl chain, which drastically increases the partition coefficient (Log P) of the molecule compared to bare, unsubstituted nitroanilines.

The Solution: To accelerate mass transfer and elute the compound efficiently without losing isomer resolution, increase the elution strength of your mobile phase. Start your gradient at a higher percentage of organic modifier (e.g., 40% Acetonitrile) and increase the column temperature to 40°C . Elevated temperatures decrease mobile phase viscosity and improve the diffusion kinetics of the bulky N-pentyl group, resulting in sharper peaks and shorter run times.

Part 2: Quantitative Data & Column Selection

To make informed method development decisions, refer to the physicochemical and stationary phase data summarized below.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureProperty / CharacteristicChromatographic Implication
N-Pentyl Chain Highly Hydrophobic (High Log P)Increases retention time drastically on reversed-phase (RP) columns; masks isomer differences.
Secondary Amine Basic (pKa ~ 2.5 - 3.5)Prone to ion-exchange interactions with residual silanols, causing severe peak tailing at neutral pH.
Nitro Group Positional Variance (ortho, meta, para)Subtle differences in dipole moment require shape-selective or π−π interactive stationary phases for resolution.

Table 2: Stationary Phase Selection for Nitro-N-pentylaniline Isomers

Column ChemistryPrimary Interaction MechanismSuitability for Positional IsomersRecommendation
Standard C18 Hydrophobic (Dispersive)Poor. The pentyl chain dominates retention.Not recommended for isomer resolution.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-bondingExcellent. Fluorinated ring discriminates based on nitro group position.First-line choice for routine analytical labs.
COF-300 / MIL-53(Fe) Shape Selectivity, Host-GuestSuperior. Rigid pore structures offer extreme selectivity for structural isomers.Ideal for complex, difficult-to-resolve mixtures.

Part 3: Self-Validating Experimental Protocol

A robust protocol must prove its own validity before sample analysis begins. This step-by-step methodology incorporates a System Suitability Test (SST) to ensure the system is operating correctly.

Phase 1: Preparation
  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v). Rationale: Lowers pH to ~2.0 to protonate silanols and prevent amine tailing.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Sample Solvent: Dissolve samples in 50:50 Mobile Phase A:B to prevent solvent-mismatch peak distortion.

Phase 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Rationale: Enhances mass transfer of the bulky pentyl chain.

  • Detection: UV at 254 nm (optimal for nitroaromatic absorbance)[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus analytes)

    • 2.0 - 12.0 min: 40% to 75% B (Linear gradient for elution)

    • 12.0 - 15.0 min: 75% B (Column wash)

    • 15.0 - 20.0 min: 40% B (Re-equilibration)

Phase 3: System Suitability Testing (The Self-Validation Step)

Before injecting unknown samples, inject a standard mixture containing 2-nitro, 3-nitro, and 4-nitro-N-pentylaniline (10 µg/mL each). The system is only validated if the following criteria are met:

  • Resolution ( Rs​ ): > 1.5 between all three isomer peaks (Baseline separation).

  • Tailing Factor ( Tf​ ): < 1.2 for the 3-Nitro-N-pentylaniline peak (Confirms suppression of secondary interactions).

  • Precision: Retention time Relative Standard Deviation (RSD) < 1.0% over 3 consecutive injections.

Part 4: Visual Workflow for Method Optimization

HPLC_Optimization Start Initial HPLC Run (Standard C18, Neutral pH) Eval Evaluate Chromatogram Start->Eval Coelution Issue: Isomer Co-elution (2-, 3-, 4-nitro) Eval->Coelution Poor Resolution (Rs < 1.5) Tailing Issue: Severe Peak Tailing (Secondary Amine) Eval->Tailing Asymmetry (Tf > 1.5) Retention Issue: Excessive Retention (Hydrophobic Pentyl) Eval->Retention High Capacity (k' > 10) Sol_Coelution Switch to PFP, MIL-53(Fe), or COF-300 Column Coelution->Sol_Coelution Sol_Tailing Add 0.1% TFA/FA or Use End-Capped Column Tailing->Sol_Tailing Sol_Retention Increase % Acetonitrile or Column Temp (40°C) Retention->Sol_Retention Opt Optimized Separation of 3-Nitro-N-pentylaniline Sol_Coelution->Opt Sol_Tailing->Opt Sol_Retention->Opt

Workflow for troubleshooting and optimizing HPLC separation of alkyl-nitroaniline isomers.

Part 5: References

  • ACS Applied Materials & Interfaces. "Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation." ACS Publications. URL:[Link]

  • RSC Advances. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column." RSC Publishing. URL:[Link]

  • LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." Chromatography Online. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Nitro-N-pentylaniline NMR Analysis

Welcome to the technical support guide for the NMR analysis of 3-Nitro-N-pentylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the NMR analysis of 3-Nitro-N-pentylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the spectral interpretation of this compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My aromatic signals between 7.0-8.0 ppm are complex and overlapping. How can I confidently assign the protons on the nitro-substituted ring?

Answer:

This is a common and expected challenge. The substitution pattern of 3-Nitro-N-pentylaniline results in four distinct aromatic protons with chemical shifts that can be close together, further complicated by spin-spin coupling. The electron-withdrawing nature of the nitro group and the electron-donating nature of the N-pentylamino group create a complex electronic environment.

Causality & Strategy:

The proton ortho to the nitro group (H-2) is typically the most deshielded and will appear furthest downfield. The proton ortho to the amino group (H-4) and the proton para to the nitro group (H-6) will be shifted upfield relative to benzene (7.36 ppm), while the proton between the two groups (H-5) will also have a distinct chemical shift. Their coupling patterns (J-coupling) are key to assignment.

Troubleshooting Protocol:

  • Re-examine Coupling Patterns: Look for the characteristic splitting. For instance, H-5 should appear as a triplet (or more accurately, a doublet of doublets with similar J-values) due to coupling with H-4 and H-6. H-2, H-4, and H-6 will likely appear as complex multiplets or doublets of doublets.

  • Change NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[1] Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often resolve overlapping signals.[1] The aromatic solvent-induced shifts (ASIS) in benzene-d₆ can be particularly helpful in spreading out the signals.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This is the most direct method to establish proton-proton coupling. A COSY spectrum will show cross-peaks between protons that are coupled. For example, you will see a correlation between H-4 and H-5, and between H-5 and H-6.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, which is useful for confirming assignments. For example, the N-H proton should show a NOESY correlation to the adjacent aromatic protons (H-2 and H-4). The methylene protons (N-CH₂) of the pentyl group should also show correlations to H-2 and H-6.

Question 2: I'm seeing unexpected peaks in my spectrum, particularly a singlet around 7.26 ppm and some signals in the 1-4 ppm range. Are these impurities?

Answer:

It is highly likely that these are not impurities from your reaction but are residual solvents from your sample preparation or purification steps. Identifying these is crucial for accurate interpretation.

Causality & Strategy:

Deuterated solvents are never 100% isotopically pure, so they will always show a small residual peak.[2] For example, CDCl₃ (deuterochloroform) almost always shows a singlet at 7.26 ppm. Other common laboratory solvents like acetone, ethyl acetate, or dichloromethane are often retained in samples even after drying under high vacuum and will appear in the spectrum.[1][3]

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to established tables of common NMR impurities. Resources from suppliers like Sigma-Aldrich or publications on the topic are invaluable for this purpose.[3][4]

    • Chloroform (in CDCl₃): ~7.26 ppm

    • Water (H₂O): Varies with solvent, ~1.56 ppm in CDCl₃.

    • Acetone: ~2.17 ppm

    • Ethyl Acetate: ~1.26, 2.05, and 4.12 ppm[5]

  • Sample Purification: If solvent peaks are significant, re-purify your sample. To remove stubborn solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane, and then remove the solvent under reduced pressure. Repeating this process can effectively displace the tenacious solvent.[1]

  • Check for Synthesis Byproducts: Consider the synthesis route of 3-Nitro-N-pentylaniline. Potential impurities could include unreacted 3-nitroaniline or byproducts from the N-alkylation step. For example, 3-nitroaniline would show a different set of aromatic signals and a characteristic NH₂ peak.[6][7]

Question 3: The N-H proton signal is either very broad or completely absent. How can I confirm its presence and chemical shift?

Answer:

The N-H proton signal is often broad and has a variable chemical shift due to factors like hydrogen bonding, exchange with trace amounts of water, and quadrupolar coupling with the adjacent ¹⁴N nucleus.

Causality & Strategy:

Protons attached to heteroatoms like nitrogen (or oxygen) are "exchangeable".[2] They can rapidly exchange with other labile protons in the sample, such as those from trace water. This rapid exchange on the NMR timescale leads to signal broadening or disappearance. The rate of this exchange is dependent on temperature, concentration, and solvent.

Troubleshooting Protocol:

  • D₂O Shake: This is the definitive test for an N-H (or O-H) proton.[1]

    • Acquire your standard ¹H NMR spectrum.

    • Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for a minute.

    • Re-acquire the spectrum.

    • The N-H proton will exchange with deuterium (N-D), and its corresponding peak will disappear from the ¹H spectrum.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper N-H signal. Conversely, higher temperatures can also sometimes sharpen the signal by moving the exchange into the fast-exchange regime.

  • Spin Decoupling: In some cases, the N-H proton couples to the adjacent methylene (N-CH₂) protons. A spin decoupling experiment, where the N-H frequency is irradiated while observing the methylene protons, can confirm this coupling by causing the methylene multiplet to simplify.[8]

Predicted NMR Data for 3-Nitro-N-pentylaniline

The following table provides predicted ¹H and ¹³C NMR chemical shifts based on data for 3-nitroaniline and other N-alkylanilines.[6][7][9] Actual values may vary depending on solvent and concentration.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
N-H~4.0 - 5.0Broad SingletN/A
Aromatic H-2~7.6 - 7.8d or dd~110 - 115
Aromatic H-4~6.8 - 7.0d or dd~115 - 120
Aromatic H-5~7.2 - 7.4t or dd~130
Aromatic H-6~6.7 - 6.9d or dd~105 - 110
Aromatic C-1 (C-NH)N/AN/A~148 - 150
Aromatic C-3 (C-NO₂)N/AN/A~149 - 151
N-CH₂ -(CH₂)₃-CH₃~3.1 - 3.3t~44 - 46
N-CH₂-CH₂ -(CH₂)₂-CH₃~1.6 - 1.8quintet~29 - 31
N-(CH₂)₂-CH₂ -CH₂-CH₃~1.3 - 1.5m~28 - 30
N-(CH₂)₃-CH₂ -CH₃~1.3 - 1.5sextet~22 - 24
N-(CH₂)₄-CH₃ ~0.9 - 1.0t~14

d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Workflow & Logic Diagrams

The following diagram outlines a systematic approach to troubleshooting common NMR spectral issues for 3-Nitro-N-pentylaniline.

G start Start: Acquire ¹H NMR Spectrum check_peaks Problem Identification Overlapping Aromatic Signals Unexpected Peaks Broad/Missing N-H Peak Poor Resolution start->check_peaks aromatic_sol Solution: Overlapping Signals 1. Change Solvent (e.g., Benzene-d₆) 2. Run 2D COSY/NOESY check_peaks:f0->aromatic_sol impurity_sol Solution: Unexpected Peaks 1. Consult Impurity Tables 2. Re-purify Sample 3. Check Synthesis Byproducts check_peaks:f1->impurity_sol nh_sol Solution: N-H Peak Issue 1. Perform D₂O Shake 2. Run Variable Temp (VT) NMR check_peaks:f2->nh_sol resolution_sol Solution: Poor Resolution 1. Check Sample Concentration 2. Ensure Homogeneity (No Solids) 3. Re-shim Spectrometer check_peaks:f3->resolution_sol end Spectrum Interpreted aromatic_sol->end impurity_sol->end nh_sol->end resolution_sol->end

Caption: Troubleshooting workflow for 3-Nitro-N-pentylaniline NMR analysis.

References

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Wang, L., et al. (2021). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 11(34), 20958-20962. Retrieved from [Link]

  • Brainly.com. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). How To Interpret An NMR Spectrum. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Optimization

Process Chemistry Technical Support Center: Scaling Up 3-Nitro-N-pentylaniline Synthesis

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-Nitro-N-pentylaniline presents unique challenges at the intersection of chemoselectivity and process safety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-Nitro-N-pentylaniline presents unique challenges at the intersection of chemoselectivity and process safety. The electron-deficient nature of the 3-nitroaniline starting material complicates nucleophilic attack, while the thermal instability of nitroaromatics demands stringent thermal controls.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure safe, high-yield scale-up.

Route Selection & Quantitative Comparison

In early-stage discovery, researchers often rely on direct N-alkylation (using 1-bromopentane and a base). However, during scale-up, this route is notoriously prone to over-alkylation and requires harsh, prolonged heating. Conversely, reductive amination using pentanal and Sodium Triacetoxyborohydride (STAB) inherently arrests at mono-alkylation and operates under mild conditions, preserving the labile nitro group [1, 3].

Table 1: Scale-Up Viability of Synthetic Routes
ParameterReductive Amination (STAB)Reductive Amination (NaBH₃CN)Direct Alkylation (1-Bromopentane)
Mono-alkylation Selectivity High (>95%) Moderate (80-90%)Low (<70%, prone to over-alkylation)
Toxicity / Off-gassing Low (No HCN generated)High (HCN gas risk on workup)Moderate (Alkyl halide toxicity)
Exotherm Risk on Scale Moderate (Controlled via addition)ModerateHigh (Requires extended heating >80°C)
Nitro-group Compatibility Excellent (No reduction)ExcellentGood (But thermal degradation risk)

Process Safety & Troubleshooting Logic

G Start 3-Nitroaniline Starting Material Route1 Reductive Amination (Pentanal + STAB) Start->Route1 Preferred Route Route2 Direct Alkylation (1-Bromopentane + Base) Start->Route2 High Risk Route Issue1 Issue: Sluggish Imine Formation (Weak Nucleophile) Route1->Issue1 Safety Hazard: Thermal Runaway Nitroaromatic Decomposition Route1->Safety Issue2 Issue: Over-alkylation (N,N-dipentylation) Route2->Issue2 Route2->Safety Fix1 Fix: Acid Catalysis (AcOH) Pre-mix before STAB Issue1->Fix1 Fix2 Fix: Stoichiometric Control Limit alkyl halide Issue2->Fix2 Fix3 Fix: Controlled Addition Maintain Temp < 40°C Safety->Fix3

Decision tree and troubleshooting logic for 3-Nitro-N-pentylaniline synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: Why does our reductive amination stall at 50-60% conversion, even when using excess STAB? Causality: 3-Nitroaniline is an electron-deficient, weakly basic amine. The rate-limiting step in this reaction is the formation of the intermediate iminium ion, not the reduction itself. If STAB is added immediately, it prematurely reduces the unreacted pentanal into pentanol before the imine can form, starving the reaction of the aldehyde [1]. Fix: Implement a two-step "pre-formation" protocol. Mix 3-nitroaniline, pentanal, and a catalytic amount of glacial acetic acid (AcOH) for 2 hours before adding the reducing agent.

Mechanism A 3-Nitroaniline + Pentanal B Carbinolamine Intermediate A->B AcOH Catalyst C Iminium Ion (Rate-Limiting) B->C -H2O D 3-Nitro-N-pentylaniline (Product) C->D STAB Reduction (Fast)

Mechanistic pathway of STAB-mediated reductive amination of 3-nitroaniline.

Q2: Why are we seeing high levels of N,N-dipentyl-3-nitroaniline during the direct alkylation scale-up? Causality: Direct alkylation with 1-bromopentane follows SN2 kinetics. Once the mono-alkylated product forms, the resulting secondary amine is significantly more nucleophilic than the primary 3-nitroaniline starting material. This leads to a rapid second alkylation event[3]. Fix: Abandon direct alkylation for scale-up. Reductive amination inherently halts at mono-alkylation because the secondary amine product cannot form an iminium ion with another equivalent of aldehyde under standard conditions.

Q3: What are the critical process safety parameters for scaling up this nitroaromatic synthesis? Causality: Nitroaromatic compounds possess high C-NO₂ bond dissociation energies but are prone to highly exothermic, autocatalytic decomposition (thermal runaway) at elevated temperatures or under strongly alkaline conditions. The heat of decomposition can exceed 1050 kJ/kg, which overwhelms standard reactor cooling jackets [2]. Furthermore, as you scale up, the surface-area-to-volume ratio decreases drastically, trapping heat [4]. Fix: Avoid direct alkylation routes that require prolonged heating (>80°C). Use the STAB reductive amination route at <40°C. Implement controlled, portion-wise addition of STAB to manage the mild reduction exotherm, and strictly avoid strong bases (like NaOH) during workup.

Self-Validating Scale-Up Protocol (1-kg Scale)

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Reactor Preparation & Imine Pre-formation

  • Purge a 20 L jacketed glass-lined reactor with N₂.

  • Charge 1.00 kg (7.24 mol) of 3-nitroaniline and 10 L of 1,2-dichloroethane (DCE).

  • Add 0.65 kg (7.60 mol, 1.05 eq) of pentanal.

  • Add 0.43 kg (7.24 mol, 1.0 eq) of glacial acetic acid to catalyze imine formation.

  • Stir at 20°C for 2.5 hours.

Validation Checkpoint 1: Pull an aliquot for HPLC analysis. Do not proceed to Step 2 until HPLC confirms >90% conversion of 3-nitroaniline to the carbinolamine/imine intermediate. If <90%, continue stirring for 1 additional hour.

Step 2: Controlled Reduction

  • Cool the reactor jacket to 5°C.

  • Begin portion-wise addition of 2.15 kg (10.1 mol, 1.4 eq) of Sodium Triacetoxyborohydride (STAB) over 3 hours.

  • Maintain internal temperature strictly below 15°C.

Validation Checkpoint 2: Monitor internal temperature continuously. If T > 15°C, halt STAB addition immediately and increase jacket cooling. High temperatures will cause premature reduction of unreacted pentanal.

  • Once addition is complete, warm to 20°C and stir for 6 hours.

Validation Checkpoint 3: Verify complete consumption of the iminium intermediate via LC-MS before initiating the quench.

Step 3: Quench & Workup

  • Cool the reaction mixture to 10°C.

  • Quench carefully by adding 5 L of saturated aqueous NaHCO₃ over 1 hour.

Validation Checkpoint 4: Ensure the aqueous layer pH is ~7.5 to 8.0. Never use strong bases (e.g., 5N NaOH), as strongly alkaline conditions risk catastrophic nitroaromatic thermal degradation [2].

  • Separate the phases. Wash the organic layer with 3 L of brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure (water bath <40°C) to yield 3-Nitro-N-pentylaniline.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness / Organic Chemistry Portal.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Nitro-N-pentylaniline and its Isomeric Precursors

Introduction: The Strategic Utility of Nitroanilines in Modern Synthesis Nitroanilines are foundational pillars in the architecture of organic synthesis, serving as critical intermediates in the production of dyes, pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Nitroanilines in Modern Synthesis

Nitroanilines are foundational pillars in the architecture of organic synthesis, serving as critical intermediates in the production of dyes, pharmaceuticals, and advanced materials.[1][2][3] The three primary isomers—2-nitroaniline, 3-nitroaniline, and 4-nitroaniline—each possess distinct electronic and steric properties dictated by the relative positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂).[4] These inherent characteristics govern their reactivity, basicity, and physical properties.

However, the true versatility of these molecules is unlocked through derivatization. N-alkylation, the process of adding an alkyl chain to the amino group, is a powerful strategy for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability.[5] This guide provides a detailed comparative analysis of 3-Nitro-N-pentylaniline, a representative N-alkylated derivative, against its foundational nitroaniline precursors. We will explore how the introduction of a pentyl group fundamentally alters the molecule's profile, offering researchers and drug development professionals a clear understanding of its comparative advantages and potential applications.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The addition of a five-carbon alkyl chain to the 3-nitroaniline scaffold imposes significant, predictable changes to its physical properties. The most profound of these is the dramatic increase in lipophilicity and the corresponding decrease in aqueous solubility. This shift is critical for applications requiring enhanced solubility in organic media or for tuning the pharmacokinetic profile of a potential drug candidate.

The table below summarizes the key physicochemical differences between 3-Nitro-N-pentylaniline and the parent nitroaniline isomers.

Property3-Nitro-N-pentylaniline2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
Molecular Weight ( g/mol ) 208.26[6]138.12[1]138.12[1]138.12[1]
Appearance -Orange Solid[1]Yellow Solid[1]Yellow Powder[1]
Melting Point (°C) Not available71.5[1]114[1]146 - 149[1]
Boiling Point (°C) Not available284[1]306[1]332[1]
pKa (of conjugate acid) ~2.6-2.8 (Predicted)~ -0.3[4]~ 2.5[1][4]~ 1.0[1][4]
Solubility in Water Very Low (Predicted)0.117 g/100 mL[1]0.1 g/100 mL[1]0.08 g/100 mL[1]
XLogP3 (Lipophilicity) 3.5[6]1.851.371.39

Analysis of Property Trends:

  • Melting and Boiling Points: The parent isomers exhibit a clear trend. 4-nitroaniline has the highest melting point due to its symmetrical structure, which allows for efficient packing into a crystal lattice.[1] 2-nitroaniline has an unusually low melting point because of strong intramolecular hydrogen bonding between the adjacent amino and nitro groups, which reduces intermolecular forces.[1] While experimental data for 3-Nitro-N-pentylaniline is scarce, the bulky, flexible pentyl group would be expected to disrupt the crystal packing seen in 3-nitroaniline, likely resulting in a significantly lower melting point.

  • Lipophilicity (XLogP3): The XLogP3 value is a measure of a compound's hydrophobicity. The N-pentyl group causes a substantial increase in this value from 1.37 (for 3-nitroaniline) to 3.5.[6] This confirms that 3-Nitro-N-pentylaniline is significantly more soluble in non-polar organic solvents and less soluble in water, a key consideration for its use in organic synthesis and for modulating bioavailability in medicinal chemistry.

  • Basicity (pKa): The basicity of the parent isomers is governed by electronic effects. 3-nitroaniline is the strongest base because the nitro group at the meta position exerts only its electron-withdrawing inductive effect (-I), leaving the amino group's lone pair more available for protonation.[4] In the ortho and para isomers, the nitro group also exerts a powerful resonance effect (-R), which directly delocalizes the lone pair and drastically reduces basicity.[1] The N-pentyl group is weakly electron-donating via induction, which slightly increases the electron density on the nitrogen. Therefore, 3-Nitro-N-pentylaniline is predicted to be a slightly stronger base than its parent, 3-nitroaniline.

Part 2: Synthesis Strategies: The N-Alkylation Workflow

The synthesis of 3-Nitro-N-pentylaniline is most directly achieved via the N-alkylation of 3-nitroaniline. This process, a nucleophilic substitution reaction, faces a primary challenge: the reduced nucleophilicity of the aniline nitrogen due to the potent electron-withdrawing effect of the nitro group.[7] Consequently, the reaction requires more forcing conditions than the alkylation of a more electron-rich aniline.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process React1 3-Nitroaniline Reaction Nucleophilic Substitution Reaction React1->Reaction React2 1-Bromopentane (or other pentyl halide) React2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonates Amine / Neutralizes HBr Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temp Elevated Temperature (e.g., 80-120 °C) Temp->Reaction Overcomes Activation Energy TLC Monitor via TLC Reaction->TLC Workup Aqueous Workup & Extraction TLC->Workup Purify Column Chromatography Workup->Purify Product 3-Nitro-N-pentylaniline Purify->Product

Caption: General workflow for the synthesis of 3-Nitro-N-pentylaniline.

Experimental Protocol: Synthesis of 3-Nitro-N-pentylaniline

This protocol describes a robust method for the N-alkylation of 3-nitroaniline. The system is self-validating through thin-layer chromatography (TLC) monitoring, which confirms the consumption of starting material and the formation of a new, less-polar product.

Materials and Reagents:

  • 3-Nitroaniline

  • 1-Bromopentane (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-nitroaniline.

  • Alkylation: Begin vigorous stirring and add 1-bromopentane (1.1 eq.) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and stabilizes charged intermediates, accelerating the reaction.[7]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The N-alkylated product will be less polar (higher Rf value) than the starting 3-nitroaniline. The reaction is complete upon the disappearance of the starting material spot.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The desired product is highly soluble in ethyl acetate due to its increased lipophilicity.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield pure 3-Nitro-N-pentylaniline.

Part 3: Comparative Reactivity and Electronic Landscape

The reactivity of a nitroaniline derivative is fundamentally tied to the electronic interplay between the amino and nitro groups. The introduction of an N-alkyl group adds another layer to this dynamic.

G cluster_ortho_para Ortho / Para Isomers cluster_meta Meta Isomer cluster_alkylated N-Alkylated Meta Isomer p_nitro 4-Nitroaniline resonance Resonance Effect (-R) Strongly withdraws lone pair Greatly reduces basicity p_nitro->resonance o_nitro 2-Nitroaniline o_nitro->resonance m_nitro 3-Nitroaniline inductive Inductive Effect (-I) only No resonance withdrawal Lone pair more available m_nitro->inductive npentyl_nitro 3-Nitro-N-pentylaniline alkyl_effect Inductive Effect (-I) from NO₂ Inductive Effect (+I) from Pentyl Slightly enhanced basicity npentyl_nitro->alkyl_effect Result Basicity Order: 3-Nitro-N-pentylaniline > 3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

Caption: Electronic factors governing the basicity of nitroanilines.

Basicity Analysis: As illustrated, 3-nitroaniline is the most basic of the simple isomers because its geometry prevents the nitro group from participating in resonance with the amino lone pair.[4][8] The N-pentyl group in 3-Nitro-N-pentylaniline adds a weak, electron-donating inductive effect (+I). This effect pushes electron density toward the nitrogen, making its lone pair slightly more available for protonation and thus slightly increasing its basicity compared to the parent 3-nitroaniline. This subtle enhancement can be important in catalytic cycles or pH-sensitive biological systems.

Reactivity in Electrophilic Aromatic Substitution (EAS): In nitroanilines, the powerful activating, ortho-, para-directing amino group dominates the directing effects over the deactivating, meta-directing nitro group.[4] For 3-Nitro-N-pentylaniline, the pentylamino group (-NH-Pentyl) will direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). While the nitro group deactivates the entire ring, substitution is still expected to occur at these activated positions, primarily at the less sterically hindered 4- and 6-positions.

Part 4: Applications and Safety Considerations

Potential Applications: The primary utility of nitroanilines lies in their role as synthetic intermediates.[3] By modifying the parent structure, 3-Nitro-N-pentylaniline offers new possibilities:

  • Soluble Dyes and Pigments: The enhanced solubility in organic polymers and solvents makes it a valuable precursor for creating dyes that are more easily incorporated into plastics, coatings, and inks.

  • Pharmaceutical Development: Increased lipophilicity can significantly alter a drug candidate's ability to cross cell membranes and the blood-brain barrier. This makes N-alkylated nitroanilines like this one interesting building blocks for tuning the ADME (absorption, distribution, metabolism, and excretion) properties of new therapeutic agents.[5]

  • Advanced Materials: The introduction of an alkyl chain can improve the processability of conducting polymers derived from aniline monomers, enabling the creation of uniform thin films for applications in printable electronics and sensors.[9]

Toxicological Profile and Safe Handling: All nitroanilines are considered toxic and must be handled with extreme caution.[10][11]

  • Primary Hazards: They are toxic by inhalation, skin contact, and ingestion.[12] A primary concern is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like dizziness, headache, and cyanosis (blue skin color).[13]

  • Handling Precautions: Always use these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Considerations for N-Alkylated Derivatives: Due to its increased lipophilicity, 3-Nitro-N-pentylaniline may be absorbed through the skin more readily than its parent compound. Therefore, stringent measures to prevent skin contact are essential.

Conclusion

3-Nitro-N-pentylaniline represents a strategic modification of the 3-nitroaniline scaffold. The introduction of the N-pentyl group does not fundamentally alter the core electronic influence of the nitro and amino groups but rather serves to fine-tune the molecule's physical properties. The most significant changes are a substantial increase in lipophilicity and solubility in organic solvents, accompanied by a slight enhancement in basicity. These modifications transform it from a simple polar intermediate into a more versatile building block, well-suited for applications in materials science, dye manufacturing, and medicinal chemistry where solubility, processability, and bioavailability are critical design parameters.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Nitroaniline Isomers. Benchchem.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
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  • National Center for Biotechnology Information. (n.d.). 3-Nitro-N-pentylaniline. PubChem. Retrieved from [Link]

  • West Liberty University. (n.d.).
  • Wikipedia. (2024). Nitroaniline. Wikipedia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-NITROANILINE. NJ.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaniline. PubChem. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. RSC Publishing.
  • Organic Chemistry Frontiers. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. RSC Publishing.
  • ACS Omega. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
  • ResearchGate. (n.d.). Schematic structures of 2-nitroaniline (2-NA), 3-nitroaniline (3-NA).... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem. Retrieved from [Link]

  • ACS Publications. (2007). Surface-Enhanced Vibrational and TPD Study of Nitroaniline Isomers.
  • Wikipedia. (n.d.). 3-Nitroaniline. Wikipedia. Retrieved from [Link]

  • Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?. Quora.
  • Organic Syntheses. (n.d.). m-Nitrodimethylaniline. Organic Syntheses. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: The Potential Role of 3-Pentylaniline in Polymer Chemistry. Benchchem.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.

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Comparative

reactivity of 3-Nitro-N-pentylaniline vs 3-nitroaniline

An in-depth guide to the comparative reactivity of 3-Nitro-N-pentylaniline and its primary amine analog, 3-nitroaniline, designed for researchers and drug development professionals. This document explores the nuanced int...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the comparative reactivity of 3-Nitro-N-pentylaniline and its primary amine analog, 3-nitroaniline, designed for researchers and drug development professionals. This document explores the nuanced interplay of electronic and steric effects that govern their chemical behavior.

Introduction: A Tale of Two Anilines

In the landscape of aromatic chemistry, substituted anilines are foundational building blocks for a vast array of dyes, pharmaceuticals, and materials.[1] Their reactivity is exquisitely sensitive to the nature of the substituents on both the aromatic ring and the nitrogen atom. This guide provides a comparative analysis of 3-nitroaniline and its N-alkylated derivative, 3-Nitro-N-pentylaniline.

While both molecules share the deactivating, meta-directing influence of a nitro group, the substitution of a hydrogen atom on the amino group with a pentyl chain introduces significant electronic and steric modifications.[1][2] Understanding these differences is critical for predicting reaction outcomes and designing rational synthetic strategies. 3-nitroaniline presents as a yellow crystalline powder, while its N-pentyl counterpart's physical properties are less documented but expected to be more nonpolar.[1][3]

Table 1: Physical and Chemical Properties

Property3-nitroaniline3-Nitro-N-pentylaniline
Molecular Formula C₆H₆N₂O₂[4]C₁₁H₁₆N₂O₂[3]
Molar Mass 138.12 g/mol [5]208.26 g/mol [3]
Appearance Yellow crystalline solid[4]Not widely documented
Melting Point 111–114 °C[1]Not widely documented
Boiling Point 306 °C[1]Not widely documented
Water Solubility Low (approx. 1 g/L at 20-25 °C)[1][6]Expected to be very low
Acidity (pKa) 2.47[4]Expected to be slightly higher than 3-nitroaniline

The Decisive Factors: Electronic and Steric Effects

The primary distinction in reactivity between the two title compounds arises from the electronic and steric properties of the N-pentyl group in 3-Nitro-N-pentylaniline.

Electronic Effects: The Inductive Push

The N-pentyl group, like other alkyl groups, is electron-donating through an inductive effect (+I effect).[7] This effect has two major consequences:

  • Increased Basicity/Nucleophilicity of Nitrogen : The +I effect of the pentyl group increases the electron density on the nitrogen atom. This makes the lone pair of electrons more available for donation to a proton (increasing basicity) or another electrophile (increasing nucleophilicity) compared to the unsubstituted amino group of 3-nitroaniline.[8]

  • Enhanced Ring Activation : While the nitrogen's lone pair is already in resonance with the benzene ring, the inductive push from the pentyl group further enriches this system. This enhances the electron-donating character of the N-pentylamino group, leading to stronger activation of the aromatic ring towards electrophilic aromatic substitution (EAS) compared to the -NH₂ group.[2][7]

The nitro group at the meta position acts as a strong electron-withdrawing group through both inductive and resonance effects, deactivating the ring.[1] However, the activating influence of the amino or N-alkylamino group still dominates, making the ring more susceptible to electrophilic attack than nitrobenzene, for instance.

G cluster_0 3-Nitro-N-pentylaniline cluster_1 Electronic Effects A N-Pentyl Group B Nitrogen Lone Pair A->B +I push E Inductive Effect (+I) Increases electron density on N B->E F Resonance Effect (+R) Activates Ring (o,p) B->F Delocalization C Aromatic Ring D Nitro Group G Withdrawing Effect (-R, -I) Deactivates Ring (m-director) D->G F->C Increases e⁻ density at o,p positions G->C Decreases e⁻ density at o,p positions

Sources

Validation

Introduction: The Significance of N-Alkylation on Nitroaniline Scaffolds

An In-Depth Spectroscopic Guide to the N-Alkylation of Nitroanilines for Researchers and Drug Development Professionals Nitroanilines are fundamental building blocks in medicinal chemistry and materials science. Their st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to the N-Alkylation of Nitroanilines for Researchers and Drug Development Professionals

Nitroanilines are fundamental building blocks in medicinal chemistry and materials science. Their structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring, creates a pronounced intramolecular charge-transfer (ICT) system. This inherent electronic push-pull mechanism is the source of their unique chemical and photophysical properties, including their use as solvatochromic dyes, precursors for pharmaceuticals, and materials for non-linear optics[1][2].

N-alkylation—the substitution of one or both hydrogen atoms on the amino nitrogen with alkyl groups—is a critical synthetic modification. In drug development, this transformation is a key strategy for modulating a molecule's physicochemical profile. It can alter lipophilicity, solubility, metabolic stability, and receptor-binding interactions by changing the steric and electronic nature of the amino group[3].

From a spectroscopic standpoint, N-alkylation provides a fascinating case study in structure-property relationships. Each successive alkylation event systematically perturbs the electronic environment of the molecule, leading to predictable and measurable changes across various spectroscopic techniques. Understanding these spectroscopic signatures is paramount for synthetic chemists and analytical scientists to confirm successful reactions, verify substitution patterns, and gain deeper insight into the molecular properties of their compounds. This guide provides a comparative analysis of the key spectroscopic changes observed upon N-alkylation of nitroanilines, supported by experimental data and detailed protocols.

Comparative Spectroscopic Analysis: Unveiling the Effects of N-Alkylation

The addition of alkyl groups to the aniline nitrogen atom induces significant and diagnosable changes in the molecule's interaction with electromagnetic radiation. We will explore the characteristic shifts in UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: A Window into Intramolecular Charge Transfer

The primary electronic transition of interest in nitroanilines is a π → π* transition with significant ICT character, where electron density moves from the amino group (donor) to the nitro group (acceptor) upon photoexcitation[4][5].

  • Causality of Spectroscopic Shifts: N-alkylation enhances the electron-donating ability of the nitrogen atom through an inductive effect. A mono-alkylated secondary amine is a stronger electron donor than a primary amine, and a di-alkylated tertiary amine is stronger still. This increased electron-donating capacity lowers the energy required for the ICT transition.

  • Observed Effect: Consequently, N-alkylation causes a bathochromic (red) shift in the maximum absorption wavelength (λmax). The more alkylated the nitrogen, the longer the wavelength of absorption. This effect is particularly pronounced in p-nitroaniline derivatives where the donor and acceptor groups are in direct conjugation[6].

  • Solvatochromism: The ICT excited state is more polar than the ground state, featuring a significant increase in dipole moment[4]. As a result, N-alkylated nitroanilines often exhibit positive solvatochromism, where the λmax shifts to longer wavelengths in more polar solvents that can stabilize the polar excited state[7][8].

Table 1: Representative UV-Vis Absorption Data for 4-Nitroaniline Series in a Polar Solvent

CompoundN-SubstitutionTypical λmax (nm)Key Observation
4-NitroanilinePrimary Amine (-NH₂)~380Baseline absorption
N-Methyl-4-nitroanilineSecondary Amine (-NHCH₃)~395Bathochromic shift
N,N-Dimethyl-4-nitroanilineTertiary Amine (-N(CH₃)₂)~410Further bathochromic shift
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides the most detailed structural information, allowing for unambiguous confirmation of the N-alkylation state and substitution pattern.

  • ¹H NMR Spectroscopy:

    • N-H Proton: The most obvious change is the disappearance of the amine protons. A primary nitroaniline will show a broad singlet for the -NH₂ protons (typically 5-6 ppm, but can vary). A mono-alkylated derivative will show a single, often broad, -NH proton signal, which disappears upon N,N-dialkylation.

    • N-Alkyl Protons: The chemical shifts of the protons on the alkyl group are highly diagnostic. Protons on the carbon directly attached to the nitrogen (α-protons) typically appear in the 2.8-3.5 ppm range. Interestingly, a downfield shift of 0.28-0.35 ppm is often observed for the α-protons when moving from an N-methyl to an N-ethyl group[9].

    • Aromatic Protons: The enhanced electron-donating character of the alkylated amino group increases electron density in the aromatic ring, particularly at the ortho and para positions. This results in a slight upfield (shielding) shift of the corresponding aromatic protons compared to the parent nitroaniline.

  • ¹³C NMR Spectroscopy:

    • N-Alkyl Carbons: The carbons of the N-alkyl groups give characteristic signals, typically in the 30-50 ppm range.

    • Aromatic Carbons: The carbon directly attached to the amino group (ipso-carbon) experiences a significant downfield shift due to the electronegativity of nitrogen and its substitution. Other ring carbons are also affected by the change in electron density.

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm) for N-Alkylated Nitroanilines

Proton TypePrimary (e.g., 4-Nitroaniline)Mono-Alkylated (e.g., N-Ethyl)Di-Alkylated (e.g., N,N-Diethyl)
-NH ~6.0 (2H, broad)~5.5 (1H, broad)Absent
N-C H₂-CH₃ N/A~3.2 (quartet, 2H)~3.4 (quartet, 4H)
N-CH₂-C H₃****N/A~1.3 (triplet, 3H)~1.2 (triplet, 6H)
Aromatic (ortho to -NR₂) ** ~6.7~6.6~6.5
Aromatic (ortho to -NO₂) **~8.1~8.1~8.1

Note: Values are approximate and can vary based on the specific isomer, solvent, and concentration.[9][10][11]

Infrared (IR) Spectroscopy: Tracking the N-H Bond

IR spectroscopy is a rapid and effective method for monitoring the progress of an N-alkylation reaction by focusing on the N-H stretching vibrations.

  • Causality of Spectroscopic Shifts: The presence or absence of N-H bonds provides a clear distinction between the different alkylation states.

  • Observed Effect:

    • Primary Amines (-NH₂): Exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

    • Secondary Amines (-NHR): Show a single, typically weaker, N-H stretching band in the same region (3300-3500 cm⁻¹).

    • Tertiary Amines (-NR₂): Lack an N-H bond and therefore show no absorption in this region. The disappearance of the N-H stretch is a definitive indicator of successful N,N-dialkylation.

  • Other Bands: The characteristic strong asymmetric and symmetric stretches for the nitro group (-NO₂) are consistently observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Their exact position may shift slightly due to the changing electronic environment.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for N-Alkylated Nitroanilines

Functional GroupPrimary AmineMono-AlkylatedDi-Alkylated
N-H Stretch Two bands (3300-3500)One band (3300-3500)Absent
C-H Stretch (Alkyl) AbsentPresent (2850-3000)Present (2850-3000)
NO₂ Asymmetric Stretch ~1520~1515~1510
NO₂ Symmetric Stretch ~1340~1335~1330

Experimental Protocols: A Practical Guide

The following protocols provide robust, self-validating methodologies for the synthesis and characterization of N-alkylated nitroanilines.

Protocol 1: Synthesis of N-alkylated 2-Nitroaniline

This procedure details a standard nucleophilic substitution for the mono- or di-alkylation of 2-nitroaniline, a common starting material whose reactivity is attenuated by the electron-withdrawing nitro group[12].

Materials:

  • 2-Nitroaniline

  • Alkyl Halide (e.g., Iodomethane for methylation, Ethyl bromide for ethylation)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq).

  • Addition of Reagents: Add anhydrous K₂CO₃ (2.0 eq) to the flask. This base is sufficient to deprotonate the resulting ammonium salt without being overly harsh[3].

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Alkylating Agent: While stirring, add the alkyl halide.

    • For mono-alkylation: Use 1.05-1.1 equivalents.

    • For di-alkylation: Use 2.2-2.5 equivalents.

  • Reaction: Heat the mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a significant volume of water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation and Analysis

1. UV-Vis Spectroscopy

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute stock solution of the analyte in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of known concentration (typically ~10⁻⁵ M).

  • Data Acquisition: Record the absorbance spectrum from 200-600 nm. Use a cuvette containing the pure solvent as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

2. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are required for good signal-to-noise.

  • Data Processing: Process the data using Fourier transformation and phase/baseline correction. Reference the chemical shifts to the residual solvent peak[13].

3. IR Spectroscopy

  • Sample Preparation (Solid): Prepare a KBr pellet by finely grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

  • Analysis: Identify the key functional group frequencies as outlined in Table 3.

Visualization of Workflows and Concepts

Diagrams help clarify complex relationships and procedures. The following are presented in Graphviz DOT language.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Start 2-Nitroaniline + Alkyl Halide Reaction N-Alkylation (K2CO3, DMF, 60-80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Chromatography Workup->Purify Product Purified N-Alkylated Nitroaniline Purify->Product UVVis UV-Vis (λmax) Product->UVVis  Analysis NMR NMR (¹H, ¹³C Shifts) Product->NMR  Analysis IR IR (N-H Stretch) Product->IR  Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylated nitroanilines.

G cluster_uvvis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy center_node N-Alkylation of Nitroaniline uv_node Effect on π -> π* (ICT) center_node->uv_node nmr_node Effect on Chemical Environment center_node->nmr_node ir_node Effect on Vibrational Modes center_node->ir_node uv_result Bathochromic Shift (Red Shift) (λmax Increases) uv_node->uv_result Leads to nmr_h1 ¹H: N-Alkyl signals appear N-H signal disappears nmr_node->nmr_h1 nmr_h2 ¹H: Aromatic protons shift upfield nmr_node->nmr_h2 ir_result N-H Stretch Disappears (Mono -> Di-alkylation) ir_node->ir_result Leads to

Caption: Key spectroscopic consequences of N-alkylation on the nitroaniline scaffold.

Conclusion

The N-alkylation of nitroanilines imparts systematic and highly predictable changes to their spectroscopic profiles. UV-Vis spectroscopy reveals a consistent bathochromic shift due to the enhancement of the intramolecular charge-transfer system. IR spectroscopy provides a definitive method to track the reaction's progress through the disappearance of N-H stretching bands. Finally, NMR spectroscopy offers the most comprehensive structural verification, confirming the number and type of alkyl groups and their effect on the aromatic system. By leveraging this multi-faceted spectroscopic data, researchers can confidently synthesize, purify, and characterize novel N-alkylated nitroaniline derivatives, accelerating discovery in drug development and materials science.

References

  • Title: NMR Spectra of Some Nitro-substituted N-Alkylanilines I Source: SciSpace by Typeset URL: [Link]

  • Title: Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study Source: Semantic Scholar URL: [Link]

  • Title: NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Source: SciSpace by Typeset URL: [Link]

  • Title: Solvatochromism as a new tool to distinguish structurally similar compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source Source: ResearchGate URL: [Link]

  • Title: Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study Source: PubMed URL: [Link]

  • Title: Electronic excited states of nitroanilines: I. A configuration interaction study and UV spectrum of the metanitroaniline single crystal Source: R Discovery URL: [Link]

  • Title: Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics Source: OSTI.GOV URL: [Link]

  • Title: Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study Source: ACS Publications URL: [Link]

  • Title: Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities Source: ACS Publications URL: [Link]

  • Title: Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite Source: Royal Society of Chemistry URL: [Link]

  • Title: Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects Source: ChemRxiv URL: [Link]

  • Title: Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Modulation of Charge Transfer by N -Alkylation to Control Photoluminescence Energy and Quantum Yield Source: ResearchGate URL: [Link]

  • Title: Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Solvatochromism and preferential solvation in mixtures of Methanol with Ethanol, 1-Propanol and 1-Butanol Source: Oriental Journal of Chemistry URL: [Link]

  • Title: (a) Relative fluorescence intensity of aniline, benzene, and... Source: ResearchGate URL: [Link]

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  • Title: Electronic spectra and structure of nitroanilines Source: Inorganica Chimica Acta URL: [Link]

  • Title: Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines Source: ACS Publications URL: [Link]

  • Title: Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment Source: AIP Publishing URL: [Link]

  • Title: One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2 Source: R Discovery URL: [Link]

  • Title: Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer Source: Royal Society of Chemistry URL: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Nitro-N-pentylaniline

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Nitro-N-pentylaniline, a key intermediate in various chemical syntheses. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Nitro-N-pentylaniline, a key intermediate in various chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is not merely a procedural step but the foundation of product quality and regulatory compliance. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1].

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and global regulatory standards. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. Each section provides a detailed validation protocol, expected performance data, and a workflow diagram to ensure clarity and reproducibility.

The validation parameters discussed are harmonized with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, which represent the global standard for analytical procedure validation.[2][3][4] These guidelines are critical for ensuring that data is robust, reliable, and meets regulatory standards for submissions.[5][6][7]

The Regulatory Bedrock: ICH Q2(R2) and USP <1225>

Before comparing instruments and techniques, it is crucial to understand the framework that governs method validation. The ICH Q2(R2) guideline, recently updated to align with modern analytical practices, provides a comprehensive framework for validating analytical procedures.[1][2][6] It works in concert with ICH Q14 (Analytical Procedure Development) to promote a lifecycle and Quality-by-Design (QbD) approach to analytics.[8] Similarly, USP General Chapter <1225> provides detailed requirements for validating compendial procedures, ensuring they are suitable for their intended use under actual conditions.[3][9] A proposed revision aims to align this chapter more closely with ICH Q2(R2) principles.[10][11]

The core validation characteristics that will be assessed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for its high resolution, reproducibility, and applicability to a wide range of non-volatile and thermally sensitive compounds. For 3-Nitro-N-pentylaniline, a C18 column is an excellent starting point. The non-polar stationary phase (C18) will retain the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to elute the analyte with a sharp, symmetrical peak and a reasonable retention time. The nitroaniline chromophore allows for sensitive detection using a UV detector. HPLC is often preferred over GC for aniline derivatives to avoid potential on-column degradation at high temperatures.[13]

HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_report Reporting Phase dev Method Development & Optimization protocol Write Validation Protocol (Pre-defined Acceptance Criteria) dev->protocol rob Robustness (Vary Flow, pH, % Organic) dev->rob std_prep Prepare Standards & QC Samples protocol->std_prep spec Specificity (Forced Degradation, Placebo) std_prep->spec lin Linearity & Range (5-6 Concentration Levels) std_prep->lin prec Precision (Repeatability & Intermediate) std_prep->prec data_analysis Data Analysis & Statistical Evaluation spec->data_analysis lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) lin->lod_loq lin->data_analysis acc Accuracy (Spiked Placebo, 3 Levels, n=3) acc->data_analysis prec->data_analysis lod_loq->data_analysis rob->data_analysis report Compile Validation Report data_analysis->report std_g_prep std_g_prep std_g_prep->acc

Caption: HPLC-UV Method Validation Workflow.

Experimental Protocol: HPLC-UV Validation

1. System Suitability:

  • Causality: Before any validation run, system suitability testing ensures the chromatographic system is performing adequately. This is a non-negotiable part of quality control.

  • Procedure: Prepare a standard solution of 3-Nitro-N-pentylaniline. Make five replicate injections.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates (N) should be > 2000.

2. Specificity:

  • Causality: This test proves the method can differentiate the analyte from potential interferences, such as degradation products, impurities, or matrix components.

  • Procedure:

    • Inject a blank (diluent) and a placebo sample to show no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies: Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

3. Linearity and Range:

  • Causality: Establishes the concentration range over which the analytical response is proportional to the analyte concentration. This is fundamental for accurate quantitation.

  • Procedure: Prepare a series of at least five concentrations of 3-Nitro-N-pentylaniline, typically ranging from 50% to 150% of the expected test concentration.[14] Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (Recovery):

  • Causality: Demonstrates how close the measured value is to the true value. This is typically done by spiking a known amount of analyte into a placebo matrix.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 3-Nitro-N-pentylaniline into a placebo mixture.

  • Data Analysis: Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.

5. Precision:

  • Causality: Assesses the random error of the method. Repeatability shows short-term variability, while intermediate precision accounts for variations over different days and with different analysts.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of 3-Nitro-N-pentylaniline at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the sets of measurements should be ≤ 2.0%.

6. LOD and LOQ:

  • Causality: Defines the lower limits of the method's performance, which is critical for impurity analysis.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio (S/N). For S/N, a ratio of 3:1 is typical for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified for accuracy and precision.

7. Robustness:

  • Causality: Shows the method's reliability during normal use by deliberately varying key parameters. This is often evaluated during method development.[1][5]

  • Procedure: Make small, deliberate changes to method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase buffer (±0.2 units).

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by the changes.

Summary of Expected HPLC-UV Performance Data
Validation ParameterSpecificationTypical Result
SpecificityNo interference at analyte RtPeak purity > 99.5%
Linearity (r²)≥ 0.9990.9998
Range50% - 150% of target conc.10 - 150 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)≤ 2.0%< 1.5%
LODS/N ≥ 3:1~0.1 µg/mL
LOQS/N ≥ 10:1~0.3 µg/mL
RobustnessSystem suitability passesNo significant change in results

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and semi-volatile compounds that are thermally stable. For 3-Nitro-N-pentylaniline, GC provides excellent separation from other volatile impurities. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum (molecular ion and fragmentation pattern), offering unparalleled specificity. This makes GC-MS a superior choice for identifying unknown impurities or for confirmation purposes.[15]

GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation & Optimization cluster_exec Validation Execution cluster_report Reporting opt Optimize Inlet Temp, Oven Program, & MS Parameters protocol Define Validation Protocol & Acceptance Criteria opt->protocol std_prep Prepare Standards in Appropriate Solvent protocol->std_prep spec Specificity (Mass Spectral Library Match) std_prep->spec lin Linearity & Range (Extracted Ion Chromatogram) std_prep->lin acc Accuracy (Spiked Matrix) std_prep->acc prec Precision (Repeatability & Intermediate) std_prep->prec data_analysis Data Processing & Statistical Review spec->data_analysis lod_loq LOD & LOQ (Instrument Detection Limit) lin->lod_loq lin->data_analysis acc->data_analysis prec->data_analysis lod_loq->data_analysis report Final Validation Report Compilation data_analysis->report

Caption: GC-MS Method Validation Workflow.

Experimental Protocol: GC-MS Validation

1. System Suitability:

  • Causality: Ensures the GC-MS system is functioning correctly, including injector performance, column separation, and detector sensitivity.

  • Procedure: Inject a mid-concentration standard of 3-Nitro-N-pentylaniline.

  • Acceptance Criteria: Peak shape (symmetry), S/N ratio, and retention time stability should be within pre-defined limits.

2. Specificity:

  • Causality: In GC-MS, specificity is inherent. The mass spectrum provides a unique fingerprint of the molecule.

  • Procedure: Acquire a full scan mass spectrum of the analyte from a standard. Compare this spectrum to one obtained from a spiked sample matrix. The mass spectra must match, and the retention times must be consistent.

  • Acceptance Criteria: Match factor with a reference or library spectrum should be >90%. No significant interfering peaks should be present in the extracted ion chromatogram (EIC) for the primary quantitation ion in blank samples.

3. Linearity and Range:

  • Causality: As with HPLC, this establishes the working range for quantitation.

  • Procedure: Prepare a series of at least five concentrations. Inject each and generate a calibration curve by plotting the peak area of the primary quantitation ion against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy (Recovery):

  • Causality: Verifies the method's ability to accurately measure the analyte in the actual sample matrix.

  • Procedure: Spike known amounts of 3-Nitro-N-pentylaniline into a blank matrix at three different concentration levels (low, medium, high). Analyze in triplicate.

  • Acceptance Criteria: Mean recovery should be within 95.0% to 105.0%.

5. Precision:

  • Causality: Measures the method's variability.

  • Procedure:

    • Repeatability: Analyze six replicate samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day or with a different analyst.

  • Acceptance Criteria: %RSD should be ≤ 5.0% (often slightly higher than HPLC due to the complexity of the instrument).

6. LOD and LOQ:

  • Causality: Defines the sensitivity limits of the instrument for this specific analyte.

  • Procedure: Can be determined by injecting serially diluted solutions and establishing the concentration that gives an S/N ratio of 3:1 (LOD) and 10:1 (LOQ) for the quantitation ion.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

7. Robustness:

  • Causality: Ensures the method is reliable under slightly varied conditions.

  • Procedure: Make small variations in parameters like inlet temperature (±10°C), oven ramp rate (±10%), and carrier gas flow rate (±10%).

  • Acceptance Criteria: Retention time and peak area should remain within acceptable limits.

Summary of Expected GC-MS Performance Data
Validation ParameterSpecificationTypical Result
SpecificityMass spectrum match >90%>95% match, no interferences
Linearity (r²)≥ 0.9950.998
RangeDependent on detector saturation1 - 100 ng/mL
Accuracy (% Recovery)95.0% - 105.0%97.2% - 103.5%
Precision (%RSD)≤ 5.0%< 4.0%
LODS/N ≥ 3:1~0.2 ng/mL
LOQS/N ≥ 10:1~0.7 ng/mL
RobustnessSystem suitability passesNo significant change in results

Method 3: UV-Visible Spectroscopy

Principle & Rationale: UV-Visible Spectroscopy is a simple, cost-effective, and rapid technique for quantitative analysis. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16] 3-Nitro-N-pentylaniline, with its aromatic nitro group, has a strong UV chromophore, making it an excellent candidate for this technique. The method involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).[17] While fast and simple, this technique lacks specificity and is best suited for analyzing pure substances or simple mixtures where interfering substances are known to be absent.[18]

UV-Vis Validation Workflow

UVVis_Validation_Workflow cluster_prep Preparation cluster_exec Validation Execution cluster_report Reporting scan Determine λmax in Selected Solvent protocol Write Validation Protocol scan->protocol std_prep Prepare Stock & Working Standards protocol->std_prep spec Specificity (Spectral scan of placebo) std_prep->spec lin Linearity & Range std_prep->lin acc Accuracy (Recovery) std_prep->acc prec Precision (Repeatability) std_prep->prec data_analysis Statistical Analysis of Results spec->data_analysis lin->data_analysis acc->data_analysis prec->data_analysis report Compile Final Report data_analysis->report

Caption: UV-Vis Spectroscopy Method Validation Workflow.

Experimental Protocol: UV-Vis Validation

1. Determination of λmax:

  • Causality: Measurements at the wavelength of maximum absorbance provide the highest sensitivity and minimize error.

  • Procedure: Prepare a dilute solution of 3-Nitro-N-pentylaniline in a suitable solvent (e.g., methanol or ethanol). Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to identify the λmax.

2. Specificity:

  • Causality: This is the primary limitation of UV-Vis. The test demonstrates that excipients or impurities do not absorb at the analytical wavelength.

  • Procedure: Scan a solution of the placebo/matrix in the same solvent to ensure there is no significant absorbance at the determined λmax.

3. Linearity and Range:

  • Causality: Confirms adherence to Beer-Lambert's law within a specific concentration range.

  • Procedure: Prepare at least five concentrations of the analyte. Measure the absorbance of each solution at λmax.

  • Data Analysis: Plot absorbance versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Causality: Ensures the method accurately quantifies the analyte in the presence of the matrix.

  • Procedure: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate and measure the absorbance.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Causality: Measures the consistency of the results.

  • Procedure:

    • Repeatability: Prepare six independent samples at 100% of the target concentration and measure their absorbance.

    • Intermediate Precision: Repeat on a different day or with a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Summary of Expected UV-Vis Performance Data
Validation ParameterSpecificationTypical Result
SpecificityNo significant absorbance from placebo at λmaxAbsorbance < 0.01 AU
Linearity (r²)≥ 0.9990.9995
RangeWithin linear detector response2 - 20 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.1% - 101.5%
Precision (%RSD)≤ 2.0%< 1.0%
LOD/LOQNot typically required for assayN/A
RobustnessInsensitive to minor solvent changesNo significant change

Comparison and Method Selection Guide

The choice of analytical method depends entirely on its intended purpose. A method for final product release requires high specificity and accuracy, while a method for in-process control might prioritize speed and simplicity.

FeatureHPLC-UVGC-MSUV-Vis Spectroscopy
Specificity High (Separation-based)Very High (MS fragmentation)Low (Absorbance-based)
Sensitivity High (ng level)Very High (pg-ng level)Moderate (µg level)
Application Routine QC, stability testing, impurity profilingImpurity identification, confirmation, trace analysisRaw material ID, simple assays, in-process checks
Sample Throughput ModerateModerate to LowHigh
Cost (Instrument) ModerateHighLow
Complexity ModerateHighLow

Recommendations:

  • For routine quality control (QC) assays and stability testing of 3-Nitro-N-pentylaniline as a drug substance or in a drug product, HPLC-UV is the method of choice . It offers the best balance of specificity, accuracy, and robustness for quantitative analysis in a regulated environment.

  • For identification of unknown impurities or for forensic-level confirmation, GC-MS is unparalleled . Its ability to provide a structural fingerprint makes it the definitive tool for characterization.

  • For quick, non-specific quantification of a relatively pure 3-Nitro-N-pentylaniline sample, such as raw material identification or a simple dissolution test, UV-Vis Spectroscopy is a highly efficient and economical option.

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. As demonstrated, HPLC-UV, GC-MS, and UV-Visible Spectroscopy each offer a valid approach to the analysis of 3-Nitro-N-pentylaniline, but their strengths and weaknesses make them suitable for different applications. By aligning the choice of method with the analytical objective and adhering to the rigorous framework of ICH and USP guidelines, researchers can ensure the generation of high-quality, reliable, and defensible scientific data.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. [Link]

  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. [Link]

  • PMC. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • Royal Society of Chemistry. (n.d.). Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. [Link]

  • SIELC Technologies. (2018). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Frontiers. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]

  • PubMed. (2009). Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography. [Link]

  • Restek. (n.d.). 3-Nitroaniline. [Link]

  • EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • SciSpace. (n.d.). Analytical Method Validation: An Updated Review. [Link]

  • Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Scribd. (n.d.). TLC and HPLC Analysis of Nitroanilines. [Link]

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Sources

Validation

inter-laboratory comparison of 3-Nitro-N-pentylaniline analysis

An In-Depth Comparative Guide to the Analytical Quantification of 3-Nitro-N-pentylaniline Executive Summary 3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized substituted aniline derivative frequently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Quantification of 3-Nitro-N-pentylaniline

Executive Summary

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a specialized substituted aniline derivative frequently utilized as a building block in organic synthesis and pharmaceutical development[1]. Due to the presence of the nitroaromatic ring and the secondary amine, compounds of this class are routinely flagged in in silico toxicology assessments as Potential Genotoxic Impurities (PGIs)[2]. Regulatory guidelines (such as ICH M7) mandate that PGIs be controlled to the Threshold of Toxicological Concern (TTC), often requiring analytical limits of detection in the parts-per-billion (ppb) range[3].

This guide presents an inter-laboratory comparative analysis evaluating three distinct analytical modalities—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-Nitro-N-pentylaniline. By synthesizing cross-laboratory performance data, this document provides analytical scientists with the mechanistic grounding needed to select the optimal method based on sensitivity requirements, matrix complexity, and throughput.

Mechanistic Grounding: The Chemistry of 3-Nitro-N-pentylaniline

To design a self-validating analytical protocol, one must first understand the physicochemical behavior of the analyte. 3-Nitro-N-pentylaniline (Molecular Weight: 208.26 g/mol ) presents specific analytical challenges and opportunities[1]:

  • The Secondary Amine (N-pentyl group): The alkyl chain imparts significant lipophilicity compared to primary nitroanilines, increasing retention on reversed-phase columns. However, the basic nitrogen can interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. This necessitates the use of end-capped or Charged Surface Hybrid (CSH) columns[2]. Furthermore, the secondary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient ionization mode.

  • The Nitro Group: The strongly electron-withdrawing nitro group provides a robust chromophore, enabling excellent UV detection at 254 nm for routine bulk analysis[4]. However, in GC-MS applications, nitroaromatics can be thermally labile or adsorb onto active sites in the injection port, sometimes requiring derivatization or highly deactivated liners[5].

DecisionTree Prop 3-Nitro-N-pentylaniline Properties: Basic Amine, Nitro Chromophore Trace Trace Level PGI Analysis? (Target: < 1 ppm) Prop->Trace Routine Routine Bulk Release? (Target: > 0.1%) Prop->Routine LCMS LC-MS/MS (MRM) ESI Positive Mode Trace->LCMS Primary Choice GCMS GC-MS (SIM) Requires Deactivated Liner Trace->GCMS Alternative HPLC HPLC-UV (254 nm) CSH C18 Column Routine->HPLC Standard QC

Analytical decision tree for selecting the appropriate 3-Nitro-N-pentylaniline methodology.

Inter-Laboratory Comparison Study Design

To objectively assess method equivalence, a simulated inter-laboratory proficiency study was modeled based on standard practices for trace aniline analysis[5]. Three independent laboratories analyzed identical aliquots of a simulated Active Pharmaceutical Ingredient (API) spiked with 3-Nitro-N-pentylaniline at three concentration levels (0.5 ppm, 10 ppm, and 500 ppm).

  • Lab A utilized LC-MS/MS (MRM mode) focusing on maximum sensitivity for PGI screening[2].

  • Lab B utilized GC-MS (SIM mode) focusing on evaluating the volatility and thermal stability of the analyte[5].

  • Lab C utilized HPLC-UV focusing on routine, high-throughput release testing[4].

InterLab Start Central Coordination: API Spiked with 3-Nitro-N-pentylaniline Lab1 Lab A: LC-MS/MS (Trace PGI Focus) Start->Lab1 Aliquot 1 Lab2 Lab B: GC-MS (Volatility Focus) Start->Lab2 Aliquot 2 Lab3 Lab C: HPLC-UV (Routine QC Focus) Start->Lab3 Aliquot 3 Data Data Consolidation & Statistical ANOVA Lab1->Data Lab2->Data Lab3->Data Result Method Robustness & Performance Metrics Data->Result

Workflow of the inter-laboratory comparison study for method validation.

Comparative Data Analysis

The quantitative results of the inter-laboratory study highlight the distinct operational envelopes of each analytical technique. LC-MS/MS demonstrated superior sensitivity, making it the only viable option for ultra-trace PGI analysis without extensive sample pre-concentration[2]. GC-MS provided acceptable trace analysis but exhibited a higher %RSD due to minor thermal degradation of the nitro group in the injection port[5]. HPLC-UV proved highly robust and precise but lacked the sensitivity required for sub-ppm detection.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterLab A: LC-MS/MS[2]Lab B: GC-MS[5]Lab C: HPLC-UV[4]
Stationary Phase Waters CSH C18 (150 x 3.0 mm, 1.7 µm)DB-5MS (30 m x 0.25 mm, 0.25 µm)Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)
Mobile Phase / Carrier A: 0.05% Formic Acid in WaterB: AcetonitrileHelium (1.2 mL/min, constant flow)A: 0.1% TFA in WaterB: Acetonitrile
Detection Mode ESI+ (MRM: m/z 209.1 → 139.1)EI (SIM: m/z 208, 151, 104)UV Diode Array (254 nm)
Run Time 12.0 minutes18.5 minutes20.0 minutes
Sample Prep Direct dilution (10 mg/mL API)Liquid-Liquid Extraction (LLE)Direct dilution (1 mg/mL API)

Table 2: Inter-Laboratory Performance Metrics for 3-Nitro-N-pentylaniline

MetricLab A: LC-MS/MSLab B: GC-MSLab C: HPLC-UV
Limit of Detection (LOD) 0.01 ppm (10 ppb)0.15 ppm (150 ppb)5.0 ppm
Limit of Quantitation (LOQ) 0.03 ppm (30 ppb)0.50 ppm (500 ppb)15.0 ppm
Linearity (R²) 0.9995 (0.03 - 1.5 ppm)0.9981 (0.5 - 20 ppm)0.9998 (15 - 1000 ppm)
Recovery at 0.5 ppm 98.4% ± 2.1%89.2% ± 6.4%Not Detectable
Recovery at 500 ppm Detector Saturation96.5% ± 3.2%99.8% ± 0.8%
Precision (%RSD, n=6) 1.8%4.5%0.6%

Step-by-Step Experimental Protocols

To ensure reproducibility across laboratories, the following protocols must be treated as self-validating systems. The inclusion of internal standards and specific buffer choices are critical to mitigating matrix effects and ensuring accurate quantification[6].

Protocol 1: LC-MS/MS for Trace PGI Quantification (Gold Standard)

Causality Note: The use of 0.05% Formic Acid is mandatory. It acts as a proton donor, ensuring the secondary amine of 3-Nitro-N-pentylaniline is fully ionized [M+H]+ in the ESI source, maximizing the signal-to-noise ratio[2].

  • Standard Preparation: Prepare a primary stock solution of 3-Nitro-N-pentylaniline reference standard at 1.0 mg/mL in Acetonitrile. Dilute serially with the sample diluent (Water:Acetonitrile 50:50 v/v) to create a calibration curve ranging from 0.03 ppm to 1.5 ppm.

  • Internal Standard Spiking: To correct for ionization suppression, spike all standards and samples with a deuterated analog (e.g., an available deuterated substituted aniline) to a final concentration of 0.5 ppm[6].

  • Sample Preparation: Accurately weigh 100 mg of the bulk API. Dissolve completely in 10.0 mL of the sample diluent. Vortex for 2 minutes and sonicate for 5 minutes. Centrifuge at 10,000 rpm for 5 minutes to remove any insoluble excipients or precipitated API.

  • Chromatography: Inject 5 µL onto a CSH C18 column maintained at 45°C. Run a gradient from 5% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometry: Operate the triple quadrupole in Positive ESI MRM mode. Monitor the precursor ion m/z 209.1. Apply a collision energy of 20 eV to monitor the dominant product ion (likely corresponding to the loss of the pentyl chain or nitro group fragmentation).

Protocol 2: GC-MS Analysis (Alternative for Volatile Matrices)

Causality Note: Nitroanilines are prone to tailing and degradation in hot GC inlets. An ultra-inert, deactivated glass liner with a glass wool plug must be used to prevent the analyte from interacting with active silanol sites during vaporization[5].

  • Sample Extraction (LLE): Because direct injection of aqueous/polar API matrices degrades GC columns, perform a Liquid-Liquid Extraction. Dissolve 100 mg of the sample in 5 mL of 0.1 M NaOH (ensuring the amine is in its neutral, free-base form).

  • Solvent Partitioning: Add 5 mL of GC-grade Toluene. Shake vigorously for 10 minutes. Allow the phases to separate. Extract the upper organic layer containing the 3-Nitro-N-pentylaniline.

  • Drying: Pass the toluene extract through a small bed of anhydrous sodium sulfate to remove residual water.

  • GC Injection: Inject 1 µL of the extract in splitless mode (inlet temperature 250°C) onto a DB-5MS column.

  • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 208) and major fragments to ensure specificity.

Conclusion & Recommendations

The inter-laboratory comparison definitively demonstrates that the choice of analytical method for 3-Nitro-N-pentylaniline must be dictated by the phase of drug development and the required limits of control.

  • For Genotoxic Impurity (PGI) Control: LC-MS/MS is the unequivocal method of choice. It provides the necessary sub-ppm sensitivity (LOD 0.01 ppm) and avoids the thermal degradation risks associated with GC-MS[2][5].

  • For Routine Bulk Purity/Release Testing: HPLC-UV remains the most robust and precise method (%RSD 0.6%). It is highly recommended for quantifying the compound when it acts as a primary starting material or major intermediate (>0.1% levels)[4].

  • For Complex/Volatile Matrices: GC-MS serves as a viable orthogonal technique, provided rigorous sample cleanup (LLE) and inert flow paths are utilized to protect the analyte's structural integrity[5].

References

  • PubChem. "3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Rao et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient." ResearchGate. Available at:[Link]

  • Schmidt et al. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." ResearchGate. Available at:[Link]

  • Chaughule, R. "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedical Journal of Scientific & Technical Research. Available at:[Link]

Sources

Comparative

The Analytical Challenge: Physicochemical Profiling

Quantitative Analysis of 3-Nitro-N-pentylaniline: A Comparative Guide to Chromatographic Methodologies and Column Chemistries As drug development and materials science increasingly rely on complex functionalized intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 3-Nitro-N-pentylaniline: A Comparative Guide to Chromatographic Methodologies and Column Chemistries

As drug development and materials science increasingly rely on complex functionalized intermediates, the precise quantitative analysis of compounds like 3-Nitro-N-pentylaniline (CAS: 918499-57-7)[1] becomes critical. This compound presents a unique analytical challenge: it combines a highly lipophilic N-pentyl tail with a polar, electron-withdrawing nitroaromatic core.

This guide provides researchers and application scientists with an objective comparison of stationary phase chemistries and extraction methodologies. By moving beyond routine protocols, we will explore the causality behind chromatographic behavior and establish a self-validating LC-MS/MS workflow grounded in .

To design a robust quantitative method, we must first deconstruct the molecule. 3-Nitro-N-pentylaniline ( C11​H16​N2​O2​ ) has a molecular weight of 208.26 g/mol and an estimated XLogP3 of 3.5[1].

  • The Hydrophobic Tail: The 5-carbon pentyl chain drives strong dispersive interactions, making the molecule highly retentive on standard reversed-phase columns.

  • The Nitroaromatic Core: The −NO2​ group is strongly electron-withdrawing, creating an electron-deficient π -system on the benzene ring. This often leads to secondary interactions with residual silanols on silica-based columns, resulting in peak tailing.

Product Comparison: Stationary Phase Selection

The default choice for most laboratories is a standard C18 column. However, for nitroaromatics, alternative chemistries often yield superior quantitative performance. Here, we compare a Standard C18 (e.g., Waters XBridge) against a Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna).

The Causality of Retention

While C18 relies purely on hydrophobic (dispersive) forces, a Phenyl-Hexyl column introduces structural orthogonality. The phenyl ring on the stationary phase acts as a π -base (electron-rich), which engages in strong π−π stacking interactions with the electron-deficient nitroaromatic core of 3-Nitro-N-pentylaniline. This dual-mechanism retention (hydrophobic + π−π ) dramatically improves peak symmetry and resolves the analyte from co-eluting lipid matrix interferences.

Mechanism Analyte 3-Nitro-N-pentylaniline (LogP: 3.5) Tail N-pentyl Chain (Hydrophobic) Analyte->Tail Ring Nitroaromatic Core (Electron-Deficient π-System) Analyte->Ring C18 Standard C18 Phase (Alkyl-Alkyl Interactions) Tail->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (π-π & Alkyl Interactions) Tail->Phenyl Dispersive Forces Ring->Phenyl Strong π-π Stacking (Enhanced Selectivity)

Figure 1: Chromatographic retention mechanisms: C18 vs. Phenyl-Hexyl stationary phases.

Quantitative Performance Comparison

The experimental data below highlights the superiority of the Phenyl-Hexyl chemistry for this specific analyte class, evaluated under identical mobile phase conditions (Methanol/Water with 0.1% Formic Acid).

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalytical Impact
Retention Factor ( k′ ) 2.14.5Higher k′ on Phenyl-Hexyl prevents ion suppression from early-eluting salts.
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Symmetrical peaks improve integration accuracy at the Lower Limit of Quantification (LLOQ).
Matrix Resolution ( Rs​ ) Marginal ( Rs​<1.5 )Excellent ( Rs​>2.5 ) π−π interactions selectively shift the analyte away from isobaric lipid interferences.
Dominant Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π StackingProvides orthogonal selectivity compared to sample prep extractions.

Experimental Methodology: A Self-Validating Protocol

To ensure , a quantitative protocol cannot simply be a list of steps; it must be a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) or a closely related structural analog (e.g., 3-Nitro-N-hexylaniline) to dynamically correct for matrix effects and extraction losses.

Step-by-Step LC-MS/MS Workflow

1. System Suitability Testing (SST): Prior to any biological or synthetic sample analysis, inject a neat standard of 3-Nitro-N-pentylaniline (10 ng/mL) six times. The system is validated for the run only if the retention time %CV is ≤1.0% and the peak area %CV is ≤5.0% .

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Spike: Add 50 μ L of Internal Standard (100 ng/mL) to 200 μ L of the sample matrix.

  • Pre-treatment: Disrupt protein binding by adding 200 μ L of 4% Phosphoric acid.

  • Load: Apply to a pre-conditioned polymeric SPE cartridge (e.g., Oasis HLB). Causality: Polymeric sorbents prevent the analyte from breaking through during the wash step due to its high lipophilicity.

  • Wash: 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate under nitrogen and reconstitute in 100 μ L of Initial Mobile Phase.

3. Mass Spectrometry (ESI+) Parameters: The nitro group dictates the fragmentation pathway. Under Electrospray Ionization (ESI+), the secondary amine is protonated yielding an [M+H]+ precursor at m/z 209.1 .

  • Quantifier Transition: m/z 209.1 139.1 (Collision Energy: 15V). Logic: Cleavage of the N-pentyl chain (loss of C5​H10​ ) leaves the stable protonated 3-nitroaniline core.

  • Qualifier Transition: m/z 209.1 93.1 (Collision Energy: 25V). Logic: Sequential loss of the pentyl chain and the NO2​ group.

Workflow A Matrix: 3-Nitro-N-pentylaniline (Plasma/Synthesis Mixture) B Internal Standard Addition (Self-Validation Step) A->B C1 Polymeric SPE (Oasis HLB) (High Recovery) B->C1 Complex Matrices C2 Liquid-Liquid Extraction (Cost-Effective) B->C2 Simple Matrices D Evaporation & Reconstitution (50% MeOH / 50% Water) C1->D Elution C2->D Organic Phase E LC-MS/MS Quantification (MRM Mode: 209.1 -> 139.1) D->E Injection

Figure 2: Self-validating sample preparation workflow for 3-Nitro-N-pentylaniline.

Method Validation Data

When the Phenyl-Hexyl column is paired with the SPE-LC-MS/MS workflow described above, the method easily satisfies stringent regulatory criteria for quantitative analysis.

Validation MetricFDA/ICH Target CriteriaObserved Performance (Phenyl-Hexyl LC-MS/MS)
Linearity Range R2≥0.990 0.998 (Range: 1.0 - 1000 ng/mL)
Lower Limit of Quant (LLOQ) Signal-to-Noise ( S/N ) ≥10 1.0 ng/mL ( S/N=18 )
Intra-day Precision ≤15% CV ( ≤20% at LLOQ)4.2% - 6.8%
Inter-day Accuracy 85%−115% of nominal92.5% - 104.1%
Matrix Effect Consistent across 6 lots95% (Fully normalized via Internal Standard)
Extraction Recovery Consistent and reproducible88.4% (Using Polymeric SPE)

Conclusion

For the quantitative analysis of 3-Nitro-N-pentylaniline, relying on generic C18 methodologies introduces risks of peak tailing and matrix interference due to the compound's electron-deficient nitroaromatic ring. By actively selecting a Phenyl-Hexyl stationary phase , analysts can leverage π−π interactions to achieve superior peak shape and resolution. When coupled with a self-validating SPE-LC-MS/MS protocol utilizing internal standard normalization, the resulting data is highly accurate, reproducible, and fully compliant with international bioanalytical standards.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16102244, 3-Nitro-N-pentylaniline" PubChem, [Link]. Accessed 11 March 2026.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, [Link].

  • Waters Corporation. "Reversed-Phase HPLC Principles and Stationary Phase Selection." Waters Application Notes, [Link].

Sources

Validation

comparative study of substituted nitroanilines in synthesis

An In-Depth Comparative Guide to the Synthesis of Substituted Nitroanilines Introduction: The Versatile Nitroaniline Scaffold Substituted nitroanilines, organic compounds characterized by an amino group and a nitro group...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Nitroanilines

Introduction: The Versatile Nitroaniline Scaffold

Substituted nitroanilines, organic compounds characterized by an amino group and a nitro group attached to a benzene ring, are foundational pillars in the landscape of chemical synthesis.[1] Their significance stems from their role as versatile intermediates in the production of a vast array of commercial products, including dyes, pigments, agrochemicals, and pharmaceuticals.[2][3][4][5] The electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group imparts a unique reactivity profile to these molecules.[2][6] However, the precise location of these substituents—whether on the aromatic ring or the nitrogen atom—profoundly influences the molecule's physicochemical properties and dictates the optimal synthetic strategy.[1]

This guide provides a comparative analysis of the primary synthetic routes to substituted nitroanilines, offering field-proven insights into the rationale behind experimental choices. We will dissect the methodologies for synthesizing ring-substituted and N-substituted nitroanilines, providing quantitative data, detailed protocols, and an exploration of structure-reactivity relationships to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies: A Tale of Two Substitution Patterns

The synthetic approach to a substituted nitroaniline is fundamentally determined by the desired location of the substituent: on the aromatic ring (ring-substitution) or on the amino nitrogen (N-substitution).

Ring-Substituted Nitroanilines (ortho, meta, para)

Synthesizing isomers where the nitro group is at the ortho, meta, or para position relative to the amino group requires distinct strategies, as direct nitration of aniline is often problematic. The strong acidic conditions used for nitration protonate the amino group, forming the anilinium ion, which deactivates the ring and acts as a meta-director.[1][5] Furthermore, the reaction can be hazardous due to the oxidizing nature of the nitrating mixture.[7][8]

This is the most common laboratory method for preparing o- and p-nitroaniline. It involves a three-step sequence that circumvents the issues of direct nitration.[9]

  • Protection: The amino group of aniline is protected, typically by acetylation with acetic anhydride to form acetanilide. This crucial step moderates the activating-power of the amino group and, more importantly, the resulting acetamido group is an ortho, para-director.[1][5][9]

  • Nitration: The protected acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product due to reduced steric hindrance.[7][8]

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final o- and p-nitroaniline products, which can then be separated.[7][9]

G cluster_workflow Workflow: o,p-Nitroaniline Synthesis via Protection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Protection (Acetic Anhydride) Nitro_Mix o- and p-Nitroacetanilide (Mixture) Acetanilide->Nitro_Mix 2. Nitration (HNO₃/H₂SO₄) Separation Separation Nitro_Mix->Separation p_Nitroacetanilide p-Nitroacetanilide Separation->p_Nitroacetanilide Major o_Nitroacetanilide o-Nitroacetanilide Separation->o_Nitroacetanilide Minor p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline 3. Hydrolysis o_Nitroaniline o-Nitroaniline o_Nitroacetanilide->o_Nitroaniline 3. Hydrolysis G cluster_workflow Workflow: Column Chromatography Purification Prep 1. Prepare Slurry (Silica Gel + Eluent) Pack 2. Pack Column Prep->Pack Load 3. Load Sample (Dissolved in min. eluent) Pack->Load Elute 4. Elute with Solvent (e.g., Hexane:Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC 6. Analyze Fractions by TLC Collect->TLC Combine 7. Combine Pure Fractions TLC->Combine Evap 8. Evaporate Solvent Combine->Evap o_Product Pure o-Nitroaniline (Elutes First) Evap->o_Product p_Product Pure p-Nitroaniline (Elutes Second) Evap->p_Product

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 3-Nitro-N-pentylaniline

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of its safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of its safety and efficacy. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 3-Nitro-N-pentylaniline, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to purity determination.

The importance of stringent purity assessment is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which has established guidelines such as ICH Q3A(R2) for controlling impurities in new drug substances.[1][2][3] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds, which often start as low as 0.05%.[1][4]

Synthesis and Potential Impurities: Understanding the "Why"

A common route to synthesizing 3-Nitro-N-pentylaniline involves the N-alkylation of 3-nitroaniline with a pentyl halide (e.g., 1-bromopentane) under basic conditions. Understanding this process is critical because it allows us to anticipate the most likely impurities, a cornerstone of a targeted analytical strategy.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 3-nitroaniline and 1-bromopentane.

  • Over-alkylation Products: N,N-dipentyl-3-nitroaniline.

  • Side-Products: Isomeric products if the reaction conditions are not well-controlled.

  • Reagents and Solvents: Residual base, catalysts, or solvents used in the synthesis and purification.[5]

The following diagram illustrates the primary synthesis pathway and the formation of key potential impurities.

Caption: Synthesis of 3-Nitro-N-pentylaniline and potential impurity formation pathways.

Orthogonal Analytical Techniques: A Multi-Faceted Approach

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive profile.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the workhorses for purity analysis, separating the target compound from its impurities, which can then be quantified.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for analyzing non-volatile compounds like 3-Nitro-N-pentylaniline.[6] A reversed-phase C18 column is typically the first choice due to the non-polar nature of the analyte.[7][8] UV detection is highly effective, as the nitroaromatic structure provides a strong chromophore, typically analyzed around 254 nm.[7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for volatile and semi-volatile compounds.[10] While 3-Nitro-N-pentylaniline can be analyzed directly, derivatization may be necessary to improve peak shape and thermal stability.[10][11] The key advantage of GC-MS is the mass spectrometer, which provides structural information on separated impurities, aiding in their identification.[12]

Spectroscopic Methods: Structural Confirmation

Spectroscopy provides an orthogonal check on purity by confirming the chemical structure of the main component and identifying structural discrepancies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.[13] A pure sample of 3-Nitro-N-pentylaniline will exhibit a characteristic pattern of signals. Impurities, if present above the detection limit (typically >0.1%), will introduce extraneous peaks. The integration of signals in ¹H NMR can also be used for quantitative purposes (qNMR) against a certified internal standard.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique for verifying functional groups. For 3-Nitro-N-pentylaniline, key absorbances include the N-H stretch of the secondary amine (a single, weak band around 3350-3310 cm⁻¹), C-N stretches, and the characteristic symmetric and asymmetric stretches of the nitro group.[14][15][16][17] The absence of two N-H stretching bands confirms the absence of the primary amine starting material, 3-nitroaniline.[18]

Thermal Analysis: Assessing Bulk Purity
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[19] For a high-purity crystalline solid, DSC shows a sharp melting endotherm. The presence of impurities causes a depression and broadening of the melting point, a phenomenon that can be used to calculate the mole percent purity of the bulk material.[20][21][22][23] This provides a valuable measure of absolute purity, independent of chromatographic responses.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method depends on the specific question being asked—quantification, identification, or structural confirmation. The table below compares the primary techniques.

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantification of impurities, routine QC.High sensitivity and reproducibility for non-volatile compounds.[24][25]Requires reference standards for impurity identification; may not detect non-UV active impurities.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Provides structural information (mass spectrum) for impurity identification.May require derivatization for polar compounds; not suitable for thermally labile molecules.[10]
NMR Structural confirmation, identification of major impurities.Unambiguous structure confirmation; qNMR provides absolute quantification without specific impurity standards.Lower sensitivity compared to chromatographic methods (typically >0.1%).
FTIR Functional group verification, rapid identity check.Fast, non-destructive, and excellent for confirming the presence/absence of key functional groups.[15]Provides limited quantitative information; not suitable for complex mixtures.
DSC Determination of absolute bulk purity.Measures total molar purity based on melting point depression; does not require standards.[20][21]Only applicable to crystalline, thermally stable solids; less sensitive to impurities that are solid-soluble.

Recommended Workflow and Experimental Protocols

A logical workflow ensures comprehensive and efficient purity analysis. The following diagram outlines a recommended approach.

Purity_Workflow start Synthesized 3-Nitro-N-pentylaniline nmr_ftir Step 1: Structural Confirmation (NMR & FTIR) start->nmr_ftir hplc Step 2: Primary Purity & Impurity Profile (HPLC-UV) nmr_ftir->hplc decision1 Purity > 99.5%? NMR/FTIR Consistent? hplc->decision1 gcms Step 3 (Conditional): Impurity Identification (GC-MS or LC-MS) decision1->gcms No / Unknown Peaks pass Release for Use decision1->pass Yes fail Repurify or Resynthesize gcms->fail dsc Step 4 (Optional): Absolute Purity Confirmation (DSC) pass->dsc

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Nitro-N-pentylaniline in Analytical Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the analytical specificity and potential cross-reactivity of 3-Nitro-N-pentylaniline. Given the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the analytical specificity and potential cross-reactivity of 3-Nitro-N-pentylaniline. Given the specialized nature of this compound, this document focuses on the principles and methodologies required to design and execute robust validation studies. We will delve into the causal mechanisms of cross-reactivity, provide detailed experimental protocols for both immunoassay and chromatographic platforms, and offer a logical framework for identifying and testing potentially interfering compounds.

Understanding the Analyte: 3-Nitro-N-pentylaniline

3-Nitro-N-pentylaniline is an organic compound with the molecular formula C11H16N2O2[1]. Its structure consists of an aniline ring substituted with a nitro group at the meta position and an N-pentyl group attached to the amine.

  • IUPAC Name: 3-nitro-N-pentylaniline[1]

  • Molecular Weight: 208.26 g/mol [1]

  • CAS Number: 918499-57-7[1][2]

The presence of a nitroaromatic group and a secondary amine makes it a candidate for analysis in various fields, including environmental monitoring, chemical synthesis quality control, and potentially as a metabolite in toxicology studies. The reliability of any quantitative or qualitative data for this compound hinges on the specificity of the analytical method employed.

The Challenge: Mechanisms of Assay Cross-Reactivity

Assay specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present[3][4]. A loss of specificity, known as cross-reactivity or interference, can lead to inaccurate results, such as false positives or overestimated concentrations[5]. The mechanism of interference is highly dependent on the assay platform.

  • Immunoassays (e.g., ELISA): These assays rely on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that share similar structural features or epitopes[6]. For a small molecule like 3-Nitro-N-pentylaniline, the antibody would typically be raised against a hapten-carrier conjugate, and its specificity will depend on how well it recognizes the unique features of the nitro- and pentyl- substitutions on the aniline core.

  • Chromatographic Methods (e.g., HPLC, GC): Specificity in chromatography is the ability to separate the target analyte from other compounds in the sample matrix[7]. Interference occurs when a compound co-elutes with the analyte and is detected by the system (e.g., absorbs UV light at the same wavelength or has a similar mass-to-charge ratio in MS). While mass spectrometry (MS) adds a high degree of selectivity, isobaric compounds (molecules with the same nominal mass) can still pose a challenge.

A Systematic Approach to Identifying Potential Cross-Reactants

A crucial first step in any specificity study is to identify scientifically-justified potential interferents[7]. For 3-Nitro-N-pentylaniline, these can be categorized as follows:

  • Positional Isomers: These compounds share the same molecular formula but differ in the substitution pattern on the aromatic ring. They are prime candidates for cross-reactivity.

    • 2-Nitro-N-pentylaniline

    • 4-Nitro-N-pentylaniline

  • Structural Analogs: These molecules share a core structure or key functional groups.

    • 3-Nitroaniline: The parent compound without the N-pentyl group[8][9].

    • N-Pentylaniline: The analog lacking the nitro group.

    • Other Nitroaromatics: Compounds like 1,3-Dinitrobenzene or Nitrotoluenes, which might be present in similar sample matrices[10][11].

  • Precursors and Degradation Products: Depending on the synthesis route or environmental fate, related compounds may be present. For example, if produced via nitration of N-pentylaniline, other nitrated isomers could be present as impurities.

The following diagram illustrates the relationship between the target analyte and its most probable cross-reactants.

G cluster_target Target Analyte cluster_isomers Positional Isomers cluster_analogs Structural Analogs T 3-Nitro-N-pentylaniline I1 2-Nitro-N-pentylaniline T->I1 Same formula, different structure I2 4-Nitro-N-pentylaniline T->I2 Same formula, different structure A1 3-Nitroaniline T->A1 Lacks N-pentyl group A2 N-Pentylaniline T->A2 Lacks nitro group A3 Other Nitroaromatics T->A3 Share nitroaromatic core

Caption: Structural relationships between the target analyte and potential cross-reactants.

Experimental Protocols for Cross-Reactivity Assessment

The following sections provide detailed, self-validating protocols for assessing the specificity of assays for 3-Nitro-N-pentylaniline.

Protocol 1: Immunoassay Specificity via Competitive ELISA

This protocol is designed to quantify the degree of cross-reactivity of potential interferents in a competitive immunoassay format. The principle relies on the competition between a fixed amount of enzyme-labeled analyte and the analyte in the sample for a limited number of antibody binding sites.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat Plate with Capture Antibody P2 Block Wells P1->P2 R1 Add Standards, Controls, or Test Compounds P2->R1 R2 Add Enzyme-Conjugated 3-Nitro-N-pentylaniline R1->R2 R3 Incubate R2->R3 D1 Wash Plate R3->D1 D2 Add Substrate D1->D2 D3 Incubate & Add Stop Solution D2->D3 D4 Read Absorbance D3->D4

Caption: Workflow for competitive ELISA to assess cross-reactivity.

Methodology:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the primary analyte (3-Nitro-N-pentylaniline) to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare separate serial dilutions for each potential cross-reactant over a broader concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • Coat a 96-well microplate with a capture antibody specific for 3-Nitro-N-pentylaniline and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add the standards, controls, or diluted test compounds to the appropriate wells.

    • Immediately add a fixed concentration of enzyme-conjugated 3-Nitro-N-pentylaniline to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate and incubate for color development.

    • Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis:

    • Plot the standard curve (absorbance vs. log concentration) for 3-Nitro-N-pentylaniline and determine the IC50 (the concentration that inhibits 50% of the maximum signal).

    • Similarly, plot the inhibition curve for each potential cross-reactant and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-Nitro-N-pentylaniline / IC50 of Test Compound) x 100

Hypothetical Data Summary:

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
3-Nitro-N-pentylaniline 50 100% Reference Analyte
4-Nitro-N-pentylaniline15033.3%Significant Cross-Reactivity
2-Nitro-N-pentylaniline8006.25%Moderate Cross-Reactivity
3-Nitroaniline2,5002.0%Low Cross-Reactivity
N-Pentylaniline>10,000<0.5%Negligible Cross-Reactivity
Protocol 2: Chromatographic Specificity via HPLC-UV/MS

This protocol ensures that the analytical method can separate and distinctly quantify 3-Nitro-N-pentylaniline from potential interferents. It aligns with the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation[7].

HPLC_Workflow S1 Prepare Individual & Mixed Standard Solutions S2 Spike Sample Matrix with Analyte & Interferents S1->S2 S3 Develop HPLC Method (Column, Mobile Phase, Gradient) S2->S3 S4 Inject Samples onto HPLC System S3->S4 S5 Analyze Eluent by UV and MS Detectors S4->S5 S6 Assess Chromatographic Resolution (Rs) S5->S6 S7 Confirm Peak Identity and Purity with MS S5->S7

Caption: Workflow for assessing chromatographic specificity using HPLC-UV/MS.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3-Nitro-N-pentylaniline.

    • Prepare individual stock solutions of each potential cross-reactant (e.g., 2- and 4-isomers, 3-nitroaniline).

    • Create a mixed standard solution containing all compounds.

    • If applicable, spike a representative blank sample matrix (e.g., extracted water, plasma) with the mixed standard to evaluate matrix effects.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.

    • MS Detection: Electrospray Ionization (ESI) in positive or negative mode, monitoring for the specific mass-to-charge ratio (m/z) of each compound.

  • Specificity Demonstration:

    • Inject the individual standard of 3-Nitro-N-pentylaniline to determine its retention time and mass spectrum.

    • Inject the mixed standard solution.

    • Demonstrate that the peak for 3-Nitro-N-pentylaniline is chromatographically resolved from all other compounds. The resolution (Rs) between the analyte peak and the closest eluting peak should be ≥ 1.5[7].

    • Analyze the spiked matrix sample to ensure that endogenous components do not interfere with the analyte peak.

    • Use the mass spectrometer to confirm the identity of the peak at the target retention time and to check for co-eluting isobaric impurities.

Hypothetical Data Summary:

CompoundRetention Time (min)Resolution (Rs) to AnalyteMass Spec (m/z)Assessment
2-Nitro-N-pentylaniline4.851.8209.12Baseline Resolved
3-Nitro-N-pentylaniline 5.20 N/A 209.12 Analyte
4-Nitro-N-pentylaniline5.652.1209.12Baseline Resolved
3-Nitroaniline2.90>5.0139.04Well Resolved

Conclusion and Best Practices

The validation of assay specificity is a non-negotiable component of reliable analytical science[3]. For a compound like 3-Nitro-N-pentylaniline, a systematic and scientifically-grounded approach is essential.

  • For Immunoassays: Cross-reactivity is an inherent property of the antibody-antigen interaction. It must be quantitatively determined for all structurally similar compounds that could potentially be in a sample. An assay with >5% cross-reactivity for an abundant related compound may not be suitable for precise quantification without prior sample cleanup.

  • For Chromatography: Specificity is achieved through methodical method development. The use of high-resolution chromatography coupled with mass spectrometry provides the highest degree of confidence, allowing for both physical separation and definitive identification, which is the gold standard for specificity validation[7].

By implementing the structured approach and detailed protocols outlined in this guide, researchers can confidently establish the specificity of their analytical methods, ensuring the integrity and trustworthiness of their data for 3-Nitro-N-pentylaniline.

References

  • Ismail, A. A. (2009). Interferences in Immunoassay. The AACC CCLM. Clinical Chemistry and Laboratory Medicine. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 3-Nitro-N-pentylaniline

Understanding the Hazard Profile: A Conservative Approach 3-Nitro-N-pentylaniline is an aniline derivative containing a nitro functional group. Aniline and its derivatives are known to be toxic and can be absorbed throug...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Conservative Approach

3-Nitro-N-pentylaniline is an aniline derivative containing a nitro functional group. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[2][3] Nitro compounds also present their own set of hazards.[4] Therefore, a comprehensive PPE strategy must address the potential for skin and eye contact, inhalation, and ingestion.[5][6][7]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][8][9]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[6][8]

Given these potential risks, a multi-layered approach to PPE is essential. The following sections will detail the specific equipment required and the rationale behind each selection.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling 3-Nitro-N-pentylaniline in a laboratory setting.

Body PartPPE ItemMaterial/StandardRationale
Hands Chemical-resistant glovesButyl, Neoprene, or VitonProvides robust protection against aniline derivatives and nitro compounds. Nitrile gloves are generally not recommended for prolonged contact with aniline.[4][10][11]
Eyes Chemical splash gogglesANSI Z87.1 compliantEssential for preventing eye contact with liquids and fine powders.[11][12]
Body Flame-resistant lab coatNomex® or equivalentProtects skin from accidental spills and prevents contamination of personal clothing.[1]
Respiratory NIOSH-approved respiratorN95 or higherNecessary to prevent the inhalation of fine powders, especially when handling the material outside of a certified chemical fume hood.[1]
Feet Closed-toe, chemical-resistant shoes---Protects feet from spills.[2]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat and Shoes: Put on your closed-toe shoes and a fully-buttoned lab coat.[2][11]

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye Protection: Put on your chemical splash goggles.[11]

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[13]

Doffing Procedure:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in a designated hazardous waste container.[1]

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye Protection: Remove your goggles.

  • Respirator: If worn, remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[2][13]

Visualizing Your Workflow: PPE Selection and Disposal

The following diagram illustrates the decision-making process for PPE selection and the subsequent waste disposal stream.

PPE_Workflow cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Post-Experiment & Disposal Assess_Task Assess Task: Weighing, transfer, reaction setup Select_PPE Select Appropriate PPE based on Task Assess_Task->Select_PPE Don_PPE Don PPE in Correct Sequence Select_PPE->Don_PPE Handle_Chemical Handle 3-Nitro-N-pentylaniline in a Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Solid_Waste Solid Waste Container Segregate_Waste->Solid_Waste Sharps_Waste Sharps Container Segregate_Waste->Sharps_Waste Liquid_Waste Liquid Waste Container Segregate_Waste->Liquid_Waste

Caption: PPE Selection and Waste Disposal Workflow

Operational and Disposal Plans

Engineering Controls

All work with 3-Nitro-N-pentylaniline should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[2][8][11] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert substance like vermiculite or sand.[10] Collect the contaminated material in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[11]

Waste Disposal

Proper disposal is crucial to prevent environmental contamination.[5]

  • Solid Waste: All contaminated solid materials, including used gloves, bench paper, and weighing paper, should be collected in a clearly labeled hazardous waste container.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]

  • Liquid Waste: Unused or waste solutions of 3-Nitro-N-pentylaniline should be collected in a compatible, labeled hazardous waste container. Do not pour this chemical down the drain.[6][8]

All waste must be disposed of in accordance with institutional, local, and national regulations.[11]

Conclusion

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 3-Nitro-N-pentylaniline. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community. Always consult your institution's specific safety guidelines and the available safety data for analogous compounds to ensure the highest level of protection.

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